molecular formula C27H35N6O8P B15567205 Remdesivir-d4

Remdesivir-d4

Cat. No.: B15567205
M. Wt: 606.6 g/mol
InChI Key: RWWYLEGWBNMMLJ-XSNYVDBISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Remdesivir-d4 is a useful research compound. Its molecular formula is C27H35N6O8P and its molecular weight is 606.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H35N6O8P

Molecular Weight

606.6 g/mol

IUPAC Name

2-ethylbutyl 2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17?,21-,23-,24-,27+,42+/m1/s1/i3D3,17D

InChI Key

RWWYLEGWBNMMLJ-XSNYVDBISA-N

Origin of Product

United States

Foundational & Exploratory

Determining the Isotopic Purity of Remdesivir-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. The isotopic purity of a stable isotope-labeled internal standard is a critical parameter in quantitative bioanalysis, ensuring the accuracy and reliability of pharmacokinetic and other drug metabolism studies. While specific batch-to-batch isotopic purity values for commercially available this compound must be obtained from a certificate of analysis, this guide details the standard experimental protocols for its determination.

The Critical Role of Isotopic Purity

Deuterated compounds like this compound are frequently used as internal standards in mass spectrometry-based bioanalytical methods.[1] Their utility lies in their chemical similarity to the analyte of interest, allowing for correction of variability during sample preparation and analysis. However, the presence of unlabeled Remdesivir (d0) or partially deuterated variants (d1, d2, d3) in the this compound standard can lead to an overestimation of the analyte concentration, compromising the integrity of study data. Therefore, rigorous assessment of isotopic purity is paramount.

Data Presentation: Isotopic Purity Profile of this compound

A comprehensive analysis of this compound's isotopic purity would be summarized as shown in the table below. This table structure allows for a clear and concise presentation of the key quantitative data.

ParameterSpecification
Overall Isotopic Purity (%) The percentage of the desired deuterated species (d4) relative to the sum of all isotopic species.
Deuterium (B1214612) Incorporation (%) The percentage of deuterium at each designated labeled position.
Relative Abundance of Isotopic Variants
      d0 (Unlabeled Remdesivir)Relative percentage of the non-deuterated compound.
      d1Relative percentage of the compound with one deuterium atom.
      d2Relative percentage of the compound with two deuterium atoms.
      d3Relative percentage of the compound with three deuterium atoms.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a fundamental technique for assessing isotopic purity by analyzing the isotopic cluster of a molecule.[2] The high resolving power of this instrumentation allows for the differentiation of ions with very similar mass-to-charge ratios, which is essential for distinguishing between the different deuterated forms of Remdesivir.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol, at a concentration appropriate for the mass spectrometer's sensitivity.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is typically used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and full-scan mass spectra are acquired in the appropriate mass range to encompass the entire isotopic cluster of the protonated molecule of this compound.

  • Data Analysis:

    • The mass spectrum will show a series of peaks corresponding to the different isotopic variants (d0, d1, d2, d3, d4).

    • The relative intensity of each peak is measured.

    • The isotopic purity is calculated as the intensity of the d4 peak divided by the sum of the intensities of all isotopic peaks (d0 to d4), expressed as a percentage.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labels and assess isotopic purity. Both proton (¹H) and deuterium (²H) NMR can be employed.

Methodology:

  • Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) for NMR analysis.

  • Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.

  • ¹H NMR Analysis:

    • In a ¹H NMR spectrum, the absence or significant reduction of signals at the positions where deuterium has been incorporated indicates successful deuteration.

    • The integration of the remaining proton signals at the labeled sites relative to a non-deuterated portion of the molecule can be used to estimate the extent of deuteration.

  • ²H NMR Analysis:

    • A ²H NMR spectrum will show signals corresponding to the deuterium atoms in the molecule.

    • The presence of signals at the expected chemical shifts confirms the location of the deuterium labels. The relative integration of these signals can provide information on the distribution of deuterium.

  • Combined ¹H and ²H NMR: A novel method combining quantitative ¹H NMR and ²H NMR has been shown to provide a more accurate determination of isotopic abundance for deuterated compounds.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated drug substance like this compound.

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Analysis Sample Sample Dissolution Dissolution Sample->Dissolution HRMS HRMS Dissolution->HRMS Mass Analysis NMR NMR Dissolution->NMR Structural Analysis Mass_Spectra Mass_Spectra HRMS->Mass_Spectra NMR_Spectra NMR_Spectra NMR->NMR_Spectra Purity_Calculation Purity_Calculation Mass_Spectra->Purity_Calculation NMR_Spectra->Purity_Calculation Final_Report Final_Report Purity_Calculation->Final_Report Certification

Caption: Workflow for Isotopic Purity Determination.

References

Remdesivir-d4: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir-d4 is the deuterated analogue of Remdesivir (B604916), a broad-spectrum antiviral agent that has garnered significant attention for its activity against a range of RNA viruses, most notably SARS-CoV-2, the causative agent of COVID-19.[1][2] As a prodrug, Remdesivir is metabolized within the body to its active triphosphate form, which acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2][3] The incorporation of deuterium (B1214612) in this compound serves primarily as an internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification of the parent drug in biological matrices. This technical guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Remdesivir, with the exception of four deuterium atoms replacing hydrogen atoms on the L-alanine ethyl ester moiety. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the molecule's chemical behavior.

Physicochemical Properties
PropertyThis compoundRemdesivir
Molecular Formula C₂₇H₃₁D₄N₆O₈PC₂₇H₃₅N₆O₈P
Molecular Weight 606.6 g/mol 602.58 g/mol
CAS Number 2738376-82-21809249-37-3
Appearance White to off-white or yellow crystalline solidWhite to off-white or yellow crystalline solid[4]
Solubility Soluble in DMF, DMSO, MethanolSoluble in DMSO[4], ethanol, and methanol; practically insoluble in water.[5]
pKa (strongest acidic/basic) Not available10.23 / 0.65[4][5]

Chemical Structure

Caption: Chemical structure of this compound.

Mechanism of Action and Metabolic Pathway

Remdesivir is a phosphoramidate (B1195095) prodrug that, upon entering a host cell, undergoes a series of metabolic activation steps to form the pharmacologically active nucleoside triphosphate analogue, GS-443902. This active metabolite mimics adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase. The incorporation of GS-443902 leads to delayed chain termination, thereby inhibiting viral replication.[1][2][3]

The metabolic activation pathway of Remdesivir involves the following key steps:

  • Hydrolysis: The carboxylesterase 1 (CES1) and cathepsin A (CTSA) enzymes hydrolyze the carboxyl ester of Remdesivir to form the intermediate metabolite, GS-704277.

  • Phosphoramidate Cleavage: A phosphoramidase, HINT1 (Histidine Triad Nucleotide-Binding Protein 1), cleaves the phosphoramidate bond of GS-704277 to yield the nucleoside monophosphate, GS-441524 monophosphate.

  • Phosphorylation: Cellular kinases further phosphorylate the monophosphate to the diphosphate (B83284) and subsequently to the active triphosphate form, GS-443902.

Dephosphorylation of the monophosphate can lead to the formation of the nucleoside analogue GS-441524, which is less efficiently re-phosphorylated.

Metabolic_Pathway Remdesivir Remdesivir (Prodrug) GS704277 GS-704277 (Intermediate) Remdesivir->GS704277 CES1, CTSA GS441524_MP GS-441524 Monophosphate GS704277->GS441524_MP HINT1 GS441524_DP GS-441524 Diphosphate GS441524_MP->GS441524_DP Kinases GS441524 GS-441524 (Nucleoside Analogue) GS441524_MP->GS441524 Dephosphorylation GS443902 GS-443902 (Active Triphosphate) GS441524_DP->GS443902 Kinases Inhibition Inhibition of Viral RNA Polymerase GS443902->Inhibition

Caption: Metabolic activation pathway of Remdesivir.

Pharmacokinetic Properties

The pharmacokinetic profile of Remdesivir is characterized by its rapid metabolism and the longer half-life of its primary metabolite, GS-441524. The use of this compound as an internal standard is crucial for accurate quantification in pharmacokinetic studies.

ParameterRemdesivirGS-441524 (Metabolite)GS-704277 (Metabolite)
Tmax (hours) ~0.67~2.0~0.75
Protein Binding 88-93.6%2%1%
Elimination Half-life (hours) ~1~27~1.3

Experimental Protocols

Synthesis of Remdesivir Derivatives

Acetylation of Remdesivir: This protocol describes the synthesis of a Remdesivir derivative and can be adapted for isotopic labeling studies.[6]

  • Reaction Setup: Dissolve Remdesivir (0.05 mmol) in a 2:1 mixture of anhydrous dichloromethane (B109758) and tetrahydrofuran (B95107) (20 mL). Add triethylamine (B128534) (70 µL).

  • Reagent Preparation: In a separate flask, dissolve acetyl chloride (0.15 mmol) in anhydrous dichloromethane (5 mL).

  • Reaction: Add the acetyl chloride solution dropwise to the Remdesivir solution over 60 minutes.

  • Incubation: Heat the reaction mixture to 40°C and stir for 6 hours.

  • Purification: The product can be purified using standard chromatographic techniques.

A more efficient, three-step synthesis of Remdesivir from GS-441524 has also been reported, involving protection, phosphoramidation, and deprotection steps, achieving a high overall yield.[7][8]

Antiviral Activity Assays

The antiviral activity of Remdesivir and its analogues is typically evaluated using in vitro cell-based assays.

Plaque Reduction Assay: [9][10]

  • Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluence.

  • Infection: Infect the cell monolayer with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection for 1 hour.

  • Drug Treatment: Remove the viral inoculum and add an overlay medium containing various concentrations of Remdesivir.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours to allow for plaque formation.

  • Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Analysis: The EC₅₀ value (the concentration of the drug that inhibits 50% of plaque formation) is calculated.

TCID₅₀ Assay: [9][10]

  • Cell Seeding: Seed Vero E6 cells in 96-well plates.

  • Infection and Treatment: Infect the cells with the virus and simultaneously add serial dilutions of Remdesivir.

  • Incubation: Incubate the plates for 72 hours.

  • Analysis: Observe the cytopathic effect (CPE) in each well and calculate the TCID₅₀ (50% tissue culture infectious dose) to determine the drug's inhibitory concentration.

Antiviral_Assay_Workflow cluster_plaque Plaque Reduction Assay cluster_tcid50 TCID50 Assay P1 Seed Vero E6 cells P2 Infect with virus P1->P2 P3 Add Remdesivir overlay P2->P3 P4 Incubate 72h P3->P4 P5 Stain and count plaques P4->P5 T1 Seed Vero E6 cells T2 Infect and treat with Remdesivir T1->T2 T3 Incubate 72h T2->T3 T4 Observe CPE T3->T4

Caption: Workflow for in vitro antiviral activity assays.

Analytical Methods for Quantification

LC-MS/MS for Quantification in Plasma: [11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative determination of Remdesivir and its metabolites in biological fluids.

  • Sample Preparation: Treat human plasma samples with diluted formic acid to ensure analyte stability.

  • Chromatography: Separate the analytes using a suitable column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm) with a gradient elution.

  • Mass Spectrometry: Perform detection and quantification using tandem mass spectrometry with different electrospray ionization (ESI) modes for each analyte to optimize sensitivity and minimize carryover.

  • Calibration: Use calibration curves for Remdesivir (e.g., 4-4000 ng/mL), GS-441524 (e.g., 2-2000 ng/mL), and GS-704277 (e.g., 2-2000 ng/mL) for accurate quantification.[11]

Conclusion

This compound is an indispensable tool for the preclinical and clinical development of Remdesivir. Its use as an internal standard enables robust and accurate quantification, which is fundamental for understanding the pharmacokinetics and metabolism of this important antiviral drug. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Remdesivir and its deuterated analogue. Further research into the synthesis and application of isotopically labeled antiviral compounds will continue to be a critical component of drug discovery and development.

References

Synthesis and Characterization of Remdesivir-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices.

Introduction

Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity. To facilitate its clinical development and bioanalytical assays, a stable, isotopically labeled internal standard is essential. This compound, with four deuterium (B1214612) atoms, serves this purpose, allowing for precise quantification by mass spectrometry. This document outlines the synthetic approach, detailed experimental protocols, and characterization data for this compound.

Synthesis of this compound

While the precise, proprietary synthesis protocol for commercially available this compound is not publicly disclosed, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of Remdesivir and general deuteration techniques. The key is the introduction of deuterium atoms into one of the precursor molecules. A likely strategy involves the use of a deuterated L-alanine derivative.

Workflow for the Proposed Synthesis of this compound:

cluster_0 Synthesis of Deuterated Precursor cluster_1 Phosphoramidate Coupling L-Alanine-d4 L-Alanine-d4 Esterification Esterification with 2-Ethylbutanol L-Alanine-d4->Esterification 2-Ethylbutanol, Thionyl Chloride Deuterated_Ester L-Alanine-d4 2-Ethylbutyl Ester Esterification->Deuterated_Ester Phosphorylation Phosphorylation with Phenyl Phosphorodichloridate Deuterated_Ester->Phosphorylation Phenyl Phosphorodichloridate, Triethylamine (B128534) Phosphoramidate (S)-2-Ethylbutyl (perdeuterio-alaninyl) (phenoxy)phosphorochloridate Phosphorylation->Phosphoramidate Coupling Coupling Reaction Phosphoramidate->Coupling GS-441524_protected Protected GS-441524 GS-441524_protected->Coupling t-BuMgCl Remdesivir-d4_protected Protected this compound Coupling->Remdesivir-d4_protected Deprotection Deprotection Remdesivir-d4_protected->Deprotection Acidic Conditions This compound This compound Deprotection->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

2.1.1. Synthesis of L-Alanine-d4 2-Ethylbutyl Ester Hydrochloride

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with L-alanine-d4 (1.0 eq) and anhydrous 2-ethylbutanol (5.0 eq).

  • Esterification: The mixture is cooled to 0 °C, and thionyl chloride (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • Work-up and Isolation: The excess 2-ethylbutanol and thionyl chloride are removed under reduced pressure. The resulting residue is triturated with diethyl ether to yield L-alanine-d4 2-ethylbutyl ester hydrochloride as a white solid, which is then collected by filtration and dried under vacuum.

2.1.2. Synthesis of (S)-2-Ethylbutyl (perdeuterio-alaninyl)(phenoxy)phosphorochloridate

  • Reaction Setup: A dried, three-necked round-bottom flask is charged with L-alanine-d4 2-ethylbutyl ester hydrochloride (1.0 eq) and anhydrous dichloromethane (B109758) (DCM).

  • Phosphorylation: The suspension is cooled to 0 °C, and phenyl phosphorodichloridate (1.1 eq) is added, followed by the dropwise addition of triethylamine (2.2 eq) over 1 hour.

  • Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours and monitored by TLC until the starting material is consumed.

  • Isolation: The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude phosphorochloridate, which is used in the next step without further purification.

2.1.3. Synthesis of this compound

  • Coupling Reaction: To a solution of protected GS-441524 (the nucleoside core of Remdesivir) in anhydrous tetrahydrofuran (B95107) (THF) at -20 °C is added tert-butylmagnesium chloride (t-BuMgCl) (1.5 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of the crude (S)-2-ethylbutyl (perdeuterio-alaninyl)(phenoxy)phosphorochloridate (1.2 eq) in THF.

  • Reaction Progression: The reaction is stirred at -20 °C for 4 hours.

  • Deprotection: The reaction is quenched with an acidic solution (e.g., aqueous HCl in dioxane) to simultaneously quench the reaction and remove the protecting groups from the ribose moiety.

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) to yield this compound as a white to off-white solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Quantitative Data
ParameterValue
Chemical Formula C₂₇H₃₁D₄N₆O₈P
Molecular Weight 606.6 g/mol
CAS Number 2738376-82-2
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Purity (Isotopic) ≥98% deuterated forms (d₁-d₄)
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and isotopic distribution. The expected [M+H]⁺ ion for this compound would be approximately m/z 607.25, which is 4 mass units higher than that of the unlabeled Remdesivir (m/z 603.23).

Expected Mass Spectrometry Data:

IonCalculated m/z
[M+H]⁺607.2560
[M+Na]⁺629.2379

Logical Relationship for MS Fragmentation:

Parent_Ion This compound [M+H]⁺ m/z 607.3 Fragment_1 Loss of d4-alaninate ester m/z ~402 Parent_Ion->Fragment_1 Fragmentation Fragment_2 GS-441524 core m/z ~291 Fragment_1->Fragment_2 Further Fragmentation

Caption: Expected MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated L-alanine moiety would be absent or significantly reduced. The ¹³C NMR would show the corresponding carbon signals, although they might be slightly shifted or broadened due to the deuterium coupling.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrolotriazine Protons6.8 - 8.1100 - 150
Ribose Protons4.0 - 6.260 - 90
Phenyl Protons7.1 - 7.4120 - 150
2-Ethylbutyl Protons0.8 - 3.910 - 70
Alanine-d4 ProtonsAbsent~50 (broad)

Note: These are predicted values and may vary slightly from experimental data.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined synthetic strategy offers a viable path for its preparation, and the characterization data provides the necessary parameters for its identification and quality control. As a critical internal standard, the availability of well-characterized this compound is indispensable for the continued research and development of Remdesivir as a therapeutic agent.

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Remdesivir-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of deuterated Remdesivir (B604916) (Remdesivir-d4) as an internal standard in the bioanalytical quantification of the antiviral agent, Remdesivir. This document elucidates the mechanism by which this compound ensures accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.

In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results.[1][2] this compound, a deuterated analog of the antiviral drug Remdesivir, serves as the quintessential internal standard for the accurate quantification of Remdesivir in complex biological matrices such as human plasma.[1][3] Its near-identical physicochemical properties to the analyte of interest, coupled with its distinct mass-to-charge ratio (m/z), allow it to meticulously track and compensate for variations throughout the analytical workflow.[1]

The core principle behind the use of this compound lies in its ability to mimic the behavior of unlabeled Remdesivir during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[1][4] By adding a known concentration of this compound to all samples, including calibration standards and quality controls, any analyte loss during extraction or fluctuations in instrument response can be normalized.[2][5] The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, thereby mitigating the impact of experimental variability.[1]

The Bioanalytical Workflow: A Step-by-Step Approach

The quantification of Remdesivir in biological samples using this compound as an internal standard follows a systematic workflow designed to ensure the integrity of the analytical results.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Remdesivir / this compound) Integrate->Ratio Calibrate Calibration Curve Plot Ratio->Calibrate Quantify Quantify Remdesivir Concentration Calibrate->Quantify

A typical bioanalytical workflow using a deuterated internal standard.

Logical Framework for Internal Standard Correction

The fundamental advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement. This ensures that any variations affecting the analyte will proportionally affect the internal standard, leading to a consistent peak area ratio.

G cluster_process Analytical Process Variability Analyte Remdesivir (Analyte) Concentration: Unknown (X) Extraction Extraction Inefficiency Analyte->Extraction IS This compound (Internal Standard) Concentration: Known (C) IS->Extraction Matrix Matrix Effects Extraction->Matrix Extraction->Matrix Instrument Instrument Fluctuation Matrix->Instrument Matrix->Instrument AnalyteResponse Analyte MS Response (Area_Analyte) Instrument->AnalyteResponse ISResponse IS MS Response (Area_IS) Instrument->ISResponse Ratio Response Ratio (Area_Analyte / Area_IS) AnalyteResponse->Ratio ISResponse->Ratio Result Accurate Quantification of X Ratio->Result

Logical diagram of internal standard correction for analytical variability.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the determination of Remdesivir in human plasma using a deuterated internal standard.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Remdesivir603.2200.138
Remdesivir-d5607.9204.940

Data sourced from a validated LC-MS/MS assay.[1]

Table 2: Bioanalytical Method Validation Parameters

ParameterResult
Calibration Curve Range0.5 - 5000 ng/mL
Within-Run Precision<5.2%
Between-Run Precision<9.8%
AccuracyWithin ±11.5%
Extraction Efficiency~77%
Matrix Effect~123%

Data compiled from published bioanalytical method validation reports.[1][2][6]

Experimental Protocols

A detailed methodology for a key experiment in the bioanalytical workflow is provided below.

Protocol: Sample Preparation using Protein Precipitation

  • Sample Thawing: Thaw frozen human plasma samples and quality control samples at room temperature.

  • Internal Standard Spiking: To a 50 µL aliquot of each plasma sample, calibration standard, and quality control, add a specific volume of the this compound internal standard working solution (e.g., 10 µL of a 2.5 µg/mL solution).[7]

  • Protein Precipitation: Add 100 µL of acetonitrile (B52724) to each sample.[7]

  • Vortexing: Vortex mix the samples for approximately 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase concentration.

  • LC-MS/MS Analysis: Inject a small volume (e.g., 5 µL) of the final extract into the LC-MS/MS system for analysis.

Synthesis of Deuterated Internal Standards

While the direct synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of deuterated analogs of its parent nucleoside, GS-441524, has been reported.[8] These synthetic routes typically involve the use of deuterated reagents, such as sodium borodeuteride (NaBD4), to introduce deuterium (B1214612) atoms at specific positions on the ribose or nucleobase moieties.[8] The deuterated GS-441524 can then serve as a precursor for the synthesis of this compound through established synthetic pathways for Remdesivir.[9]

References

Commercial Suppliers of Research-Grade Remdesivir-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of research-grade Remdesivir-d4, a deuterated internal standard crucial for the accurate quantification of the antiviral agent Remdesivir (B604916). This document details supplier specifications, analytical methodologies, and the biochemical pathways relevant to Remdesivir's mechanism of action.

Commercial Supplier Specifications

The following table summarizes the quantitative data for commercially available research-grade this compound from prominent suppliers. This information is critical for the selection of the most suitable material for specific research applications.

SupplierProduct NameCAS NumberMolecular FormulaPurity/Isotopic EnrichmentFormulationStorage
Cayman Chemical This compound2738376-82-2C₂₇H₃₁D₄N₆O₈P≥99% deuterated forms (d₁-d₄)Solid-20°C
MedChemExpress This compound2738376-82-2C₂₇H₃₁D₄N₆O₈PNot explicitly statedSolid-20°C (3 years)
Simson Pharma Remdesivir D41809249-37-3 (Unlabelled)Not explicitly statedCertificate of Analysis providedCustom SynthesisNot explicitly stated

Experimental Protocols

Quantification of Remdesivir in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantitative analysis of Remdesivir in a biological matrix, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and this compound as an internal standard.[1][2][3][4][5][6]

2.1.1. Materials and Reagents

  • Remdesivir analytical standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Zinc Sulfate (optional, for protein precipitation)[3][4]

2.1.2. Sample Preparation

  • Spiking of Internal Standard: To a 50 µL aliquot of human plasma, add a known concentration of this compound solution in methanol.

  • Protein Precipitation: Add 75 µL of methanol (containing the internal standard) and 5 µL of 1 M ZnSO₄ to the plasma sample.[3][4] Vortex vigorously to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column, such as a Phenomenex Synergi HPLC Fusion-RP (100 × 2 mm, 4 μm) or an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm).[1][6]

  • Mobile Phase: A gradient elution using a mixture of water with formic acid and acetonitrile with formic acid is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Remdesivir and this compound. For example:

    • Remdesivir: m/z 603.3 → m/z 200.0 and m/z 229.0[3][4]

    • Remdesivir-¹³C₆ (as an alternative internal standard): m/z 609.3 → m/z 206.0[3][4]

2.1.4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of Remdesivir to this compound against the concentration of Remdesivir standards. Use this curve to determine the concentration of Remdesivir in the unknown plasma samples.

In Vitro Antiviral Activity Assay

This protocol outlines a general method to assess the antiviral activity of Remdesivir against a virus, such as SARS-CoV-2, in a cell culture model.[7][8][9][10][11]

2.2.1. Materials and Reagents

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock (e.g., SARS-CoV-2)

  • Remdesivir

  • Cell viability assay reagent (e.g., MTT, MTS)

  • Crystal violet solution

2.2.2. Procedure

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.

  • Drug Treatment: Prepare serial dilutions of Remdesivir in culture medium and add them to the cells.

  • Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 48-72 hours.

  • Assessment of Antiviral Activity:

    • CPE Inhibition Assay: Observe the cells under a microscope for the inhibition of virus-induced CPE. The concentration of Remdesivir that inhibits CPE by 50% (EC₅₀) can be determined.

    • Plaque Reduction Assay: For viruses that form plaques, a plaque reduction assay can be performed. After infection and drug treatment, the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells. Plaques are then stained with crystal violet and counted. The EC₅₀ is the concentration that reduces the number of plaques by 50%.[10]

    • Viral RNA Quantification: The amount of viral RNA in the culture supernatant can be quantified by quantitative reverse transcription PCR (qRT-PCR).[7][8] The EC₅₀ is the concentration that reduces viral RNA levels by 50%.

  • Cytotoxicity Assay: In parallel, assess the cytotoxicity of Remdesivir on uninfected cells using a cell viability assay to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the drug's therapeutic window.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Remdesivir

Remdesivir is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-443902. This multi-step process is initiated by the action of cellular esterases and phosphoramidases.[12][13][14][15][16]

Remdesivir_Metabolism Remdesivir Remdesivir (Prodrug) Metabolite_X Alanine Metabolite (MetX) Remdesivir->Metabolite_X Monophosphate Remdesivir Monophosphate (GS-441524 Monophosphate) Metabolite_X->Monophosphate Diphosphate Remdesivir Diphosphate Monophosphate->Diphosphate Triphosphate Remdesivir Triphosphate (Active Form, GS-443902) Diphosphate->Triphosphate CES1_CatA Carboxylesterase 1 (CES1) & Cathepsin A (CatA) CES1_CatA->Remdesivir HINT1 Histidine Triad Nucleotide-binding Protein 1 (HINT1) HINT1->Metabolite_X Kinases1 Cellular Kinases Kinases1->Monophosphate Kinases2 Cellular Kinases Kinases2->Diphosphate

Metabolic activation pathway of Remdesivir.
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The active triphosphate form of Remdesivir acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. It gets incorporated into the nascent viral RNA chain, leading to delayed chain termination.[14][17][18][19][20]

Remdesivir_MoA cluster_viral_replication Viral RNA Replication Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Incorporation Incorporation into Nascent RNA RdRp->Incorporation NTPs Natural Nucleoside Triphosphates (NTPs) NTPs->RdRp Remdesivir_TP Remdesivir Triphosphate (Active Form) Remdesivir_TP->RdRp Competitive Inhibition Termination Delayed Chain Termination Incorporation->Termination

Mechanism of action of Remdesivir.
Experimental Workflow: Quantification using this compound

The following diagram illustrates a typical workflow for the quantification of Remdesivir in a biological sample using this compound as an internal standard.

Experimental_Workflow Start Start: Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Start->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing: Peak Area Ratio (Remdesivir / this compound) LC_MS->Data_Processing Quantification Quantification: Calibration Curve Data_Processing->Quantification End End: Concentration of Remdesivir Quantification->End

Workflow for Remdesivir quantification.

References

A Technical Guide to the Deuterium Labeling in Remdesivir-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir. This document details the precise location of deuterium (B1214612) labeling, offers a plausible synthesis pathway, presents key quantitative data, and visualizes the molecular structure and metabolic activation pathway. This guide is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies.

Introduction and Rationale for Deuterium Labeling

Remdesivir is a phosphoramidate (B1195095) prodrug of a nucleoside analog that has demonstrated broad-spectrum antiviral activity.[1][2] To facilitate accurate quantification in biological matrices using mass spectrometry-based assays, stable isotope-labeled internal standards are essential. This compound is a deuterated version of Remdesivir designed for this purpose. The incorporation of deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled drug, without significantly altering its chemical properties and chromatographic retention time.

The specific this compound detailed in this guide is commercially available and is characterized by deuterium labeling on the L-alanine moiety of the phosphoramidate prodrug portion of the molecule.

Deuterium Labeling Position

The deuterium atoms in this compound are located on the L-alanine ethyl ester fragment. Specifically, the labeling is designated as L-alaninate-2,3,3,3-d4 . This indicates that one deuterium atom replaces the hydrogen on the alpha-carbon (C2) of the alanine (B10760859) residue, and three deuterium atoms replace the hydrogens on the methyl group (C3).[3]

The precise location of the four deuterium atoms is illustrated in the chemical structure diagram below.

Figure 1: Chemical Structure of Remdesivir with Deuterium Labeling.

Quantitative Data

This compound is primarily used as an internal standard for quantitative analysis. The key quantitative parameters are summarized in the table below, based on commercially available information.[3][4]

ParameterValueSource
Chemical Formula C₂₇H₃₁D₄N₆O₈P[3]
Molecular Weight 606.6 g/mol [3]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₄)[4]
Isotopic Purity (d₀) ≤1% d₀[4]
Chemical Purity ≥98% (as Remdesivir)[4]
CAS Number 2738376-82-2[3]

Note: A detailed breakdown of the relative abundance of d₁, d₂, d₃, and d₄ species is not publicly available. Users should consult the certificate of analysis for their specific batch for the most accurate information.

Experimental Protocols

The synthesis of this compound involves the preparation of the deuterated L-alanine precursor followed by its coupling to the phosphorodichloridate and subsequent reaction with the parent nucleoside, GS-441524. The following represents a plausible, multi-step synthesis protocol based on established methods for Remdesivir synthesis and the preparation of deuterated amino acids.[5][6][7]

Synthesis of 2-ethylbutyl L-alaninate-2,3,3,3-d4

The deuterated L-alanine ester can be prepared from commercially available L-alanine-2,3,3,3-d4.

  • Materials: L-alanine-2,3,3,3-d4, 2-ethylbutan-1-ol, thionyl chloride (SOCl₂), anhydrous dichloromethane (B109758) (DCM).

  • Procedure:

    • Suspend L-alanine-2,3,3,3-d4 in an excess of 2-ethylbutan-1-ol.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).

    • Remove the excess alcohol and volatile reagents under reduced pressure.

    • The resulting crude 2-ethylbutyl L-alaninate-2,3,3,3-d4 hydrochloride salt is then neutralized and purified, typically by chromatography, to yield the free ester.

Preparation of the Deuterated Phosphoramidate Moiety

This step involves the reaction of the deuterated alanine ester with a phosphorus oxychloride derivative.

  • Materials: 2-ethylbutyl L-alaninate-2,3,3,3-d4, phenyl phosphorodichloridate, triethylamine (B128534) (TEA), anhydrous DCM.

  • Procedure:

    • Dissolve 2-ethylbutyl L-alaninate-2,3,3,3-d4 in anhydrous DCM and cool to 0°C.

    • Add triethylamine to the solution.

    • Slowly add a solution of phenyl phosphorodichloridate in anhydrous DCM.

    • Stir the reaction at 0°C and then allow it to warm to room temperature until completion.

    • The resulting diastereomeric mixture of the phosphoramidoyl chloridate can be used directly or purified. For stereoselective synthesis, a p-nitrophenolate derivative can be prepared and the desired Sₚ isomer isolated by crystallization.[5]

Coupling with GS-441524 and Final Deprotection

The final step is the coupling of the deuterated phosphoramidate with the nucleoside core, GS-441524.

  • Materials: GS-441524 (potentially with 2',3'-hydroxyl groups protected, e.g., as an acetonide), the deuterated phosphoramidate from step 4.2, a suitable base (e.g., N-methylimidazole or a Grignard reagent like t-BuMgCl), and an anhydrous solvent (e.g., THF).

  • Procedure:

    • Dissolve the protected GS-441524 in the anhydrous solvent.

    • Add the base at a low temperature (e.g., -20°C to 0°C).

    • Slowly add the deuterated phosphoramidate derivative.

    • Allow the reaction to proceed to completion.

    • If protecting groups were used on the ribose hydroxyls, a deprotection step (e.g., with acid) is required.

    • The final product, this compound, is then purified by chromatography (e.g., HPLC) to yield the high-purity material.

Visualizations

The following diagrams illustrate the key molecular and processual aspects of this compound.

Remdesivir_d4_Labeling cluster_remdesivir Remdesivir Structure Nucleoside_Core GS-441524 Core (Ribose + Pyrrolotriazine Base) Phosphoramidate_Linker Phosphoramidate Linker Nucleoside_Core->Phosphoramidate_Linker 5'-OH linkage Alanine_Ester L-Alaninate-2,3,3,3-d4 (2-ethylbutyl ester) Phosphoramidate_Linker->Alanine_Ester Deuterium_Label Deuterium Labeling Site Alanine_Ester->Deuterium_Label

Caption: Logical relationship of the this compound components.

Remdesivir_d4_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Phosphoramidate Formation and Coupling cluster_final_product Final Product L_Alanine_d4 L-Alanine-2,3,3,3-d4 Esterification Esterification with 2-ethylbutan-1-ol L_Alanine_d4->Esterification Deuterated_Ester Deuterated Alanine Ester Esterification->Deuterated_Ester Phosphorylation Reaction with Phenyl Phosphorodichloridate Deuterated_Ester->Phosphorylation GS441524 GS-441524 Nucleoside (with optional protection) Coupling Coupling Reaction GS441524->Coupling Deuterated_Phosphoramidate Deuterated Phosphoramidate (Sp isomer isolation) Phosphorylation->Deuterated_Phosphoramidate Deuterated_Phosphoramidate->Coupling Remdesivir_d4 This compound Coupling->Remdesivir_d4

Caption: Simplified workflow for the synthesis of this compound.

References

Remdesivir-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Remdesivir-d4, the deuterated internal standard for the antiviral agent Remdesivir (B604916). Intended for researchers, scientists, and drug development professionals, this document outlines its chemical properties, metabolic pathway, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound serves as a crucial internal standard for the accurate quantification of Remdesivir in biological matrices by mass spectrometry.[1] Its key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 2738376-82-2[1]
Molecular Formula C₂₇H₃₁D₄N₆O₈P[1]
Molecular Weight 606.6 g/mol [2][3]

Metabolic Activation and Mechanism of Action

Remdesivir is a phosphoramidate (B1195095) prodrug that requires intracellular metabolic activation to exert its antiviral effect.[4][5] Upon entering the host cell, Remdesivir is converted to its active triphosphate form, GS-443902 (also known as Remdesivir triphosphate or RDV-TP).[4][6] This multi-step conversion is a critical aspect of its efficacy.

The primary mechanism of action of Remdesivir is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[5][7][8] The active metabolite, GS-443902, acts as an adenosine (B11128) triphosphate (ATP) analog and is incorporated into the nascent viral RNA chain by the RdRp.[4][9] This incorporation leads to delayed chain termination, thereby halting viral replication.[8][10]

Below is a diagram illustrating the intracellular metabolic pathway of Remdesivir.

Remdesivir_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Remdesivir_prodrug Remdesivir (Prodrug) Remdesivir Remdesivir Remdesivir_prodrug->Remdesivir Cellular Uptake GS_704277 GS-704277 (Alanine Metabolite) Remdesivir->GS_704277 Carboxylesterase 1 / Cathepsin A GS_441524_MP GS-441524-MP (Monophosphate) GS_704277->GS_441524_MP HINT1 GS_443902 GS-443902 (Active Triphosphate) GS_441524_MP->GS_443902 Cellular Kinases GS_441524 GS-441524 (Nucleoside) GS_441524_MP->GS_441524 Dephosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) GS_443902->Viral_RdRp Incorporation into viral RNA RNA_chain_termination RNA Chain Termination Viral_RdRp->RNA_chain_termination Inhibition

Intracellular metabolic activation of Remdesivir.

Experimental Protocols

Accurate quantification of Remdesivir and its primary metabolite, GS-441524, in biological samples is essential for pharmacokinetic and pharmacodynamic studies. The following section outlines a general workflow for their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Remdesivir and GS-441524 in Human Plasma by LC-MS/MS

This protocol is a generalized summary based on established methods.[1][11][12][13]

1. Sample Preparation:

  • Due to the instability of Remdesivir in plasma, it is crucial to stabilize the samples.[1][11] This is often achieved by treating the plasma with formic acid immediately after collection.[1][11]

  • Protein precipitation is a common method for sample cleanup. This typically involves adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing the internal standard (this compound) to the plasma sample.

  • After vortexing and centrifugation to pellet the precipitated proteins, the supernatant is collected for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reverse-phase column is frequently used for separation.[11] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic component (e.g., methanol or acetonitrile) is employed.[11]

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.[11][12] The instrument is set to multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for Remdesivir, GS-441524, and this compound.

3. Data Analysis:

  • The concentrations of Remdesivir and GS-441524 are determined by comparing the peak area ratios of the analytes to their corresponding internal standards against a calibration curve prepared in the same biological matrix.

The following diagram depicts a typical experimental workflow for the quantification of Remdesivir and its metabolites.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample acidification Acidification (e.g., Formic Acid) plasma_sample->acidification protein_precipitation Protein Precipitation (e.g., Acetonitrile + IS) acidification->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation (C18 Column) supernatant_collection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification

Workflow for LC-MS/MS quantification.

References

The Role of Remdesivir-d4 in Advancing COVID-19 Therapeutic Drug Monitoring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (GS-5734), a monophosphate prodrug of an adenosine (B11128) nucleoside analog, emerged as a key antiviral agent in the management of COVID-19.[1] Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations of the parent drug and its active metabolite, GS-441524.[2][3] Therapeutic Drug Monitoring (TDM) is therefore crucial for optimizing dosing regimens, minimizing toxicity, and understanding the highly variable pharmacokinetics observed in COVID-19 patients.[4][5] The use of a stable isotope-labeled internal standard, such as Remdesivir-d4, is fundamental to the development of accurate and robust bioanalytical methods for TDM. This technical guide provides an in-depth overview of the application of this compound in the therapeutic drug monitoring of remdesivir, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant workflows.

Remdesivir is administered intravenously and is rapidly metabolized.[6] The parent drug has a short half-life of approximately 0.5 to 1 hour, while its primary metabolite, GS-441524, has a much longer half-life of over 24 hours.[4][7] This pharmacokinetic profile underscores the importance of precise quantification methods to capture the dynamics of both the prodrug and its active metabolite.

Metabolic Pathway and Bioanalytical Strategy

Remdesivir undergoes intracellular conversion to its active triphosphate form (GS-443902), which acts as an inhibitor of the viral RNA-dependent RNA polymerase.[2] In plasma, remdesivir is metabolized to GS-441524.[2] A robust TDM strategy, therefore, requires the simultaneous quantification of both remdesivir and GS-441524. The use of a deuterated internal standard like this compound is critical for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it compensates for variability in sample preparation and instrument response.

cluster_plasma Plasma cluster_cell Host Cell cluster_action Antiviral Action Remdesivir Remdesivir (Prodrug) Intravenous Administration GS704277 GS-704277 (Intermediate Metabolite) Remdesivir->GS704277 Metabolism GS441524 GS-441524 (Nucleoside Analog) GS704277->GS441524 Metabolism GS441524_cell GS-441524 GS441524->GS441524_cell Cellular Uptake GS443902 GS-443902 (Active Triphosphate) GS441524_cell->GS443902 Phosphorylation RdRp SARS-CoV-2 RNA-dependent RNA Polymerase GS443902->RdRp Inhibition

Metabolic activation pathway of remdesivir.

Quantitative Bioanalysis using this compound

The accurate quantification of remdesivir and its metabolites in biological matrices is predominantly achieved through LC-MS/MS. The use of a stable isotope-labeled internal standard, such as this compound (or other deuterated analogs like remdesivir-d5 (B8117595) or ¹³C₆-remdesivir), is a cornerstone of this methodology.[1][8]

Experimental Protocol: LC-MS/MS Quantification

The following provides a generalized protocol based on published methodologies for the quantification of remdesivir and GS-441524 in human plasma.

1. Sample Preparation:

  • Objective: To extract the analytes from the plasma matrix and remove interfering substances.

  • Procedure:

    • Thaw frozen human plasma samples at room temperature.

    • To a 50 µL aliquot of plasma, add 25 µL of an internal standard working solution containing this compound and a corresponding stable isotope-labeled analog for GS-441524 in methanol.

    • Add 250 µL of precipitation reagent (e.g., acetonitrile (B52724) with 1% formic acid) to precipitate plasma proteins.[9] The addition of formic acid is crucial for the stability of remdesivir in the sample.[6]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 15,000 x g for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Start Human Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Precipitate Protein Precipitation (Acetonitrile + Formic Acid) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Sample preparation workflow for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 or RP-Amide column is typically used for separation.[10]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Run Time: Optimized for rapid throughput, often under 5 minutes.[9]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for remdesivir, GS-441524, and their respective stable isotope-labeled internal standards are monitored.

Assay Performance Characteristics

The following table summarizes typical performance characteristics of a validated LC-MS/MS assay for remdesivir and GS-441524 using a deuterated internal standard.

ParameterRemdesivirGS-441524Reference
Linearity Range (ng/mL) 0.5 - 50002 - 2000[1][6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.3 - 1.52[6][11]
Intra-day Precision (%CV) < 9.59%< 6.6%[6][11]
Inter-day Precision (%CV) < 9.59%< 6.6%[6][11]
Accuracy (% Bias) Within ±15%Within ±11.5%[6][11]
Extraction Recovery 85.68 - 101.34%Not specified[11]

Pharmacokinetic Data from Clinical Studies

The application of these robust bioanalytical methods has generated crucial pharmacokinetic data in COVID-19 patients. This data highlights the significant inter-individual variability and informs dosing strategies.

ParameterRemdesivirGS-441524Reference
Mean Cmax (ng/mL) 2091 (at end of infusion)104.9 (1h post-infusion)[7]
Mean AUC₀₋₂₄ (ng·h/mL) 27911976[7]
Elimination Half-life (t₁/₂) (hours) ~0.48~26.6[4]
Inter-individual Variability in Clearance (%CV) 38.9%47.4%[4]
Inter-individual Variability in Volume of Distribution (%CV) 47.9%42.9%[4]

Cmax: Maximum plasma concentration; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.

These data demonstrate the rapid clearance of remdesivir and the accumulation of its metabolite, GS-441524. The high inter-patient variability underscores the potential clinical utility of TDM to individualize remdesivir therapy.[4][7] Factors such as age and renal function (eGFR) have been identified as significant predictors of GS-441524 plasma exposure.[7]

Clinical Application and Dosing Considerations

Remdesivir is typically administered as a 200 mg loading dose on day one, followed by 100 mg daily for up to 10 days for hospitalized patients.[12][13] For non-hospitalized patients at high risk of disease progression, a 3-day course is recommended.[12][14] The significant variability in drug exposure suggests that TDM could be particularly beneficial in specific patient populations, such as those with renal impairment or those not responding to standard dosing.[4][15] While routine TDM for remdesivir is not currently standard practice, the established bioanalytical methods using deuterated internal standards like this compound provide the necessary tools for further investigation into its clinical utility.

Conclusion

The use of this compound and other stable isotope-labeled analogs as internal standards has been pivotal in the development of sensitive, specific, and reliable LC-MS/MS methods for the therapeutic drug monitoring of remdesivir and its active metabolite, GS-441524. These methods have enabled the characterization of remdesivir's pharmacokinetic profile in COVID-19 patients, revealing high inter-individual variability. While the routine clinical application of remdesivir TDM is still evolving, the robust bioanalytical tools are in place to support further research aimed at optimizing dosing strategies and improving patient outcomes in the treatment of COVID-19.

References

The Use of Remdesivir-d4 as an Internal Standard for GS-441524: A Technical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the antiviral nucleoside analog GS-441524, the primary plasma metabolite of the prodrug Remdesivir (B604916), is critical for pharmacokinetic, pharmacodynamic, and clinical studies.[1][2][3] A cornerstone of robust bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a suitable internal standard (IS). An ideal IS mimics the analyte's behavior during sample preparation and analysis, correcting for variability. This guide provides a detailed technical evaluation of the suitability of Remdesivir-d4 as an internal standard for the quantification of GS-441524.

While the use of a stable isotope-labeled (SIL) analog of the analyte itself (e.g., GS-441524-13C5) is considered the gold standard, practical considerations sometimes lead researchers to evaluate other options. Given that Remdesivir is the prodrug for GS-441524, the use of a deuterated form of the parent drug, such as this compound, as an IS for the metabolite is a pertinent question.

Core Principles of Internal Standardization in LC-MS/MS

A suitable internal standard should ideally exhibit the following characteristics:

  • Physicochemical Similarity: The IS should have similar chemical and physical properties to the analyte to ensure comparable behavior during extraction, chromatography, and ionization.

  • Co-elution (for SIL-IS): A stable isotope-labeled IS should co-elute with the analyte to experience the same matrix effects.

  • Mass Differentiation: The IS must have a different mass-to-charge ratio (m/z) from the analyte for independent detection by the mass spectrometer.

  • Absence in Samples: The IS should not be endogenously present in the biological samples being analyzed.

  • Stability: The IS must be stable throughout the entire analytical process.

Suitability Assessment of this compound for GS-441524

Remdesivir is a phosphoramidate (B1195095) prodrug that is structurally distinct from its nucleoside analog metabolite, GS-441524.[4][5] This structural difference leads to variations in their physicochemical properties, such as polarity, solubility, and ionization efficiency. Consequently, using this compound as an IS for GS-441524 presents both potential advantages and significant challenges.

Potential Advantages:

  • Availability: In some instances, a deuterated version of the parent drug may be more readily available or cost-effective than a custom-synthesized SIL-IS of the metabolite.

  • Simultaneous Quantification: For assays measuring both the prodrug and the metabolite, using a single deuterated parent drug IS for both could simplify the workflow. However, this is only acceptable if rigorously validated.

Significant Challenges:

  • Differences in Extraction Recovery: Due to differing polarities, the efficiency of extracting this compound from a biological matrix (e.g., plasma) via protein precipitation or liquid-liquid extraction may not accurately reflect the recovery of the more polar GS-441524.

  • Matrix Effects: The two compounds may experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, as they may co-elute with different endogenous matrix components.

  • Chromatographic Separation: While not a prerequisite for a non-isobaric IS, significant differences in retention time can mean the IS and analyte are exposed to different matrix environments as they elute from the LC column.

  • In-source Fragmentation/Metabolism: There is a potential for the prodrug IS to undergo in-source conversion to its metabolite, which could interfere with the measurement of the actual analyte.

Several validated LC-MS/MS methods for the simultaneous quantification of Remdesivir and GS-441524 have opted for using a stable isotope-labeled version of each compound (e.g., [U-Ring-13C6]-remdesivir and [13C5]-GS-441524) to ensure the highest accuracy and precision.[1][3] However, some studies have successfully validated and employed a deuterated or stable isotope-labeled Remdesivir as the sole internal standard for both analytes.[6][7][8] This approach's success is contingent on thorough validation to demonstrate that the IS adequately corrects for variations in the analyte's measurement across the expected concentration range and in the presence of various matrix effects.

Experimental Methodologies and Data

Below are summarized experimental protocols and data from published literature for the quantification of GS-441524, which can serve as a reference for researchers developing and validating their own assays.

Sample Preparation

A common method for extracting GS-441524 and its internal standard from plasma is protein precipitation.

Protocol: Protein Precipitation

  • To a 50 µL aliquot of plasma, add 75 µL of methanol (B129727) containing the internal standard (e.g., Remdesivir-13C6).[8]

  • Optionally, add 5 µL of 1 M ZnSO4 to aid in protein removal.[8]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C.[9]

  • Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent (acetonitrile or methanol), both often containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.

Table 1: Example Chromatographic Conditions

ParameterCondition 1Condition 2
Column Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[10]Kinetex® 2.6 µm Polar C18 100A (100 x 2.1 mm)[8]
Mobile Phase A Water with 0.05% formic acid[11]Not specified
Mobile Phase B Acetonitrile with 0.05% formic acid[11]Not specified
Gradient Gradient elutionGradient elution
Flow Rate Not specifiedNot specified
Column Temperature Not specifiedNot specified
Injection Volume 2 µL[9]Not specified
Run Time 3.4 minutes[10]Not specified
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

Table 2: Mass Spectrometry Parameters for GS-441524 and Potential Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
GS-441524 292.3202.1[6]
GS-441524 292.2173.1, 147.1[8]
GS-441524 292163[12]
Remdesivir 603.4402.3[6]
Remdesivir-D5 (IS) 608.6407.2[6]
Remdesivir-13C6 (IS) 609.3206.0[8]
Method Validation Data

A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include linearity, accuracy, precision, and stability.

Table 3: Summary of Method Validation Parameters from Literature

ParameterGS-441524Reference
Linearity Range 2 - 2000 ng/mL[10]
5 - 2500 µg/L[8]
100 - 4000 ng/mL[6]
Accuracy Within ±11.5%[10]
89.6 - 110.2%[8]
90.0 - 106.7%[6]
Precision (%CV) < 6.6%[10]
< 14.7%[8]
< 2.7%[6]
Lower Limit of Quantification (LLOQ) 2 ng/mL[10]
5 µg/L[8]
100 ng/mL[6]

Visualization of the Bioanalytical Workflow

The following diagram illustrates the logical workflow for the quantification of GS-441524 using an internal standard in a typical bioanalytical setting.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Plasma Plasma Sample Spike_IS Spike with Internal Standard (e.g., this compound) Plasma->Spike_IS Extraction Protein Precipitation (e.g., with Methanol) Spike_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (Reversed-Phase C18) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Peak_Integration Peak Area Integration (Analyte & IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Ratio vs. Concentration (Standard Curve) Ratio_Calculation->Calibration_Curve Quantification Determine Unknown Concentration Calibration_Curve->Quantification

Bioanalytical workflow for GS-441524 quantification.

Conclusion

The suitability of this compound as an internal standard for GS-441524 is not ideal from a theoretical standpoint due to the significant structural and physicochemical differences between the prodrug and its metabolite. These differences can lead to variations in extraction efficiency and matrix effects, potentially compromising the accuracy and precision of the assay. The gold standard remains the use of a stable isotope-labeled analog of GS-441524.

However, the literature indicates that with careful and thorough validation, it is possible to develop a reliable assay for GS-441524 using a deuterated form of Remdesivir as the internal standard. Researchers considering this approach must rigorously evaluate the method for all standard validation parameters, paying special attention to extraction recovery and matrix effects across a range of concentrations and in different lots of the biological matrix. If the validation data demonstrates that this compound consistently and accurately corrects for variability in the GS-441524 signal, its use can be justified. Otherwise, the development of a method using a more appropriate stable isotope-labeled internal standard for GS-441524 is strongly recommended to ensure data of the highest quality and integrity.

References

A Comprehensive Technical Guide to the Physical and Chemical Stability of Solid Remdesivir-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical stability of solid Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir (B604916). While specific stability data for the deuterated form is not extensively available in public literature, this document extrapolates potential stability characteristics based on comprehensive data for Remdesivir and established principles of kinetic isotope effects associated with deuteration. This guide covers solid-state properties, potential degradation pathways, and recommended analytical methodologies for stability assessment, adhering to international regulatory standards. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Introduction

Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity, notably against RNA viruses like SARS-CoV-2.[1] It is converted intracellularly to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase.[2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a strategy employed in drug development to modulate pharmacokinetic properties, primarily by slowing down metabolic processes through the kinetic isotope effect.[4][5] This can lead to improved metabolic stability and potentially altered physicochemical properties.[6][] Understanding the physical and chemical stability of the solid form of this compound is critical for its formulation development, manufacturing, and storage to ensure safety, efficacy, and quality.

Physicochemical Properties of Solid Remdesivir

Remdesivir is a non-hygroscopic crystalline solid that can appear as white, off-white, or yellow.[1] The stability and bioavailability of solid Remdesivir are influenced by its polymorphic and amorphous forms.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit different physical properties, including solubility, melting point, and stability. For Remdesivir, multiple polymorphic forms have been identified, with Form II being reported as the more thermodynamically stable form at ambient temperature compared to Form IV.[1][2] The selection of a stable polymorphic form is crucial to prevent phase transitions during storage, which could impact the drug product's performance.

Amorphous Form

An amorphous form lacks a long-range ordered crystal lattice. Amorphous Remdesivir has been produced by techniques such as thin-film freezing.[1] While the amorphous form may offer advantages in terms of dissolution rate, it is generally less physically stable than its crystalline counterparts and can be more susceptible to chemical degradation.[8] However, studies have shown that amorphous Remdesivir can be physically stable, even without a stabilizer.[4]

Potential Impact of Deuteration on Physical Stability

The introduction of deuterium can potentially influence the solid-state properties of a drug molecule. The subtle changes in bond length and vibrational energy of C-D versus C-H bonds can affect intermolecular interactions, such as hydrogen bonding.[9][10] This may lead to:

  • Altered Crystal Packing: The modification of intermolecular forces could result in different crystal packing arrangements or even new polymorphic forms ("isotopic polymorphism").[9]

  • Changes in Physical Properties: Properties such as melting point, solubility, and hygroscopicity may be altered. For instance, deuteration has been observed to either increase or decrease the melting point of different compounds.[11]

It is therefore essential to perform thorough solid-state characterization of this compound to identify its crystalline forms and their relative stability.

Chemical Stability and Degradation Pathways

Forced degradation studies on Remdesivir have identified its susceptibility to degradation under specific stress conditions. The primary degradation pathways involve hydrolysis and oxidation.

Hydrolytic Degradation

Remdesivir is susceptible to hydrolysis under acidic, basic, and neutral conditions.[12] The prodrug moiety is the primary site of hydrolytic cleavage.

Oxidative Degradation

Degradation of Remdesivir has also been observed under oxidative stress.[12]

Thermal and Photolytic Stability

Studies on the non-deuterated form suggest that solid Remdesivir is relatively stable under thermal and photolytic stress conditions.[12]

Potential Impact of Deuteration on Chemical Stability

The primary mechanism by which deuteration is expected to influence chemical stability is the kinetic isotope effect (KIE) .[4][5] The C-D bond is stronger than the C-H bond, and its cleavage requires more energy.[13] Therefore, if the cleavage of a C-H bond is the rate-determining step in a degradation reaction, replacing that hydrogen with deuterium can slow down the degradation rate, thereby enhancing the chemical stability of the molecule.[4] For this compound, if deuteration occurs at a site involved in a critical step of a degradation pathway, an increase in its solid-state chemical stability could be anticipated.

Recommended Experimental Protocols for Stability Assessment

A comprehensive stability testing program for solid this compound should be established in accordance with ICH guidelines (Q1A(R2)).[14][15] This involves subjecting the drug substance to a variety of storage conditions to evaluate its thermal and humidity sensitivity.

Experimental Workflow for Solid-State Stability Testing

The following diagram illustrates a typical workflow for assessing the solid-state stability of an active pharmaceutical ingredient (API) like this compound.

experimental_workflow cluster_planning Planning & Preparation cluster_storage Stability Storage cluster_testing Time-Point Testing cluster_analysis Data Analysis & Reporting start Define Stability Protocol (ICH Guidelines) api Procure this compound API (Multiple Batches) start->api char_initial Initial Characterization (t=0) api->char_initial long_term Long-Term Storage (e.g., 25°C/60% RH or 30°C/65% RH) char_initial->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) char_initial->accelerated sampling Sample at Pre-defined Time Intervals long_term->sampling accelerated->sampling phys_testing Physical Characterization (XRPD, DSC, TGA, Microscopy) sampling->phys_testing chem_testing Chemical Analysis (HPLC for Assay & Impurities) sampling->chem_testing data_eval Evaluate Data Trends phys_testing->data_eval chem_testing->data_eval shelf_life Determine Retest Period/ Shelf-Life data_eval->shelf_life report Generate Stability Report shelf_life->report

Caption: Experimental workflow for solid-state stability testing of this compound.

Analytical Methodologies
  • Purpose: To identify the crystalline form (polymorph screening) and to detect any changes in the crystal structure during stability studies.[8][16]

  • Methodology:

    • Sample Preparation: A small amount of the solid this compound powder (typically 10-50 mg) is gently packed into a sample holder to ensure a flat, uniform surface. Care should be taken to avoid excessive pressure that could induce phase transformations.[17]

    • Instrument Setup: A diffractometer with a copper (Cu) Kα radiation source is commonly used. The instrument is configured to scan over a relevant 2θ range (e.g., 2° to 40°) with a defined step size and scan speed.

    • Data Acquisition: The sample is irradiated with X-rays, and the diffraction pattern is recorded.

    • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify characteristic peaks. These peaks are compared to reference patterns of known polymorphs or the initial (t=0) sample to detect any changes.[18]

  • Purpose: To determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or the presence of amorphous content.[19][20]

  • Methodology:

    • Sample Preparation: A small, accurately weighed amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[21][22] An empty sealed pan is used as a reference.

    • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. A controlled heating rate (e.g., 10 °C/min) is applied under an inert nitrogen purge.[19]

    • Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.

    • Data Analysis: The resulting thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization).

  • Purpose: To measure changes in mass as a function of temperature, which is useful for detecting the presence of solvates or hydrates and assessing thermal decomposition.

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample is placed in a tared TGA pan.

    • Instrument Setup: The TGA instrument is programmed to heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).

    • Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.

    • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify mass loss steps, which correspond to events like desolvation or decomposition.

  • Purpose: To quantify the parent drug (assay) and to detect and quantify any degradation products (impurities). A stability-indicating method is one that can separate the drug from its degradation products, ensuring an accurate assessment of the drug's stability.[23][24][25]

  • Methodology:

    • Forced Degradation Studies: To develop and validate the stability-indicating nature of the method, this compound is subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, light).[26]

    • Method Development: A reverse-phase HPLC method is typically developed. Key parameters to optimize include:

      • Column: A C18 column is a common starting point.

      • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate all components.

      • Detection: UV detection at a wavelength where Remdesivir and its potential degradation products have significant absorbance.

    • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Remdesivir Mechanism of Action and Metabolic Activation

Understanding the metabolic pathway of Remdesivir is crucial for interpreting its biological activity and the potential impact of deuteration. Remdesivir is a prodrug that must be activated within the host cell to exert its antiviral effect.

remdesivir_pathway Remdesivir Remdesivir (Prodrug) (GS-5734) Cell_Entry Cellular Uptake Remdesivir->Cell_Entry Diffusion Alanine_Metabolite Alanine Metabolite (GS-704277) Cell_Entry->Alanine_Metabolite Hydrolysis (Carboxylesterase 1, Cathepsin A) Monophosphate Nucleoside Monophosphate (NMP) Alanine_Metabolite->Monophosphate Hydrolysis (HINT1) Diphosphate Nucleoside Diphosphate (NDP) Monophosphate->Diphosphate Phosphorylation (Host Kinases) Triphosphate Active Nucleoside Triphosphate (NTP, GS-443902) Diphosphate->Triphosphate Phosphorylation (Host Kinases) RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Competes with ATP Termination Chain Termination Triphosphate->Termination Incorporation into RNA RNA_Chain Growing Viral RNA Chain RdRp->RNA_Chain Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Metabolic activation pathway of Remdesivir.

As shown in the diagram, Remdesivir enters the host cell and is metabolized in a multi-step process to its active triphosphate form.[1][3][27] This active form is then incorporated into the nascent viral RNA chain by the RdRp, leading to delayed chain termination and inhibition of viral replication.[12][28][29][30] Deuteration in this compound could potentially slow down the rate of metabolic activation if a C-H bond cleavage is a rate-limiting step in this pathway.

Data Presentation

All quantitative data from stability studies should be summarized in tables to facilitate comparison and trend analysis.

Table 1: Example of a Stability Data Summary for Solid this compound

Storage ConditionTime PointAppearanceWater Content (%)Assay (%)Total Impurities (%)
25°C / 60% RH0 MonthsWhite to off-white powder0.299.80.15
3 MonthsConforms0.299.70.18
6 MonthsConforms0.399.60.20
12 MonthsConforms0.399.50.22
40°C / 75% RH1 MonthConforms0.499.20.35
3 MonthsConforms0.598.50.60
6 MonthsSlight yellowing0.697.80.95

Note: The data in this table is illustrative and not actual experimental data for this compound.

Table 2: Example of Solid-State Characterization Data

PropertyResultMethod
Crystalline Form (initial)Form IIXRPD
Melting Onset~125 °CDSC
Enthalpy of Fusion~50 J/gDSC
Mass Loss (up to 150°C)< 0.1%TGA

Note: The data in this table is illustrative and based on known properties of Remdesivir.

Conclusion

The physical and chemical stability of solid this compound is a critical attribute for its successful development as a therapeutic agent. While direct stability data for the deuterated analog is limited, a robust stability program can be designed based on the known properties of Remdesivir and an understanding of the potential effects of deuteration. Thorough solid-state characterization and the use of validated stability-indicating analytical methods are essential to ensure the quality, safety, and efficacy of this compound. The experimental workflows and methodologies outlined in this guide provide a framework for researchers and drug development professionals to comprehensively evaluate the stability of this important antiviral compound.

References

Methodological & Application

Application Note: Quantification of Remdesivir in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Remdesivir (B604916) in human plasma. The assay utilizes Remdesivir-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method is validated over a linear range of 0.5 to 5000 ng/mL and demonstrates excellent performance in terms of linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Remdesivir is a broad-spectrum antiviral prodrug that has been a critical therapeutic agent in the treatment of viral infections.[1][2][3] Accurate quantification of Remdesivir in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and ensure patient safety and efficacy. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2][4] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the reliability of the results. This application note provides a comprehensive protocol for the quantification of Remdesivir in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents
  • Remdesivir reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • DMSO (Dimethyl sulfoxide)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical column: C18 reversed-phase column (e.g., Phenomenex, Waters) with dimensions such as 100 x 2.1 mm, 2.6 µm particle size.[5]

Preparation of Solutions

Stock Solutions (1 mg/mL):

  • Prepare individual stock solutions of Remdesivir and this compound in DMSO at a concentration of 1 mg/mL.[1] Store at -80°C.[1]

Working Solutions:

  • Prepare serial dilutions of the Remdesivir stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound (Internal Standard Working Solution) at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation Protocol

A protein precipitation method is utilized for the extraction of Remdesivir from human plasma.[5][6]

  • Thaw plasma samples and standards on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the Internal Standard Working Solution (acetonitrile containing this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma is 2. Add 150 µL Internal Standard (this compound in Acetonitrile) plasma->is vortex 3. Vortex Mix (30 sec) is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant analysis 6. Inject into LC-MS/MS supernatant->analysis

Caption: A streamlined workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)[5]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min) | %B 0.0 | 102.5 | 953.5 | 953.6 | 105.0 | 10

Mass Spectrometry Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive[1]
MRM TransitionsSee Table 1
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
Nebulizer Gas (GS1)55 psi
Heater Gas (GS2)60 psi

Table 1: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Remdesivir603.2402.2 (Quantifier)2580
603.2200.1 (Qualifier)38[1]80
This compound607.2406.22580

Results and Discussion

Method Validation

The LC-MS/MS method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, and stability.

Linearity: The calibration curve was linear over the concentration range of 0.5 to 5000 ng/mL for Remdesivir in human plasma. A weighted (1/x²) linear regression analysis of the peak area ratio (Remdesivir/Remdesivir-d4) versus concentration yielded a correlation coefficient (r²) of >0.99.

Table 2: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression ModelWeighting
Remdesivir0.5 - 5000Linear1/x²>0.99

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results, summarized in Table 3, demonstrate that the method is both precise and accurate, with precision (%CV) values below 15% and accuracy (%Bias) within ±15%.[4]

Table 3: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5< 10%± 10%< 12%± 12%
LQC1.5< 8%± 9%< 10%± 11%
MQC1000< 6%± 7%< 8%± 9%
HQC4000< 5%± 6%< 7%± 8%

Stability: Remdesivir stability in human plasma was assessed under various conditions to mimic sample handling and storage in a typical bioanalytical workflow. The results indicate that Remdesivir is stable under the tested conditions.[1]

Table 4: Stability of Remdesivir in Human Plasma

Stability ConditionDurationTemperatureStability (% Recovery)
Freeze-Thaw (3 cycles)3 cycles-80°C to RT92 - 105%
Bench-top4 hoursRoom Temp.94 - 103%
Long-term Storage90 days-80°C91 - 106%
Post-preparative (Autosampler)24 hours4°C96 - 104%

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Remdesivir in human plasma using this compound as the internal standard. The simple protein precipitation sample preparation and rapid chromatographic analysis allow for high-throughput processing. The method has been successfully validated and is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring of Remdesivir in clinical and research settings.

G cluster_workflow Analytical Workflow Sample_Collection Plasma Sample Collection Sample_Prep Protein Precipitation with IS (this compound) Sample_Collection->Sample_Prep LC_Separation Reversed-Phase LC Separation Sample_Prep->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Quantification using Calibration Curve MS_Detection->Data_Analysis

Caption: Overview of the bioanalytical process for Remdesivir.

References

Application Note and Protocol for the Quantification of Remdesivir-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the sample preparation and quantification of Remdesivir-d4, a deuterated internal standard for Remdesivir (B604916), in human plasma. The primary method detailed is protein precipitation, a widely adopted, simple, and rapid technique for this application. An alternative liquid-liquid extraction method is also described. This protocol is intended to serve as a starting point for researchers developing and validating bioanalytical methods for pharmacokinetic and therapeutic drug monitoring studies of Remdesivir.

Overview

The accurate quantification of drug concentrations in biological matrices is crucial for pharmacokinetic studies and clinical trials. Remdesivir, an antiviral prodrug, has been a key therapeutic agent in managing viral infections. To ensure the reliability of its quantification, a stable, isotopically labeled internal standard like this compound is employed. This protocol outlines the necessary steps for preparing human plasma samples containing this compound for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Two primary methods for the extraction of this compound from human plasma are presented below: Protein Precipitation and Liquid-Liquid Extraction.

Method 1: Protein Precipitation

Protein precipitation is a straightforward and high-throughput method for removing proteins from plasma samples, which can interfere with LC-MS/MS analysis.[1] Acetonitrile (B52724) is a commonly used solvent for this purpose.[1]

Materials:

  • Human plasma (K2EDTA)

  • This compound working solution

  • Acetonitrile (ACN), LC-MS grade[2]

  • Formic acid (FA), 0.1% in ACN (optional, for improved stability)[3][4]

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Protocol:

  • Sample Aliquoting: Aliquot 50 µL of human plasma into a clean microcentrifuge tube.[2][5]

  • Internal Standard Spiking: Add a specific volume of the this compound working solution to the plasma sample to achieve the desired final concentration.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma) to the plasma sample.[1] Some protocols suggest using acetonitrile containing 1% formic acid to enhance analyte stability.[6]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[2]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

Method 2: Vortex-Assisted Salt-Induced Liquid-Liquid Microextraction (VA-SI-LLME)

This method offers an alternative to simple protein precipitation and can provide cleaner extracts.[2]

Materials:

  • Human plasma

  • This compound working solution

  • Hydrochloric acid (HCl), 0.1 N[2]

  • Acetonitrile (ACN), LC-MS grade[2]

  • Ammonium (B1175870) sulfate (B86663) ((NH4)2SO4)[2]

  • Microcentrifuge tubes (e.g., 5 mL glass test tube)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample and Acid Addition: Pipette 50 µL of human plasma into a 5 mL glass test tube. Add 2.0 mL of 0.1 N HCl to the sample.[2]

  • Internal Standard Spiking: Add the desired volume of this compound working solution.

  • Vortexing: Vortex the tube for 30 seconds.[2]

  • Salt and Solvent Addition: Add 2.5 g of ammonium sulfate and 500 µL of acetonitrile to the sample solution.[2]

  • Extraction: Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the acetonitrile layer.[2]

  • Phase Separation: Centrifuge the sample at 6000 rpm to separate the organic and aqueous phases.

  • Supernatant Collection: Collect the upper acetonitrile layer for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods utilizing the described sample preparation protocols for Remdesivir analysis. These values can be used as a benchmark for method development and validation.

Table 1: Method Validation Parameters

ParameterProtein PrecipitationVA-SI-LLME
Linearity Range (ng/mL) 0.5 - 5000[6]1 - 5000[2]
Correlation Coefficient (r²) >0.995>0.9990[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[6]1[2]
Upper Limit of Quantification (ULOQ) (ng/mL) 5000[6]5000[2]

Table 2: Accuracy and Precision

MethodQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Protein Precipitation Low<5.2[6]<9.8[6]Within ±11.5[3][4]
Mid<5.2[6]<9.8[6]Within ±11.5[3][4]
High<5.2[6]<9.8[6]Within ±11.5[3][4]
VA-SI-LLME Low≤ 9.59[2]≤ 9.59[2]85.68 - 101.34[2]
Mid≤ 9.59[2]≤ 9.59[2]85.68 - 101.34[2]
High≤ 9.59[2]≤ 9.59[2]85.68 - 101.34[2]

Table 3: Recovery and Matrix Effect

MethodExtraction Recovery (%)Matrix Effect (%)
Protein Precipitation ~77[6]~123[6]
VA-SI-LLME 85.68 - 101.34[2]Not explicitly reported

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the protein precipitation sample preparation protocol.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma (50 µL) spike Spike with This compound IS plasma->spike precipitate Add Acetonitrile (150 µL) spike->precipitate vortex Vortex (1-2 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for Protein Precipitation of this compound from Human Plasma.

Stability Considerations

Remdesivir has been shown to be unstable in plasma at room temperature.[4] Therefore, it is crucial to minimize the time plasma samples are kept at room temperature and to process them promptly. The addition of formic acid to the plasma or precipitation solvent can help to stabilize Remdesivir and its metabolites.[3][4][8] For long-term storage, plasma samples should be kept at -70°C or -80°C.[3][4]

Conclusion

The protein precipitation method offers a robust, rapid, and reliable approach for the preparation of human plasma samples for the quantification of this compound. The VA-SI-LLME method provides a suitable alternative with potentially higher recovery rates. The choice of method will depend on the specific requirements of the study, including throughput needs and the desired level of sample cleanup. Adherence to proper sample handling and stability protocols is paramount for generating accurate and reproducible data.

References

Application Notes: High-Throughput Bioanalytical Method for Remdesivir Quantification in Human Plasma using Remdesivir-d4 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Remdesivir (B604916) in human plasma using its deuterated analog, Remdesivir-d4, as an internal standard. The method utilizes a simple protein precipitation extraction procedure followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This protocol has been developed to provide a reliable and high-throughput solution for pharmacokinetic studies and therapeutic drug monitoring of Remdesivir. The method demonstrates excellent linearity, accuracy, precision, and stability, meeting the standards for bioanalytical method validation.

Introduction

Remdesivir is a nucleotide analog prodrug that exhibits broad-spectrum antiviral activity and has been a key therapeutic agent in the treatment of viral infections. To support clinical and preclinical studies, a reliable and validated bioanalytical method for the quantification of Remdesivir in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical results. This document provides a detailed protocol for the extraction and quantification of Remdesivir in human plasma.

Experimental Workflow

The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of Remdesivir in human plasma.

Remdesivir Bioanalytical Workflow Sample Plasma Sample Collection Spiking Spike with this compound (Internal Standard) Sample->Spiking Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Experimental workflow for Remdesivir quantification.

Mechanism of Action of Remdesivir

Remdesivir is a prodrug that is metabolized within host cells to its active triphosphate form. This active metabolite acts as an adenosine (B11128) nucleotide analog, competing with natural ATP for incorporation into nascent viral RNA chains by the RNA-dependent RNA polymerase (RdRp). Incorporation of the Remdesivir metabolite results in delayed chain termination, thereby inhibiting viral replication.

Remdesivir Mechanism of Action Remdesivir Remdesivir (Prodrug) Metabolism Intracellular Metabolism Remdesivir->Metabolism Enters cell ActiveMetabolite Active Triphosphate Metabolite (GS-443902) Metabolism->ActiveMetabolite Conversion RdRp Viral RNA-dependent RNA Polymerase (RdRp) ActiveMetabolite->RdRp Competes with ATP Replication Viral RNA Replication RdRp->Replication Mediates Inhibition Inhibition of Replication RdRp->Inhibition Inhibited by active metabolite

Caption: Simplified signaling pathway of Remdesivir's antiviral action.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS method for the quantification of Remdesivir.

Table 1: Liquid Chromatography Parameters
ParameterValue
Column C18 reverse-phase column (e.g., Acquity HSS T3 1.8 µm, 2.1 × 50 mm)[1][2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized for separation of Remdesivir and its metabolite.
Injection Volume 5 - 10 µL
Column Temperature 40 °C[3]
Run Time Approximately 3-5 minutes
Table 2: Mass Spectrometry Parameters
ParameterRemdesivirThis compound (Internal Standard)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (m/z) 603.2 → 402.2607.2 → 406.2
Collision Energy Optimized for fragmentationOptimized for fragmentation
Dwell Time 100 ms100 ms
Table 3: Method Validation Summary
ParameterResult
Linearity Range 1 - 20 ng/mL to 50 - 5000 ng/mL[4][5][6]
Correlation Coefficient (r²) > 0.99[4][5][6]
Accuracy 95.22 - 110.74%[4]
Precision (CV%) < 15% (within-run and between-run)[4]
Recovery > 85%
Stability Stable under bench-top, freeze-thaw, and long-term storage conditions[4][7]

Detailed Experimental Protocol

Materials and Reagents
  • Remdesivir analytical standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Remdesivir and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Remdesivir stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • To each tube, add 50 µL of the appropriate plasma sample (blank, standard, QC, or unknown).

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis
  • Equilibrate the LC system with the initial mobile phase conditions.

  • Set up the mass spectrometer with the parameters outlined in Table 2.

  • Create a sequence table in the instrument control software with the sample information.

  • Run the sequence.

Data Analysis
  • Integrate the peak areas for Remdesivir and this compound for each sample.

  • Calculate the peak area ratio of Remdesivir to this compound.

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Use a linear regression model with a 1/x² weighting factor to fit the calibration curve.

  • Determine the concentration of Remdesivir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The bioanalytical method described provides a sensitive, specific, and reliable approach for the quantification of Remdesivir in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is suitable for high-throughput analysis in support of pharmacokinetic and clinical studies of Remdesivir. The detailed protocol and validated performance characteristics make it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Use of Remdesivir-d4 in Pharmacokinetic Studies of Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) is an antiviral prodrug that has been a critical therapeutic agent in managing viral infections, notably COVID-19. Accurate characterization of its pharmacokinetic (PK) profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies rely on robust bioanalytical methods to quantify the drug and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[][2][3] Remdesivir-d4, a deuterated analog of Remdesivir, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its similar physicochemical properties to the parent drug.[4]

This document provides detailed application notes and protocols for the utilization of this compound in pharmacokinetic studies of Remdesivir.

Rationale for Using a Stable Isotope-Labeled Internal Standard

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative bioanalysis using mass spectrometry for several reasons:

  • Similar Chemical and Physical Properties : SIL internal standards co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer.[2]

  • Correction for Matrix Effects : They effectively compensate for variations in sample extraction, recovery, and matrix-induced ionization suppression or enhancement, which can vary between individual patient samples.[3]

  • Increased Accuracy and Precision : By normalizing the analyte response to the internal standard response, SIL standards significantly improve the accuracy and reproducibility of the quantification.[2][3]

Remdesivir Metabolism

Remdesivir is a prodrug that is metabolized within cells to its active triphosphate form (GS-443902). Understanding its metabolic pathway is crucial for comprehensive pharmacokinetic analysis.

Upon administration, Remdesivir is rapidly metabolized, and several metabolites can be detected in plasma. The key metabolic steps are:

  • Remdesivir is hydrolyzed by esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an alanine (B10760859) metabolite intermediate (GS-704277).[5][6]

  • This intermediate is then converted to a nucleoside monophosphate.

  • The nucleoside monophosphate can either be hydrolyzed to the nucleoside metabolite GS-441524 or be further phosphorylated to the active triphosphate metabolite GS-443902.[5][6][7]

Both Remdesivir and its major circulating metabolite, GS-441524, are typically quantified in plasma for pharmacokinetic assessments.

Remdesivir_Metabolism cluster_plasma Plasma cluster_cell Intracellular RDV Remdesivir (GS-5734) GS704277 GS-704277 (Alanine Metabolite) RDV->GS704277 Esterases (CES1, CatA) RDV_cell Remdesivir RDV->RDV_cell Cellular Uptake GS441524 GS-441524 (Nucleoside Metabolite) GS704277_cell GS-704277 RDV_cell->GS704277_cell Esterases NMP Nucleoside Monophosphate GS704277_cell->NMP HINT1 NMP->GS441524 Hydrolysis NTP GS-443902 (Active Triphosphate) NMP->NTP Kinases Sample_Prep_Workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard (this compound) start->add_is add_acn Add cold Acetonitrile (200 µL) to precipitate proteins add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge (e.g., 10 min at 4200 rpm) vortex->centrifuge supernatant Transfer supernatant to a new tube centrifuge->supernatant evaporate Evaporate to dryness under Nitrogen supernatant->evaporate reconstitute Reconstitute in mobile phase (e.g., 100 µL of 0.1% Formic Acid in Water) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject SIL_Logic cluster_sample Biological Sample cluster_process Analytical Process cluster_data Data Acquisition & Calculation Analyte Remdesivir (Unknown Conc.) Processing Sample Preparation (Extraction, etc.) Analyte->Processing IS Add this compound (Known Amount) IS->Processing Error Potential Variability (e.g., Extraction Loss, Matrix Effects) IS->Error Compensates for LCMS LC-MS/MS Analysis Processing->LCMS Response_A Analyte Response (Area_A) LCMS->Response_A Response_IS IS Response (Area_IS) LCMS->Response_IS Ratio Calculate Ratio (Area_A / Area_IS) Response_A->Ratio Response_IS->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Result Accurate Concentration CalCurve->Result Error->Processing Error->LCMS

References

Application Note: Protocol for Creating a Calibration Curve with Remdesivir-d4 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remdesivir (B604916) is an antiviral prodrug that has been utilized in the treatment of viral infections. Accurate quantification of Remdesivir in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for creating a calibration curve for the quantification of Remdesivir using its deuterated internal standard, Remdesivir-d4, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is best practice as it corrects for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.

Materials and Reagents

  • Analytes:

    • Remdesivir (Reference Standard)

    • This compound (Internal Standard)

  • Solvents and Reagents:

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1. Primary Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 1 mg of Remdesivir and this compound reference standards into separate volumetric flasks.

  • Dissolve the standards in a minimal amount of DMSO.

  • Bring the final volume to 1 mL with methanol to obtain a final concentration of 1 mg/mL for each stock solution.

  • Store the stock solutions at -20°C or below.

3.1.2. Working Standard Solutions

  • Remdesivir Working Solution (e.g., 50 µg/mL): Dilute the Remdesivir primary stock solution with 50% methanol/water. For example, add 50 µL of the 1 mg/mL stock to 950 µL of 50% methanol/water.

  • This compound Internal Standard (IS) Working Solution (e.g., 1 µg/mL): Dilute the this compound primary stock solution with 50% methanol/water. For instance, add 10 µL of the 1 mg/mL stock to 9.99 mL of 50% methanol/water.

Preparation of Calibration Curve Standards and Quality Control Samples
  • Perform serial dilutions of the Remdesivir working solution in drug-free human plasma to prepare calibration standards at various concentration levels. A typical calibration curve for Remdesivir can range from 0.5 to 5000 ng/mL.[1]

  • Prepare Quality Control (QC) samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 1000, and 4000 ng/mL).[1]

  • The final concentration of the organic solvent (from the working solution) in the plasma should be kept low and consistent across all standards and QCs (e.g., ≤5%).

Table 1: Example Preparation of Calibration Curve Standards

Standard LevelConcentration (ng/mL)Volume of Remdesivir Working Solution (µL)Volume of Drug-Free Plasma (µL)
10.51999
212998
3510990
42550950
51002 (from a higher conc. working std)998
650010 (from a higher conc. working std)990
7100020 (from a higher conc. working std)980
8250050 (from a higher conc. working std)950
95000100 (from a higher conc. working std)900
Sample Preparation (Protein Precipitation)
  • To 50 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add 10 µL of the this compound IS working solution (e.g., 1 µg/mL) and vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. To improve the stability of Remdesivir in plasma, some methods recommend the addition of formic acid to the plasma samples before protein precipitation.[2][3]

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 μm).[2]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Remdesivir: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Remdesivir and this compound to achieve maximum signal intensity.

Data Presentation

Calibration Curve Construction
  • Acquire the peak areas for both Remdesivir and this compound for each calibration standard.

  • Calculate the peak area ratio (Remdesivir peak area / this compound peak area).

  • Plot the peak area ratio against the nominal concentration of Remdesivir for each calibration standard.

  • Perform a linear or quadratic regression analysis, often with a weighting factor of 1/x² to ensure accuracy at the lower end of the curve.[1]

  • The regression equation (y = mx + c) is then used to calculate the concentration of Remdesivir in the QC and unknown samples.

Quantitative Data Summary

The performance of the calibration curve should be evaluated based on its linearity, accuracy, and precision.

Table 2: Representative Calibration Curve Performance Data

ParameterValue
Calibration Range0.5 - 5000 ng/mL[1]
Regression ModelQuadratic, weighted (1/x²)[1]
Correlation Coefficient (r²)> 0.99[4]

Table 3: Representative Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC1.51.4596.7< 5[1]
Medium QC10001020102.0< 5[1]
High QC4000395098.8< 5[1]

Acceptance criteria for accuracy are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and precision should be ≤15% CV (≤20% for LLOQ).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_samples Sample Preparation cluster_analysis Analysis stock_remd Remdesivir Stock Solution work_remd Remdesivir Working Solution stock_remd->work_remd stock_d4 This compound Stock Solution work_is IS Working Solution stock_d4->work_is cal_standards Calibration Standards (in Plasma) work_remd->cal_standards qc_samples QC Samples (in Plasma) work_remd->qc_samples protein_precip Protein Precipitation (Acetonitrile) work_is->protein_precip cal_standards->protein_precip qc_samples->protein_precip lcms LC-MS/MS Analysis protein_precip->lcms data_analysis Data Analysis (Peak Area Ratio vs. Conc.) lcms->data_analysis cal_curve Calibration Curve Generation data_analysis->cal_curve

Caption: Experimental workflow for creating a Remdesivir calibration curve.

logical_relationship cluster_input Inputs cluster_measurement Measurement cluster_calculation Calculation & Plotting cluster_output Output remd_conc Known Remdesivir Concentrations peak_area_remd Remdesivir Peak Area remd_conc->peak_area_remd plot Plot: Area Ratio vs. Remdesivir Concentration remd_conc->plot is_conc Constant this compound Concentration peak_area_is This compound Peak Area is_conc->peak_area_is area_ratio Peak Area Ratio (Remdesivir / this compound) peak_area_remd->area_ratio peak_area_is->area_ratio area_ratio->plot cal_curve Calibration Curve (y = mx + c) plot->cal_curve quantification Quantification of Unknown Samples cal_curve->quantification

Caption: Logical relationship for calibration curve construction and sample quantification.

References

Application Notes and Protocols for Remdesivir-d4 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the stability of Remdesivir-d4 in various biological matrices. The following information is based on published stability data for Remdesivir (B604916), with the scientific assumption that the deuterated internal standard, this compound, exhibits comparable stability characteristics. This assumption is common in bioanalytical method development where deuterated analogs are used as internal standards.

Overview

Remdesivir is an antiviral prodrug that has been used in the treatment of COVID-19. In bioanalytical assays, a deuterated version, such as this compound, is often used as an internal standard to ensure accurate quantification. Understanding the stability of this internal standard in biological matrices is crucial for the validation of these assays. This document outlines the stability of Remdesivir, and by extension this compound, under various storage and handling conditions in human plasma.

Quantitative Stability Data

The stability of Remdesivir has been evaluated under several conditions in human plasma. The data is summarized in the tables below. The acceptance criterion for stability is typically that the mean concentration of the analyte remains within ±15% of the nominal concentration.

Table 1: Freeze-Thaw Stability of Remdesivir in Human Plasma

Number of Freeze-Thaw CyclesAnalyte Concentration (ng/mL)Stability Assessment
Up to 4 cycles (-80°C to room temperature)1.5 and 4000Stable (<15% change)[1]
Not specifiedQuality Control (QC) levelsStable (<15% change)[2]

Table 2: Benchtop (Room Temperature) Stability of Remdesivir in Human Plasma

Duration at Room TemperatureAnalyte Concentration (ng/mL)Stability Assessment
4 hoursNot specifiedStable (<15% change)[1]
Not specifiedQC levelsStable (<15% change)[2]

Table 3: Autosampler Stability of Remdesivir in Processed Plasma Samples

Duration in Autosampler (6°C)Analyte Concentration (ng/mL)Stability Assessment
24 hours0.5, 1.5, 1000, and 4000Stable (<15% change)[1]
Not specifiedQC levelsStable (<15% change)[2]

Table 4: Long-Term Stability of Remdesivir in Human Plasma

Storage TemperatureStorage DurationAnalyte Concentration (ng/mL)Stability Assessment
-80°C5 months10 and 2000Stable (<15% change)[1]
-70°C392 daysNot specifiedStable[3]
Not specifiedNot specifiedQC levelsStable (<15% change)[2]

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound in biological matrices, based on methodologies reported for Remdesivir.

General Sample Preparation for Stability Studies

A common method for extracting Remdesivir from plasma is protein precipitation.

  • Spiking: Spike blank human plasma with Remdesivir at low and high quality control (QC) concentrations. For this compound stability, spike with the deuterated standard at its working concentration.

  • Precipitation: To a 50 µL aliquot of the spiked plasma sample, add 150 µL of acetonitrile (B52724) containing the internal standard (if assessing the stability of the non-deuterated analyte).

  • Vortexing: Vortex the samples to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Analysis: Analyze the samples by a validated LC-MS/MS method.

Freeze-Thaw Stability Protocol
  • Prepare low and high QC concentration samples in the desired biological matrix.

  • Subject the samples to four freeze-thaw cycles. For each cycle, freeze the samples at -80°C for at least 12 hours, followed by thawing unassisted at room temperature.[1]

  • After the final thaw, process the samples as described in the general sample preparation protocol.

  • Analyze the samples and compare the concentrations to freshly prepared control samples.

Benchtop Stability Protocol
  • Prepare low and high QC concentration samples in the desired biological matrix.

  • Keep the samples on the benchtop at room temperature for a specified period (e.g., 4 hours).[1]

  • After the specified duration, process the samples according to the general sample preparation protocol.

  • Analyze the samples and compare the concentrations to freshly prepared control samples.

Autosampler Stability Protocol
  • Process freshly prepared low and high QC concentration samples as described in the general sample preparation protocol.

  • Place the processed samples in the autosampler set at a specific temperature (e.g., 6°C).[1]

  • Analyze the samples immediately (time zero) and again after a specified period (e.g., 24 hours).[1]

  • Compare the concentrations at the later time point to the initial concentrations.

Long-Term Stability Protocol
  • Prepare a set of low and high QC concentration samples in the desired biological matrix.

  • Store the samples at a specified temperature (e.g., -80°C) for an extended period (e.g., 5 months).[1]

  • On the day of analysis, thaw the long-term stability samples and process them alongside freshly prepared control samples.

  • Analyze all samples and compare the concentrations of the long-term stability samples to the fresh control samples.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_studies Stability Conditions cluster_analysis Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion start Spike Blank Matrix with this compound prep Aliquot for Different Stability Studies start->prep ft Freeze-Thaw Cycles prep->ft bt Benchtop (Room Temp) prep->bt as Autosampler prep->as lt Long-Term Storage prep->lt process Sample Processing (e.g., Protein Precipitation) ft->process bt->process as->process lt->process lcms LC-MS/MS Analysis process->lcms compare Compare with Freshly Prepared Samples lcms->compare report Report Stability (% Recovery) compare->report stable Stable report->stable Within Acceptance Criteria unstable Unstable report->unstable Outside Acceptance Criteria

Caption: Workflow for assessing the stability of this compound in biological matrices.

Remdesivir Metabolism and Bioactivation Pathway

RDV Remdesivir (Prodrug) GS704277 GS-704277 (Intermediate Metabolite) RDV->GS704277 Hydrolase Activity Monophosphate Nucleoside Monophosphate GS704277->Monophosphate Phosphoramidate Cleavage Triphosphate GS-443902 (Active Triphosphate) Monophosphate->Triphosphate Phosphorylation GS441524 GS-441524 (Nucleoside Analog) Monophosphate->GS441524 Dephosphorylation Triphosphate->Monophosphate Dephosphorylation

Caption: Simplified metabolic pathway of Remdesivir.[4][5]

Disclaimer: The stability data and protocols provided are based on studies of Remdesivir. While this compound is expected to have similar stability, it is recommended to perform a specific stability assessment for the deuterated analog as part of the bioanalytical method validation to ensure the highest accuracy and precision of the assay.

References

Application Notes and Protocols for the Quantification of Remdesivir and its Metabolites using Remdesivir-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (B604916) (RDV, brand name Veklury®) is a broad-spectrum antiviral agent, notable as the first FDA-approved treatment for COVID-19.[1][2] It is a phosphoramidate (B1195095) prodrug of an adenosine (B11128) nucleotide analog.[1][2][3] Upon administration, Remdesivir is rapidly distributed and metabolized into its active form. The primary circulating metabolite is GS-441524.[4][5] Accurate quantification of Remdesivir and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its disposition. This document provides detailed protocols for the quantification of Remdesivir and its key metabolites, GS-441524 and GS-704277 (the alanine (B10760859) metabolite), in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, Remdesivir-d4.

Metabolic Pathway of Remdesivir

Remdesivir is intracellularly converted to its pharmacologically active nucleoside triphosphate metabolite (GS-443902).[1][2][3] This multi-step activation is initiated by the hydrolysis of the phosphoramidate bond. Key enzymes involved in this pathway include carboxylesterase 1 (CES1) and cathepsin A (CatA), which hydrolyze Remdesivir to its alanine intermediate, GS-704277.[1][2] This intermediate is then hydrolyzed by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) to form the nucleoside monophosphate.[1][2] Subsequent phosphorylations by cellular kinases produce the active triphosphate form.[1][2] The major metabolite observed in plasma is the nucleoside analog GS-441524.[4][5]

Remdesivir_Metabolism RDV Remdesivir (RDV) MetX Alanine Metabolite (GS-704277) RDV->MetX CES1, CatA NMP Nucleoside Monophosphate MetX->NMP HINT1 NDP Nucleoside Diphosphate NMP->NDP Phosphotransferases GS441524 Nucleoside Metabolite (GS-441524) NMP->GS441524 Hydrolysis NTP Active Triphosphate (GS-443902) NDP->NTP Phosphotransferases

Metabolic activation pathway of Remdesivir.

Experimental Protocols

Preparation of Stock and Working Solutions

Master stock solutions of Remdesivir, GS-441524, GS-704277, and the internal standard (IS), this compound, should be prepared in a suitable organic solvent such as DMSO or methanol (B129727) at a concentration of 1 mg/mL.[6][7] These stock solutions should be stored at -80°C.[6][7]

Working stock solutions are prepared by serially diluting the master stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile (B52724):dimethyl sulfoxide) to create calibration standards and quality control (QC) samples.[8] The internal standard working solution is prepared by diluting the this compound master stock to a final concentration (e.g., 0.5 ng/mL) in a solution used for protein precipitation, such as 1% formic acid in acetonitrile.[6]

Sample Preparation from Human Plasma

The following protocol is a consensus method for the extraction of Remdesivir and its metabolites from human plasma via protein precipitation. Due to the instability of Remdesivir, it is recommended to treat plasma samples with formic acid to ensure stability.[8][9]

  • Allow plasma samples to thaw at room temperature.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).[10]

  • For protein precipitation, add 100-200 µL of cold acetonitrile (containing 0.1-1% formic acid).[4][10]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at high speed (e.g., 4200 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a new tube or vial.

  • The extract can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase-like solution (e.g., 100 µL of water with 0.1% acetic acid).[4]

Sample_Prep_Workflow start Start: Human Plasma Sample (50 µL) add_is Add Internal Standard (this compound) start->add_is add_pp_solvent Add Cold Acetonitrile (+ Formic Acid) add_is->add_pp_solvent vortex Vortex (1 min) add_pp_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

References

Application Note: High-Throughput UPLC-MS/MS Method for the Quantification of Remdesivir and its Deuterated Internal Standard in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Remdesivir (B604916) (GS-5734) is a nucleotide analogue prodrug with broad-spectrum antiviral activity, notably the first antiviral drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of COVID-19.[1] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing strategies and ensuring patient safety. This requires a robust, selective, and sensitive bioanalytical method for the accurate quantification of Remdesivir in biological matrices. This application note details a validated UPLC-MS/MS method for the rapid and reliable separation and quantification of Remdesivir from its deuterated internal standard (IS), Remdesivir-d4 (or similar stable isotope-labeled variants like Remdesivir-²H5 or Remdesivir-¹³C₆), in human plasma.[1][2]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of Remdesivir from human plasma samples.

Materials:

  • Human plasma (K₂EDTA)

  • Remdesivir and this compound stock solutions

  • Methanol, HPLC grade

  • Acetonitrile (B52724) (ACN) with 1% formic acid (v/v), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 1800 RPM or higher)

  • Nitrogen evaporator

Procedure:

  • Spiking: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add the internal standard (this compound) solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate plasma proteins.[1]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 1800 RPM for 5 minutes at 20°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 300 µL of the initial mobile phase conditions (e.g., 1% formic acid in acetonitrile).[1]

  • Final Centrifugation: Centrifuge the reconstituted sample for 5 minutes at 1800 RPM and 20°C.[1]

  • Injection: Transfer the final supernatant to an autosampler vial for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

The following instrumental conditions are optimized for the separation and detection of Remdesivir and its internal standard.

Instrumentation:

  • A Waters ACQUITY UPLC H-Class® system coupled with a Waters Xevo® TQ-S micro tandem quadrupole mass spectrometer or equivalent.[1]

UPLC Conditions: The chromatographic separation is achieved using a C18 or similar reversed-phase column with a gradient elution.

ParameterCondition
UPLC Column Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 µm) or Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[1][3]
Mobile Phase A 0.1% or 1% Formic Acid in Water (v/v)[1][4]
Mobile Phase B 0.1% or 1% Formic Acid in Acetonitrile (v/v)[1][4]
Flow Rate 0.25 - 0.5 mL/min[1]
Gradient Program Initial: 1% B; Ramp to 80% B over 2.0 min; Return to 1% B at 3.5 min; Hold until 4.0 min[1]
Injection Volume 5 µL[1]
Column Temperature 35 °C[1]
Autosampler Temp. 6 °C[1]

MS/MS Conditions: Detection is performed using a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[1][3]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 2.0 kV[1]
Source Temperature 150 °C[1]
Desolvation Temp. 450 °C[1]
Cone Voltage Analyte-dependent (e.g., 36 V for Remdesivir, 12 V for IS)[1]

Data Presentation

Table 1: Mass Spectrometric Parameters for Remdesivir and this compound

Quantitative analysis is based on monitoring specific precursor-to-product ion transitions for each compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Remdesivir 603.2200.1 (Quantifier)38[1]
603.2402.2 (Qualifier)12[1]
Remdesivir-²H5 (IS) 607.9204.9 (Quantifier)40[1]
607.9406.9 (Qualifier)14[1]

Note: The exact m/z for the deuterated internal standard may vary based on the number of deuterium (B1214612) atoms (e.g., d4, d5, etc.). The values presented are for Remdesivir-²H5.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol from sample handling to final data acquisition.

UPLC_MSMS_Workflow cluster_prep Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Handling SamplePrep Sample Preparation SpikeIS Spike Internal Standard (this compound) SamplePrep->SpikeIS ProteinPrecip Protein Precipitation (Acidified ACN) SpikeIS->ProteinPrecip Centrifuge1 Centrifugation ProteinPrecip->Centrifuge1 Supernatant Supernatant Transfer Centrifuge1->Supernatant Evaporation Evaporation to Dryness (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis UPLC-MS/MS Analysis Reconstitution->LCMS_Analysis Injection Sample Injection LCMS_Analysis->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization ESI+ Ionization Chromatography->Ionization Detection MRM Detection Ionization->Detection DataProc Data Processing Detection->DataProc Integration Peak Integration DataProc->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

References

Application Notes and Protocols for the Preparation of Remdesivir-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of stock solutions of Remdesivir-d4, a deuterated internal standard for the quantification of the antiviral agent Remdesivir. Accurate preparation of stock solutions is critical for reliable and reproducible results in downstream applications such as in vitro assays and pharmacokinetic studies.

Physicochemical Properties and Solubility

This compound is a deuterated analog of Remdesivir, a broad-spectrum antiviral agent. Understanding its physical and chemical properties is essential for proper handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC27H31D4N6O8P
Molecular Weight606.6 g/mol
AppearanceA solid
Purity≥99% deuterated forms (d1-d4)

The solubility of this compound is a critical factor in the selection of an appropriate solvent for stock solution preparation. While specific quantitative solubility data for the deuterated form is not extensively published, information for Remdesivir provides a strong guideline. Remdesivir is soluble in several organic solvents but is virtually insoluble in water.

Table 2: Solubility of Remdesivir and this compound

SolventSolubility of RemdesivirSolubility of this compoundReference
Dimethyl sulfoxide (B87167) (DMSO)100 mg/mL (165.95 mM)Soluble,
Dimethylformamide (DMF)Not specifiedSoluble
MethanolCompletely solubleSoluble,
Ethanol16 mg/mL (26.55 mM)Not specified
WaterInsolubleNot specified

Based on the available data, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for the parent compound.

Stability and Storage

Remdesivir has been shown to be unstable in plasma and undergoes degradation under thermal and basic hydrolytic stress. Therefore, proper storage of this compound stock solutions is crucial to maintain their integrity. The solid form of this compound is stable for at least four years when stored at -20°C. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.066 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 606.6 g/mol = 6.066 mg

  • Dissolution: Add the weighed this compound to an appropriate microcentrifuge tube or amber glass vial. Add the calculated volume of anhydrous DMSO. For 6.066 mg, add 1 mL of DMSO.

  • Mixing: Cap the tube or vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Experimental Workflow

Application of Remdesivir-d4 in Preclinical Animal Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Remdesivir-d4 in preclinical animal studies. This compound, a deuterated isotopologue of Remdesivir (B604916), serves as an essential internal standard for the accurate quantification of Remdesivir and its metabolites in biological matrices. Its application is critical for robust pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies in animal models.

Overview of Remdesivir and the Role of this compound

Remdesivir is a broad-spectrum antiviral agent, initially developed for the treatment of Ebola virus disease. It is a prodrug that is metabolized in the body to its active form, an adenosine (B11128) nucleotide analog, which inhibits viral RNA-dependent RNA polymerase (RdRp).[1][2][3] Preclinical studies in various animal models, including mice, rhesus macaques, and hamsters, have been instrumental in evaluating its efficacy against coronaviruses like SARS-CoV and MERS-CoV, and more recently, SARS-CoV-2.[2][4][5]

The primary application of this compound in this context is as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS), to ensure the precision and accuracy of the quantification of Remdesivir and its primary metabolite, GS-441524, in plasma, tissue homogenates, and other biological samples from preclinical studies.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical animal studies of Remdesivir. The accurate measurement of these parameters relies on robust bioanalytical methods utilizing internal standards like this compound.

Table 1: Pharmacokinetic Parameters of Remdesivir and its Metabolite GS-441524 in Animal Models
Animal ModelDose and RouteMatrixAnalyteT½ (half-life)
Rhesus Macaque10 mg/kg, IVPlasmaRemdesivir0.39 hours[6]
Rhesus Macaque10 mg/kg, IVPBMCsActive Triphosphate (GS-443902)~40 hours[7]
HamsterDry Powder InhalationLungGS-441524~7 hours[8]

IV: Intravenous; PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Efficacy of Remdesivir in Preclinical Animal Models of Coronavirus Infection
Animal ModelVirusDosing RegimenKey Findings
Rhesus MacaqueSARS-CoV-210 mg/kg IV loading dose, then 5 mg/kg daily for 6 days, initiated 12h post-infection.[7]Reduced clinical signs, lung damage, and viral loads in the lower respiratory tract.[9][10]
MouseSARS-CoVProphylactic administrationAmeliorated lung pathology, reduced viral titers.[2][7]
MouseMERS-CoVTherapeutic administrationImproved disease outcomes, lower viral loads.[7]
FerretSARS-CoV-220 mg/kg oral obeldesivir (B15141764) (prodrug of GS-441524) once dailyReduced nasal viral titers and prevented transmission.[11]
African Green MonkeySARS-CoV-260 mg/kg oral obeldesivir once dailySignificantly reduced viral loads in bronchoalveolar lavage.[11]

Experimental Protocols

In Vivo Efficacy Study in Rhesus Macaques Infected with SARS-CoV-2

This protocol describes a typical efficacy study in a non-human primate model.

Objective: To evaluate the therapeutic efficacy of Remdesivir in reducing viral replication and lung pathology in rhesus macaques infected with SARS-CoV-2.

Materials:

  • Remdesivir for injection

  • Sterile vehicle for injection (control)

  • SARS-CoV-2 viral stock

  • Animal handling and biosafety level 3 (BSL-3) containment facilities

  • Equipment for clinical monitoring, radiography, and sample collection

Protocol:

  • Animal Model: Twelve adult rhesus macaques are used for the study.[9][12]

  • Acclimatization: Animals are acclimatized to the facility and handling procedures. Baseline clinical parameters are recorded.

  • Virus Challenge: All animals are inoculated with SARS-CoV-2 via a combination of intranasal, intratracheal, ocular, and oral routes.[3]

  • Group Allocation: Animals are randomly assigned to two groups (n=6 per group):

    • Treatment Group: Receives Remdesivir.

    • Control Group: Receives a vehicle solution.[12]

  • Dosing Regimen:

    • Treatment is initiated 12 hours post-infection.[9][12]

    • The treatment group receives an intravenous (IV) loading dose of 10 mg/kg of Remdesivir, followed by a daily IV maintenance dose of 5 mg/kg for a total of seven days.[3][12]

    • The control group receives the vehicle on the same schedule.

  • Monitoring and Sample Collection:

    • Animals are observed twice daily for clinical signs of disease.[13]

    • Chest radiographs are taken at regular intervals to assess for pulmonary infiltrates.

    • Biological samples (e.g., blood, bronchoalveolar lavage fluid, nasal swabs) are collected at specified time points for virological and pharmacokinetic analysis.[3][13]

  • Endpoint: At the end of the study period, animals are euthanized, and necropsies are performed to collect lung tissue for histopathological and virological analysis.

Workflow Diagram:

G cluster_pre Pre-Infection cluster_infection Infection and Treatment cluster_post Post-Infection Monitoring cluster_end Study Endpoint acclimatize Acclimatize Rhesus Macaques baseline Collect Baseline Samples acclimatize->baseline infect Infect with SARS-CoV-2 baseline->infect group Randomize into Groups infect->group treat Administer Remdesivir or Vehicle group->treat monitor Daily Clinical Monitoring treat->monitor samples Collect Biological Samples treat->samples radiograph Chest Radiography treat->radiograph necropsy Necropsy and Tissue Collection monitor->necropsy samples->necropsy radiograph->necropsy analysis Histopathology & Virological Analysis necropsy->analysis

Workflow for a Rhesus Macaque Efficacy Study.
Bioanalytical Protocol for Quantification of Remdesivir in Plasma using LC-MS/MS

This protocol details the use of this compound as an internal standard for the accurate quantification of Remdesivir in plasma samples obtained from preclinical studies.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Remdesivir in animal plasma.

Materials:

  • Remdesivir analytical standard

  • This compound (internal standard)

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)[14]

  • Analytical column (e.g., Acquity HSS T3)[14]

  • Reagents: Acetonitrile (B52724), Formic acid, Water (LC-MS grade)

  • Plasma samples from preclinical studies

Protocol:

  • Preparation of Stock Solutions:

    • Prepare primary stock solutions of Remdesivir and this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the Remdesivir stock solution with blank animal plasma to prepare calibration standards at a range of concentrations.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation:

    • To 50 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of this compound internal standard working solution.

    • Perform protein precipitation by adding 200 µL of cold acetonitrile.

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Chromatographic Separation: Use a gradient elution with a mobile phase consisting of water with 0.05% formic acid and acetonitrile with 0.05% formic acid.[14]

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Remdesivir and this compound.

  • Data Analysis:

    • Integrate the peak areas for Remdesivir and this compound.

    • Calculate the peak area ratio of Remdesivir to this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Remdesivir in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Bioanalytical Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound (IS) plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Transfer centrifuge->extract reconstitute Dry & Reconstitute extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spec Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Bioanalytical workflow for Remdesivir quantification.

Mechanism of Action of Remdesivir

Remdesivir is a prodrug that must be converted to its active triphosphate form to exert its antiviral effect.

G Remdesivir Remdesivir (Prodrug) Metabolite GS-441524 (Nucleoside Analog) Remdesivir->Metabolite Metabolism Active_form Active Triphosphate Form (RTP) Metabolite->Active_form Phosphorylation Inhibition Inhibition Active_form->Inhibition RdRp Viral RNA-dependent RNA Polymerase (RdRp) Replication Viral RNA Replication RdRp->Replication Inhibition->RdRp

Simplified signaling pathway of Remdesivir's action.

The use of this compound is crucial for accurately characterizing the pharmacokinetics of Remdesivir and its metabolites, thereby informing dose selection and regimen design for optimal efficacy in preclinical models and subsequent clinical trials.[15]

References

Troubleshooting & Optimization

Troubleshooting poor peak shape for Remdesivir-d4 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering poor peak shape during the HPLC analysis of Remdesivir-d4. The content is structured to help you quickly identify and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor peak shape, specifically peak tailing, with this compound?

A: The most frequent cause of peak tailing for this compound is secondary interaction between the analyte and the stationary phase. Remdesivir is a basic compound, and its amine groups can interact strongly with acidic residual silanol (B1196071) groups present on the surface of silica-based columns (e.g., C18).[1][2][3] These interactions lead to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak with a "tail".[4][5]

Q2: How is peak shape measured, and what is considered an acceptable value?

A: Peak shape is commonly measured using the USP Tailing Factor (T) or Asymmetry Factor (As).[4] For a perfectly symmetrical Gaussian peak, this value is 1.0. A value greater than 1 indicates peak tailing, while a value less than 1 indicates peak fronting.[6] For many assays, a tailing factor of less than 1.5 is acceptable, though values closer to 1.0 are always desirable for better resolution and accurate integration.[1]

Q3: Can the solvent I dissolve my this compound sample in affect the peak shape?

A: Yes, absolutely. The sample solvent (diluent) can have a significant effect. If the sample solvent is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause distorted peaks, including broadening and fronting.[7][8] The analyte band can spread out at the top of the column before chromatography begins.[9] It is best practice to dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase composition.[10]

Q4: Is there a chromatographic difference between Remdesivir and this compound that could cause these issues?

A: For the purposes of troubleshooting chromatographic peak shape, Remdesivir and its deuterated internal standard, this compound, can be considered chromatographically identical.[11][12] Deuteration does not significantly alter the physicochemical properties that govern retention and peak shape in reversed-phase HPLC. Therefore, all troubleshooting strategies for Remdesivir are directly applicable to this compound.

Troubleshooting Guide for Poor Peak Shape

This section details the most common peak shape problems encountered with this compound and provides systematic solutions.

Problem: Peak Tailing

Symptom: The back half of the peak is broader than the front half (Tailing Factor > 1.2). This is the most common issue for basic compounds like Remdesivir.

CauseSolution(s)Detailed Explanation
1. Secondary Silanol Interactions A. Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 4.0 using an acid like formic acid or phosphoric acid.[10][13] B. Use Mobile Phase Additives: Add a silanol-masking agent like 0.1% Triethylamine (TEA) to the mobile phase.[3][11] C. Use a Modern, End-capped Column: Employ a high-purity silica (B1680970) column with robust end-capping or a polar-embedded stationary phase.[1][4]At mid-range pH, residual silanols on the silica surface are ionized and can strongly interact with the basic functional groups on this compound.[1][4] Lowering the pH protonates the silanol groups (Si-OH), minimizing these unwanted ionic interactions.[10] Additives like TEA compete for the active silanol sites, effectively shielding the analyte from them. Modern columns have fewer accessible silanols, reducing the problem at its source.
2. Column Overload (Mass) A. Reduce Sample Concentration: Dilute the sample. B. Reduce Injection Volume: Inject a smaller volume of the sample.[10]Injecting too much analyte mass can saturate the stationary phase, exceeding its linear capacity and leading to peak distortion.[14] If reducing the concentration improves the peak shape, the column was overloaded.
3. Column Contamination or Degradation A. Use a Guard Column: Install a guard column to protect the analytical column from contaminants.[1] B. Flush the Column: Wash the column with a strong solvent (e.g., 100% Acetonitrile (B52724) or Isopropanol). C. Replace the Column: If the column is old or performance cannot be restored, replace it.[10]Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing. A physical void at the column inlet can also lead to poor peak shape.[1]
Problem: Peak Fronting

Symptom: The front half of the peak is broader than the back half (Tailing Factor < 0.9).

CauseSolution(s)Detailed Explanation
1. Incompatible Sample Solvent A. Match Sample Solvent to Mobile Phase: Re-dissolve the sample in the initial mobile phase or a weaker solvent.[10] B. Reduce Injection Volume: If using a strong solvent is unavoidable due to solubility, inject the smallest possible volume.This is a common cause of fronting and split peaks.[7][15] If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile for a mobile phase starting at 10% Acetonitrile), the analyte band will be distorted as it enters the column.[8]
2. Column Overload (Concentration) A. Reduce Sample Concentration: Dilute the sample while keeping the injection volume the same.Unlike mass overload which often causes tailing, concentration overload can lead to fronting.[14] The high concentration in the sample plug leads to non-linear distribution behavior at the front of the band.
Problem: Broad Peaks

Symptom: Peaks are wider than expected, resulting in low column efficiency (low plate count) and poor resolution.

CauseSolution(s)Detailed Explanation
1. Extra-Column Volume A. Minimize Tubing Length/Diameter: Use short, narrow-bore (e.g., 0.12 mm ID) tubing to connect the injector, column, and detector.[4][10] B. Check Fittings: Ensure all fittings are properly seated to avoid dead volume.The volume of the HPLC system outside of the column itself (injector, tubing, detector cell) can contribute to band broadening.[10] This effect is more pronounced in UHPLC systems.
2. Inadequate Mobile Phase Strength A. Increase Organic Content: For reversed-phase, increase the percentage of acetonitrile or methanol (B129727) in the mobile phase to elute the peak faster.[10]If the mobile phase is too weak, the analyte moves very slowly, allowing more time for diffusion on the column, which results in a broader peak.
3. Poor Column Condition A. Flush or Replace Column: A contaminated or old column will lose its efficiency. Follow the manufacturer's instructions for cleaning or replace the column.[10]Loss of stationary phase or blockages within the column frit can lead to band broadening for all peaks.

Experimental Protocols

Baseline HPLC Method for this compound Analysis

This method is a representative starting point based on published literature for the analysis of Remdesivir.[3][11][13][16] Optimization will likely be required for your specific instrumentation and application.

  • Column: Modern, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic

  • Composition: 60% A : 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Solvent: 60:40 Water:Acetonitrile (v/v)

  • UV Detection: 247 nm

Protocol for Diagnosing and Mitigating Silanol Interactions
  • Establish a Baseline: Analyze your this compound standard using your current method (e.g., with a neutral or mid-range pH mobile phase). Record the chromatogram and calculate the tailing factor.

  • Prepare Acidic Mobile Phase: Prepare a new aqueous mobile phase (Mobile Phase A) containing an acidifier. A good starting point is 0.1% formic acid or adjusting the water to pH 3.0 with orthophosphoric acid.[13][16]

  • Equilibrate the Column: Flush the column with the new, acidic mobile phase for at least 15-20 column volumes to ensure the stationary phase is fully equilibrated.

  • Re-analyze Sample: Inject the same this compound standard.

  • Compare Results: Compare the peak shape and tailing factor to the baseline. A significant improvement in symmetry (tailing factor closer to 1.0) confirms that secondary interactions with silanol groups were a primary cause of the initial poor peak shape.

Data Presentation

Table 1: Representative Effect of Mobile Phase pH on Peak Asymmetry for this compound
Mobile Phase ATailing Factor (T)Peak Shape Quality
Water (pH ~6.5)2.2Poor (Significant Tailing)
Water + 0.1% Acetic Acid (pH ~4.5)1.6Moderate (Improved but Tailing)
Water + 0.1% Formic Acid (pH ~3.0)1.1Excellent (Symmetrical)
Note: Data are representative and intended for illustrative purposes.

Visual Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting paths for common peak shape issues.

G cluster_legend Legend cluster_workflow General Peak Shape Troubleshooting Workflow Start Start Process Process Step Decision Decision End Resolution start Poor Peak Shape Observed q1 Are ALL peaks affected? start->q1 p1 Check for system-wide issues: - Extra-column volume (tubing, fittings) - Column void / contamination - Mobile phase prep error q1->p1 Yes q2 Is it Tailing or Fronting? q1->q2 No (Analyte Specific) end Peak Shape Improved p1->end p2 Address Tailing: - Lower mobile phase pH - Check for mass overload - Use end-capped column q2->p2 Tailing p3 Address Fronting: - Match sample solvent to mobile phase - Check for concentration overload q2->p3 Fronting p2->end p3->end

Caption: General troubleshooting workflow for HPLC peak shape issues.

G cluster_main Troubleshooting Peak Tailing for this compound (a Basic Compound) cluster_solutions Solutions (Chemical) cluster_other_solutions Solutions (Physical/Method) start Symptom: Peak Tailing Observed cause1 Primary Cause: Secondary Interactions with Silanols start->cause1 cause2 Other Potential Causes start->cause2 sol1 Lower Mobile Phase pH (e.g., pH 2.5 - 4.0) cause1->sol1 sol2 Add Mobile Phase Modifier (e.g., 0.1% TEA) cause1->sol2 sol3 Use High-Purity, End-Capped Column cause1->sol3 end Result: Symmetrical Peak sol1->end sol2->end sol3->end sol4 Reduce Sample Concentration / Volume cause2->sol4 sol5 Check for Column Contamination / Age cause2->sol5 sol6 Ensure Sample Solvent is Weaker than Mobile Phase cause2->sol6 sol4->end sol5->end sol6->end

Caption: Logic diagram for resolving peak tailing of basic compounds.

References

Technical Support Center: Analysis of Remdesivir-d4 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of Remdesivir-d4.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for Remdesivir (B604916) analysis?

A1: For the analysis of Remdesivir, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is commonly used.[1][2] The selection of precursor and product ions is crucial for sensitivity and specificity.

Q2: How do I determine the MRM transitions for this compound?

A2: The MRM transitions for this compound will be shifted by +4 Da from the non-labeled Remdesivir due to the four deuterium (B1214612) atoms. You will need to determine the exact precursor and product ions through infusion experiments. As a starting point, you can add 4 to the m/z values of the non-labeled Remdesivir transitions.

Q3: What are common issues encountered during Remdesivir analysis and how can they be resolved?

A3: Common issues include analyte instability, matrix effects, and carryover.[3][4][5]

  • Instability: Remdesivir can be unstable in plasma at room temperature.[4][6] To mitigate this, it is recommended to acidify plasma samples with formic acid and keep them at low temperatures.[3][7]

  • Matrix Effects: The sample matrix can significantly enhance or suppress the signal.[5] A simple protein precipitation is a common sample preparation technique.[1][6] The use of a deuterated internal standard like this compound helps to compensate for these effects.

  • Carryover: Carryover of Remdesivir can be an issue due to its properties.[4] A robust needle wash protocol and optimized chromatographic conditions are necessary to minimize this.[4]

Q4: What type of liquid chromatography (LC) column is recommended for Remdesivir analysis?

A4: C18 columns are frequently used for the chromatographic separation of Remdesivir.[1] Specific examples include Acquity UPLC HSS T3 and CORTECS T3 columns.[6][7] Gradient elution with a mobile phase consisting of an aqueous component with formic acid and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.[1][6]

Troubleshooting Guides

Low Signal Intensity
Potential Cause Troubleshooting Step
Suboptimal Ionization Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows.
Incorrect MRM Transitions Infuse a standard solution of this compound to confirm the precursor and product ions.
Inefficient Fragmentation Perform a collision energy optimization experiment to find the optimal setting for each MRM transition.
Sample Degradation Ensure samples are properly stored and handled, including acidification of plasma samples.[3][7]
Matrix Suppression Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction) to reduce matrix effects.
High Background Noise
Potential Cause Troubleshooting Step
Contaminated Mobile Phase Prepare fresh mobile phases using high-purity solvents and additives.
Dirty Mass Spectrometer Clean the ion source and mass spectrometer entrance as per the manufacturer's recommendations.
Interfering Matrix Components Improve chromatographic separation to resolve this compound from interfering compounds.

Quantitative Data Summary

Table 1: Published LC-MS/MS Parameters for Remdesivir Detection
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Remdesivir603.2402.2Not Specified[8]
Remdesivir603.2200Not Specified[8]
Remdesivir-d5Not SpecifiedNot SpecifiedNot Specified[9]

Note: Specific collision energy values are often instrument-dependent and require optimization.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute Remdesivir, and then return to initial conditions for column re-equilibration.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + this compound IS PP Protein Precipitation (Acetonitrile) Sample->PP Centrifuge Centrifugation PP->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_guide Start Low Signal Intensity? Check_Tuning Check MS Tuning & Calibration Start->Check_Tuning Yes Resolved Issue Resolved Start->Resolved No Optimize_CE Optimize Collision Energy Check_Tuning->Optimize_CE Check_Sample Investigate Sample Stability Optimize_CE->Check_Sample Improve_Prep Improve Sample Preparation Check_Sample->Improve_Prep Improve_Prep->Resolved

Caption: Troubleshooting low signal intensity.

References

Technical Support Center: Remdesivir-d4 Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS quantification of Remdesivir-d4 in plasma.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as Remdesivir (B604916), and its deuterated internal standard (IS), this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma analysis, these interfering components are often endogenous substances like phospholipids (B1166683), salts, proteins, and metabolites.[1][2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1][4] While a stable isotope-labeled internal standard like this compound is designed to co-elute and experience the same matrix effects as the analyte, thereby providing compensation, severe or differential matrix effects can still lead to inaccurate quantification.[4][5][6]

Q2: My this compound signal is inconsistent across different plasma lots. What could be the cause?

A: Inconsistent signal for this compound across different plasma lots is a classic indicator of variable matrix effects.[7] Plasma composition can differ between individuals, leading to varying concentrations of interfering substances like phospholipids.[3][8] This variability can cause the degree of ion suppression or enhancement to change from one sample to another, resulting in poor reproducibility and impacting the accuracy of the assay. It is crucial to evaluate matrix effects across multiple lots of blank matrix during method validation to ensure the method is robust.[7]

Q3: How can I quantitatively assess if my this compound assay is being affected by matrix effects?

A: The most widely accepted method is the post-extraction spike experiment.[4][9][10] This involves comparing the peak area response of this compound spiked into an extracted blank plasma sample to the response of this compound in a neat (clean) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

Ideally, the MF should be consistent across different plasma lots and concentrations, and the IS-normalized MF (Analyte MF / IS MF) should be close to 1.0.[4]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for Remdesivir analysis?

A: The goal of sample preparation is to remove interfering substances, particularly phospholipids, while efficiently recovering Remdesivir and this compound.[3][8]

  • Protein Precipitation (PPT): This is a simple and common method but is often insufficient as it does not effectively remove phospholipids, a major source of matrix effects.[3][8]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind. A method for Remdesivir in rat plasma utilized LLE.[11][12]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for reducing matrix effects.[3][8] It offers superior cleanup by using specific sorbents to retain the analyte while washing away interferences. Polymeric mixed-mode SPE has shown excellent results in removing phospholipids.[8]

  • Phospholipid Depletion Plates: These are specialized plates, such as HybridSPE®, that specifically target and remove phospholipids from the sample, resulting in a significantly cleaner extract and reduced matrix effects.[3][13]

Q5: Can optimizing my LC conditions help mitigate matrix effects?

A: Yes, chromatographic separation is a powerful tool to combat matrix effects.[9][14] The goal is to chromatographically separate Remdesivir and this compound from the co-eluting matrix components. This can be achieved by:

  • Changing the Stationary Phase: Using a column with different chemistry (e.g., C18, PFP, F5) can alter selectivity and resolve the analyte from interferences.[3][9]

  • Modifying the Mobile Phase: Adjusting the organic solvent (e.g., methanol (B129727) vs. acetonitrile), pH, or additives can improve separation.[15]

  • Optimizing the Gradient: A well-optimized gradient elution can help separate early-eluting phospholipids from the analytes of interest.[14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to matrix effects in this compound quantification.

Observed Problem Potential Cause Recommended Action(s)
Poor Precision & Accuracy in QCs Significant and variable matrix effects between samples.1. Quantify Matrix Effect: Perform a post-extraction spike experiment with multiple plasma lots to determine the Matrix Factor (MF).[4] 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or use phospholipid depletion plates.[3][8] 3. Optimize Chromatography: Modify the LC gradient or change the column to better separate Remdesivir from interfering peaks.[9][14]
High Ion Suppression or Enhancement (MF is far from 1.0) Co-elution of phospholipids or other endogenous components.1. Identify Interference Zone: Use post-column infusion of this compound while injecting a blank extracted plasma sample to identify the retention time regions where suppression/enhancement occurs.[2][4] 2. Adjust Retention Time: Modify the LC method to shift the retention time of Remdesivir and this compound away from these zones. 3. Enhance Sample Cleanup: Implement SPE or phospholipid removal techniques to eliminate the source of the interference.[3][13]
Inconsistent Internal Standard (this compound) Response The internal standard is not adequately compensating for matrix effects, or it is being affected differently than the analyte.1. Verify Co-elution: Ensure Remdesivir and this compound are perfectly co-eluting. 2. Evaluate IS-Normalized MF: Calculate the IS-normalized matrix factor across multiple plasma lots. If it is not consistently close to 1.0, the IS is not tracking the analyte's behavior.[4] 3. Re-evaluate Sample Prep: The chosen sample preparation method may be affecting the analyte and IS differently. Re-validate the extraction recovery for both.
Method Fails Validation for Different Plasma Sources (e.g., lipemic, hemolyzed) Lipids or components from hemolyzed red blood cells are causing severe matrix effects not seen in normal plasma.1. Re-validate with Specific Matrices: Conduct matrix effect experiments specifically using lipemic and hemolyzed plasma lots.[16] 2. Implement Robust Cleanup: Methods like HybridSPE® or specific SPE protocols are often necessary to handle these more complex matrices effectively.[3]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects via Post-Extraction Spike

This protocol details the standard procedure to quantify the matrix factor (MF) for Remdesivir and its internal standard, this compound.

1. Objective: To quantitatively determine the degree of ion suppression or enhancement for Remdesivir and this compound in human plasma.

2. Materials:

  • Six different lots of blank human plasma.

  • Remdesivir and this compound analytical standards.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • Your validated sample extraction materials (e.g., SPE cartridges, precipitation solvents).

  • Calibrated pipettes and standard lab equipment.

3. Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): In a clean solvent (e.g., your mobile phase or reconstitution solvent), prepare solutions of Remdesivir and this compound at low and high concentration levels (corresponding to your LQC and HQC). (n=5 replicates).

    • Set B (Post-Extraction Spike): Take six different lots of blank plasma. Process them using your validated extraction method. In the final, evaporated extract (before reconstitution), spike Remdesivir and this compound to the same low and high concentrations as Set A. Reconstitute as normal. (n=5 replicates for each lot).

    • Set C (Reference - Not for MF calculation): Prepare your regular LQC and HQC samples by spiking the analytes into the plasma before extraction and process them.

  • LC-MS/MS Analysis: Analyze all samples from Set A and Set B using your established LC-MS/MS method.

  • Data Analysis:

    • Calculate the mean peak area for Remdesivir and this compound in the neat solutions (Set A).

    • Calculate the mean peak area for Remdesivir and this compound in the post-extraction spiked samples for each of the six plasma lots (Set B).

    • Calculate the Matrix Factor (MF) for each analyte at each concentration for each lot:

      • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Remdesivir) / (MF of this compound)

4. Acceptance Criteria:

  • The coefficient of variation (%CV) of the IS-Normalized MF across the six plasma lots should be ≤15%.

  • An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[4]

Data Presentation

Table 1: Comparison of Matrix Effects from Different Sample Preparation Methods

This table summarizes typical results you might expect when comparing different sample preparation techniques for their effectiveness in reducing matrix effects for Remdesivir quantification.

Sample Preparation Method Analyte (Remdesivir) Matrix Factor (MF) Internal Standard (this compound) Matrix Factor (MF) IS-Normalized Matrix Factor Interpretation
Protein Precipitation (PPT) 0.45 (± 0.15)0.48 (± 0.12)0.94Significant ion suppression, but IS compensates well. High variability (%CV >20%) is a concern.
Liquid-Liquid Extraction (LLE) 0.82 (± 0.08)0.85 (± 0.07)0.96Moderate ion suppression with good IS compensation and lower variability.
Solid-Phase Extraction (SPE) 0.97 (± 0.04)0.98 (± 0.05)0.99Minimal matrix effect, excellent IS compensation, and very low variability.
Phospholipid Depletion Plate 1.02 (± 0.03)1.01 (± 0.04)1.01No significant matrix effect. Ideal for robust and accurate quantification.[3]

Data are representative. MF is presented as Mean (± Standard Deviation).

Visualizations

Experimental Workflow for Matrix Effect Assessment

MatrixEffectWorkflow cluster_extraction For Set B: Use 6+ Plasma Lots start_end start_end process process decision decision output output start Start: Method Validation prep_samples Prepare Sample Sets (A: Neat, B: Post-Spike) start->prep_samples extract_blank Extract Blank Plasma prep_samples->extract_blank spike_post Spike Analyte + IS into Final Extract extract_blank->spike_post analyze Analyze Sets A & B via LC-MS/MS spike_post->analyze calculate Calculate Matrix Factor (MF) and IS-Normalized MF analyze->calculate evaluate IS-Normalized MF CV <= 15%? calculate->evaluate pass Method is Robust Proceed with Validation evaluate->pass Yes fail Method Fails Requires Optimization evaluate->fail No end End pass->end fail->prep_samples Re-optimize Sample Prep or Chromatography

Caption: Workflow for quantitative assessment of matrix effects.

Troubleshooting Decision Tree for Matrix Effects

TroubleshootingTree start_node Start: Inconsistent Results (Poor Accuracy/Precision) d1 Is Matrix Effect Quantified? start_node->d1 decision decision action action result result a1 Perform Post-Extraction Spike Experiment d1->a1 No d2 Is IS-Normalized MF CV > 15%? d1->d2 Yes a1->d2 d3 Is there significant Suppression/Enhancement? d2->d3 No a2 Improve Sample Prep: Switch PPT -> SPE or Phospholipid Removal d2->a2 Yes a3 Optimize Chromatography: - Change Gradient - Use Different Column d3->a3 Yes a4 Re-evaluate IS: - Confirm Co-elution - Check for Differential Effects d3->a4 No r1 Problem Resolved a2->r1 a3->r1 a4->r1

References

Technical Support Center: Chromatographic Resolution of Remdesivir and Remdesivir-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Remdesivir (B604916) and its deuterated internal standard, Remdesivir-d4.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Remdesivir and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause A: Secondary Interactions with Column Silanols. Remdesivir has basic functional groups that can interact with residual silanol (B1196071) groups on the stationary phase, leading to peak tailing.

    • Solution:

      • Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the basic sites on Remdesivir, reducing secondary interactions.

      • Employ a column with end-capping or a polar-embedded stationary phase to shield the silanol groups.

      • Consider using a lower injection volume or concentration to avoid overloading the column.

  • Possible Cause B: Inappropriate Mobile Phase Composition. The organic modifier and buffer composition can significantly impact peak shape.

    • Solution:

      • Optimize the gradient elution program. A shallow gradient can improve peak shape.

      • Ensure the mobile phase components are fully miscible and of high purity (LC-MS grade).

Issue 2: Inconsistent Retention Times

  • Possible Cause A: Unstable Column Temperature. Fluctuations in column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.

  • Possible Cause B: Mobile Phase Inconsistency. Changes in mobile phase composition, even minor ones, can affect retention.

    • Solution:

      • Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

      • Avoid "topping up" mobile phase bottles; always use a fresh batch.

  • Possible Cause C: Column Degradation. Over time, column performance can degrade, leading to retention time shifts.

    • Solution:

      • Implement a column wash procedure after each batch of samples.

      • If performance does not improve, replace the column.

Issue 3: High Background Noise or Carryover

  • Possible Cause A: Contamination in the LC-MS System. Contaminants can accumulate in the injector, tubing, or mass spectrometer ion source.

    • Solution:

      • Implement a rigorous wash procedure for the autosampler needle and injection port between injections.

      • Flush the entire LC system with a strong solvent (e.g., a high percentage of organic solvent).

      • Clean the mass spectrometer's ion source according to the manufacturer's instructions.

  • Possible Cause B: Remdesivir Instability. Remdesivir is known to be unstable in plasma at room temperature, which can lead to the formation of degradation products that may interfere with the analysis.[1]

    • Solution:

      • Keep plasma samples on ice or at 4°C during preparation.[1]

      • Minimize the time samples spend at room temperature before analysis.

      • Consider acidifying the plasma samples with formic acid to improve stability.[2]

Issue 4: Low Signal Intensity or Poor Sensitivity

  • Possible Cause A: Matrix Effects. Components in the biological matrix (e.g., plasma) can suppress or enhance the ionization of Remdesivir and its internal standard in the mass spectrometer.

    • Solution:

      • Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to effectively remove interfering matrix components.

      • Use a deuterated internal standard (this compound) to compensate for matrix effects, as it will be similarly affected as the analyte.

  • Possible Cause B: Suboptimal Mass Spectrometry Parameters. The settings of the mass spectrometer can greatly influence signal intensity.

    • Solution:

      • Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.

      • Perform collision-induced dissociation (CID) optimization to find the most abundant and stable product ions for multiple reaction monitoring (MRM) transitions.

Frequently Asked Questions (FAQs)

Q1: Should Remdesivir and this compound be chromatographically separated?

A1: No, complete chromatographic separation is generally not necessary when using a mass spectrometric detector. Since the mass spectrometer can differentiate between Remdesivir and this compound based on their mass-to-charge ratios (m/z), they can co-elute. In fact, co-elution is often preferred as the deuterated internal standard can better compensate for any variations in ionization efficiency or matrix effects at the exact time the analyte elutes. Some studies report the same retention time for both compounds.[3]

Q2: What is the "chromatographic isotope effect" and does it affect the analysis of Remdesivir and this compound?

A2: The chromatographic isotope effect refers to the potential for a deuterated compound to have a slightly different retention time than its non-deuterated counterpart.[4] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular interactions with the stationary phase. In liquid chromatography, this effect is often minimal, and deuterated compounds may elute slightly earlier than the non-deuterated form.[4][5] For most validated methods for Remdesivir analysis, this effect is negligible and does not impact the quantification.

Q3: What are the typical chromatographic conditions for Remdesivir analysis?

A3: Most methods utilize reversed-phase liquid chromatography (RPLC) coupled with tandem mass spectrometry (LC-MS/MS). Common conditions include a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier) and an organic component like acetonitrile (B52724) or methanol.

Q4: How can I improve the stability of Remdesivir in biological samples during analysis?

A4: Remdesivir is susceptible to degradation in plasma. To enhance its stability, it is recommended to:

  • Keep samples cold (on ice or at 4°C) during processing.[1]

  • Acidify the plasma with formic acid.[2]

  • Minimize the time samples are exposed to room temperature.[1]

  • Store stock solutions and prepared samples at -80°C when not in use.[3]

Data Presentation

Table 1: Example UHPLC-MS/MS Method Parameters for Remdesivir Analysis

Parameter Condition
LC System UHPLC System
Column Acquity HSS T3 1.8 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.05% Formic Acid
Mobile Phase B Acetonitrile with 0.05% Formic Acid
Gradient Optimized for separation
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) Positive

| MRM Transitions | Remdesivir: Specific precursor > product ionsthis compound: Specific precursor > product ions |

Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for Remdesivir

Parameter Typical Value
Linearity Range 0.5 - 5000 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[3]
Intra-day Precision (%CV) < 5.2%[3]
Inter-day Precision (%CV) < 9.8%[3]
Accuracy (%Bias) Within ±15%

| Extraction Recovery | ~77%[3] |

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Remdesivir Chromatography start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time noise_carryover High Noise / Carryover? start->noise_carryover low_signal Low Signal Intensity? start->low_signal solution_peak1 Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) peak_shape->solution_peak1 Yes solution_peak2 Use End-capped Column peak_shape->solution_peak2 Yes solution_peak3 Optimize Gradient peak_shape->solution_peak3 Yes solution_rt1 Use Column Oven retention_time->solution_rt1 Yes solution_rt2 Prepare Fresh Mobile Phase retention_time->solution_rt2 Yes solution_rt3 Wash or Replace Column retention_time->solution_rt3 Yes solution_noise1 Implement System Wash noise_carryover->solution_noise1 Yes solution_noise2 Control Sample Temperature (Keep on Ice) noise_carryover->solution_noise2 Yes solution_noise3 Acidify Plasma Samples noise_carryover->solution_noise3 Yes solution_signal1 Optimize Sample Prep (e.g., SPE) low_signal->solution_signal1 Yes solution_signal2 Optimize MS Parameters low_signal->solution_signal2 Yes

Caption: A logical workflow for troubleshooting common chromatographic issues.

CoElution_Concept Concept of Co-elution with MS Detection injection Sample Injection (Remdesivir + this compound) column Chromatographic Column (e.g., C18) injection->column coelution Co-elution of Analytes column->coelution ms_detector Mass Spectrometer coelution->ms_detector rem_signal Remdesivir Signal (m/z) ms_detector->rem_signal Differentiates by mass d4_signal This compound Signal (m/z + 4) ms_detector->d4_signal Differentiates by mass

Caption: Co-elution of analyte and internal standard with MS detection.

References

Addressing Remdesivir-d4 instability during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Remdesivir (B604916) and its deuterated analog, Remdesivir-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound during sample preparation for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard signal is inconsistent or decreasing over time during sample preparation. What are the likely causes?

A1: Instability of this compound during sample preparation is a common issue and can be attributed to several factors:

  • Hydrolysis: Remdesivir is a prodrug susceptible to hydrolysis, especially under neutral or alkaline conditions. This can lead to the formation of its nucleoside metabolite, GS-441524.

  • Enzymatic Degradation: Plasma samples contain esterases that can rapidly degrade Remdesivir.[1]

  • Temperature: Higher temperatures can accelerate both hydrolytic and enzymatic degradation.[2][3]

Q2: What is the primary degradation pathway for Remdesivir during sample preparation?

A2: The primary degradation pathway for Remdesivir in biological matrices is hydrolysis of the phosphoramidate (B1195095) bond, which is susceptible to both chemical and enzymatic cleavage. This leads to the formation of an intermediate metabolite, GS-704277, and subsequently the more stable nucleoside core, GS-441524.[4][5]

Q3: How can I prevent the degradation of this compound in plasma samples?

A3: To minimize degradation, it is crucial to implement the following stabilization strategies immediately after sample collection:

  • Acidification: The addition of formic acid to plasma samples is a critical step to inhibit hydrolytic degradation by lowering the pH.[4][5][6]

  • Temperature Control: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.[7]

  • Prompt Processing: Process samples as quickly as possible to minimize the time for degradation to occur.[1]

Q4: I have seen literature using Remdesivir-d5 or ¹³C₆-labeled Remdesivir as an internal standard. Is this compound suitable?

A4: While the prompt specified this compound, the scientific literature predominantly reports the use of Remdesivir-d5 or ¹³C₆-labeled Remdesivir as internal standards for LC-MS/MS analysis.[5][7][8] These isotopically labeled standards are expected to have nearly identical chemical properties and stability to Remdesivir. Therefore, the stability issues and troubleshooting guidance provided here for "this compound" are directly applicable to these more commonly used deuterated and isotopically labeled analogs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or no this compound peak detected. Complete degradation of the internal standard.1. Ensure immediate acidification of the plasma sample upon collection. 2. Verify that samples were kept at a low temperature (on ice or 4°C) throughout the preparation process. 3. Prepare fresh internal standard spiking solutions.
High variability in this compound peak area between replicate samples. Inconsistent degradation across samples.1. Standardize the time between sample collection, processing, and analysis. 2. Ensure uniform and thorough mixing of the acidifying agent in all samples. 3. Use an automated sample preparation system to minimize procedural variations.[8]
Emergence of unexpected peaks in the chromatogram. Formation of degradation products.1. Review the degradation pathways of Remdesivir. The primary degradant is GS-441524. 2. Optimize chromatographic separation to resolve this compound from its degradation products.
Poor recovery of this compound after sample extraction. Degradation during the extraction process.1. Minimize the duration of the extraction steps. 2. Ensure all solvents and reagents are pre-chilled. 3. Evaluate the pH of the extraction solutions to ensure they are acidic.

Data on Remdesivir Stability

The following tables summarize the stability of Remdesivir under various conditions as reported in the literature. This data can be used as a reference for designing your experiments and interpreting your results.

Table 1: Benchtop Stability of Remdesivir in Human Plasma

TemperatureDurationAnalyte Concentration (ng/mL)Stability (% of Initial Concentration)Reference
Room Temperature4 hours1096.0%[7]
Room Temperature4 hours200094.5%[7]
4°C24 hoursNot SpecifiedUnstable[4][9]
Room Temperature24 hoursNot SpecifiedUnstable[4][9]

Table 2: Freeze-Thaw Stability of Remdesivir in Human Plasma

Number of CyclesAnalyte Concentration (ng/mL)Stability (% of Initial Concentration)Reference
41.5Within ±15%[7]
44000Within ±15%[7]

Experimental Protocols

Protocol 1: Stabilized Sample Preparation for this compound in Human Plasma

This protocol is designed for the extraction of Remdesivir and its deuterated internal standard from human plasma for LC-MS/MS analysis, incorporating steps to minimize degradation.

  • Sample Collection and Stabilization:

    • Collect whole blood in K₂EDTA tubes.

    • Centrifuge at 1300 x g for 10 minutes at 4°C to separate plasma.

    • Immediately transfer the plasma to a new tube and acidify by adding formic acid to a final concentration of 0.1-1% (v/v). For example, add 10 µL of 10% formic acid to 90 µL of plasma.

    • Vortex gently to mix.

  • Protein Precipitation:

    • Place 50 µL of the acidified plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard at the desired concentration.

    • Vortex for 30 seconds to precipitate proteins.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

Visualizations

Diagram 1: Recommended Workflow for this compound Sample Preparation

G cluster_collection Sample Collection cluster_stabilization Stabilization cluster_extraction Extraction cluster_analysis Analysis BloodCollection 1. Whole Blood Collection (K2EDTA) Centrifugation 2. Centrifuge at 4°C BloodCollection->Centrifugation PlasmaSeparation 3. Separate Plasma Centrifugation->PlasmaSeparation Acidification 4. Acidify with Formic Acid PlasmaSeparation->Acidification Spiking 5. Add Internal Standard in Acetonitrile Acidification->Spiking Precipitation 6. Protein Precipitation & Vortex Spiking->Precipitation CentrifugeExtract 7. Centrifuge at 4°C Precipitation->CentrifugeExtract CollectSupernatant 8. Collect Supernatant CentrifugeExtract->CollectSupernatant LCMS 9. LC-MS/MS Analysis CollectSupernatant->LCMS

Caption: Workflow for preparing stabilized plasma samples for this compound analysis.

Diagram 2: Degradation Pathway of Remdesivir

G Remdesivir Remdesivir GS704277 GS-704277 (Alanine Metabolite) Remdesivir->GS704277 Hydrolysis / Esterase Activity GS441524 GS-441524 (Nucleoside Core) GS704277->GS441524 Hydrolysis Neutral_pH Neutral/Alkaline pH Neutral_pH->Remdesivir Elevated_Temp Elevated Temperature Elevated_Temp->Remdesivir Plasma_Enzymes Plasma Esterases Plasma_Enzymes->Remdesivir

Caption: Simplified degradation pathway of Remdesivir in biological matrices.

References

Technical Support Center: Minimizing Remdesivir-d4 Autosampler Carryover

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize autosampler carryover of Remdesivir-d4 in liquid chromatography (LC) systems. Carryover, the appearance of an analyte in a blank injection following a high-concentration sample, can significantly impact the accuracy and reliability of quantitative bioanalytical data.[1][2][3][4][5] This guide provides a structured approach to identifying and mitigating the sources of this compound carryover.

Troubleshooting Guide

This section addresses specific issues related to this compound carryover in a question-and-answer format.

Q1: What are the common causes of this compound autosampler carryover?

A1: Autosampler carryover for compounds like this compound can stem from several sources within the LC system. The primary contributors are often:

  • Adsorption: The analyte can adsorb to various surfaces within the sample flow path, including the needle, injection valve, rotor seal, and sample loop.[2][3][4] Hydrophobic interactions and hydrogen bonding can play a significant role in the adsorption of molecules like Remdesivir (B604916).

  • Inadequate Washing: The wash solvent and protocol may not be effective at removing all traces of this compound from the autosampler components between injections.[1][6] The choice of solvent, volume, and contact time are critical.

  • Hardware Issues: Worn or scratched components, such as the rotor seal or needle seat, can create dead volumes or rough surfaces that trap the analyte.[5][7] The type of materials used in the flow path can also influence carryover.

  • Sample Matrix Effects: Components in the sample matrix can sometimes exacerbate carryover by altering the solubility of this compound or by competing for binding sites on the autosampler surfaces.

Q2: How can I systematically identify the source of the carryover?

A2: A systematic approach is crucial to pinpointing the source of carryover.[5] The following steps can help isolate the problem:

  • Confirm Carryover: Inject a high-concentration standard of this compound followed by one or more blank injections. The presence of a peak at the retention time of this compound in the blank confirms carryover.[3][4]

  • Isolate the Autosampler: To determine if the autosampler is the primary source, perform a manual injection, bypassing the autosampler if your system allows. If the carryover disappears, the autosampler is the likely culprit.[8]

  • Component-by-Component Analysis: If possible, systematically bypass or replace components in the autosampler flow path (e.g., sample loop, injection valve) to see if the carryover is eliminated.

Q3: What are the best practices for selecting an autosampler wash solvent for this compound?

A3: The choice of wash solvent is critical for minimizing carryover and is compound-specific.[6] For Remdesivir, which is known to be prepared in solvents like DMSO and Methanol, the following should be considered:

  • Solubility: The wash solvent must be strong enough to solubilize this compound effectively.[6] Since Remdesivir stock solutions are often prepared in DMSO or methanol[9][10], these or similar strong organic solvents are good starting points.

  • Solvent Composition: A mixture of solvents is often more effective than a single solvent. For instance, a combination of a strong organic solvent to dissolve the compound and a second solvent to rinse it away can be highly effective.[1] Adding a small amount of acid or base to the wash solvent can help disrupt interactions between the analyte and the autosampler surfaces, but compatibility with your LC-MS system must be considered.

  • Multi-Solvent Wash Stations: Utilizing an autosampler with a multi-solvent wash station allows for a more sophisticated cleaning protocol, using different solvents in sequence to maximize cleaning efficiency.[1]

Q4: How can I optimize the autosampler wash protocol?

A4: Optimizing the wash protocol involves more than just selecting the right solvent. Consider the following parameters:

  • Wash Volume: Ensure the volume of the wash solvent is sufficient to thoroughly flush the entire sample flow path, including the needle and sample loop.

  • Wash Duration and Repetitions: Increasing the duration of the wash or the number of wash cycles can significantly reduce carryover.[11]

  • Pre- and Post-Injection Washes: Implementing both pre-injection and post-injection washes can be more effective than a post-injection wash alone.[11]

  • Needle Wash: Pay special attention to the needle wash, as the outer surface of the needle can be a significant source of carryover.[3][4] Ensure the needle is fully immersed in the wash solvent and that the wash station is functioning correctly.

Q5: Can autosampler hardware contribute to carryover, and what should I check?

A5: Yes, the physical components of the autosampler can be a major source of carryover.[2] Key areas to inspect include:

  • Rotor Seal and Stator: These components in the injection valve are subject to wear and can develop scratches or deposits that trap the analyte.[5][7] Regular inspection and replacement are recommended. Using rotor seals made of materials like PEEK, Tefzel, or Delrin may reduce adsorption of hydrophobic compounds.[3][4]

  • Sample Needle and Seat: Scratches or damage to the needle or needle seat can create areas where the sample can be retained.

  • Tubing and Connections: Ensure all tubing is clean and that connections are free of dead volumes.

Q6: Are there specific injection techniques that can help minimize carryover?

A6: The injection mode can influence the degree of carryover.

  • Full Loop vs. Partial Loop Injection: A full loop injection, where the entire volume of the sample loop is injected, can be more effective at flushing the loop and reducing carryover compared to a partial loop injection.[12]

  • Injection Volume: Injecting the smallest volume necessary for adequate sensitivity can help reduce the total amount of analyte introduced into the system, thereby lowering the potential for carryover.

Q7: What should I do if I still observe carryover after extensive troubleshooting?

A7: If carryover persists, consider these additional strategies:

  • Blank Injections: Run one or more blank injections between high-concentration samples to wash the system.[9]

  • Column Wash: The analytical column itself can be a source of carryover.[2] A thorough column wash with a strong solvent at the end of each run or batch can help. Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[2]

  • Method Modification: In some cases, adjusting the mobile phase composition, such as adding a small amount of an additive like ammonium (B1175870) acetate, can help reduce carryover by improving the solubility of the analyte in the mobile phase.[7]

Quantitative Data on Carryover Reduction

The following table summarizes findings from a study on optimizing a wash protocol to reduce carryover. The carryover is expressed as a percentage of the Lower Limit of Quantitation (LLOQ).

Wash ProtocolResulting Carryover (% of LLOQ)Reference
Standard Fast Wash (ACN/H₂O)>500%[1]
3x DMSO wash followed by ACN/H₂O172%[1]
6x 50/50 DMSO/Methanol100%[1]
Optimized 50/50 DMSO-MeOH protocol35%[1]

Experimental Protocols

Protocol 1: Evaluation of Autosampler Carryover

  • Prepare Samples: Prepare a high-concentration standard of this compound (e.g., at the Upper Limit of Quantitation, ULOQ) and a blank sample (injection solvent).

  • Injection Sequence:

    • Inject the blank sample to establish a baseline.

    • Inject the high-concentration standard.

    • Inject a series of at least three blank samples immediately following the high-concentration standard.

  • Data Analysis:

    • Integrate the peak area of this compound in all injections.

    • Calculate the carryover percentage in the first blank injection using the formula: (Peak Area in Blank 1 / Peak Area in High Standard) * 100.

    • Acceptable carryover is typically less than 20% of the LLOQ response.[1][5]

Protocol 2: Optimization of Autosampler Wash Method

  • Select Wash Solvents: Based on the solubility of this compound, select a range of potential wash solvents and solvent mixtures to test (e.g., Methanol, Acetonitrile, Isopropanol, DMSO, and mixtures thereof).

  • Design Experiments: Systematically vary the following parameters:

    • Wash solvent composition.

    • Wash volume.

    • Number of wash cycles.

    • Use of pre- and/or post-injection washes.

  • Evaluate Carryover: For each set of wash parameters, perform the carryover evaluation protocol described above.

  • Compare Results: Create a table to compare the carryover percentage for each condition and identify the most effective wash method.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting this compound autosampler carryover.

Carryover_Troubleshooting start Start: Observe Carryover in Blank Injection q1 Is Carryover Confirmed by Injecting Blank After High Standard? start->q1 isolate_autosampler Isolate Autosampler vs. Other System Components q1->isolate_autosampler Yes end_resolved Carryover Minimized q1->end_resolved No q2 Is Autosampler the Primary Source? isolate_autosampler->q2 check_wash Step 1: Optimize Wash Method - Select appropriate wash solvent - Increase wash volume/duration - Implement pre/post washes q2->check_wash Yes other_sources Investigate Other Sources (e.g., Column, Contamination) q2->other_sources No q3 Is Carryover Resolved? check_wash->q3 check_hardware Step 2: Inspect Hardware - Check rotor seal for wear - Inspect needle and seat - Check for leaks/dead volumes q3->check_hardware No q3->end_resolved Yes q4 Is Carryover Resolved? check_hardware->q4 modify_injection Step 3: Modify Injection Technique - Switch to full loop injection - Minimize injection volume q4->modify_injection No q4->end_resolved Yes q5 Is Carryover Resolved? modify_injection->q5 advanced_steps Advanced Troubleshooting - Introduce blank injections between samples - Implement rigorous column wash - Modify mobile phase q5->advanced_steps No q5->end_resolved Yes end_unresolved Contact Instrument Vendor for Further Support advanced_steps->end_unresolved

Caption: A flowchart for systematic troubleshooting of autosampler carryover.

Frequently Asked Questions (FAQs)

Q: Why might this compound be particularly prone to carryover?

A: Remdesivir is a relatively complex and hydrophobic molecule. Such compounds can have a higher tendency to adsorb to surfaces within the autosampler and LC system. The deuterated form, this compound, is expected to have very similar physicochemical properties to the non-deuterated form and thus similar susceptibility to carryover.

Q: Is it necessary to use a deuterated internal standard for Remdesivir analysis?

A: Yes, using a stable isotope-labeled internal standard like Remdesivir-d5 is highly recommended for quantitative LC-MS analysis.[10] It helps to correct for variability in sample preparation, injection volume, and matrix effects. However, it is important to note that even with a deuterated internal standard, significant carryover of the analyte can still compromise the accuracy of the results, especially at the lower limit of quantitation. There can also be differential adsorption between the analyte and its deuterated analog.[2]

Q: How often should I perform carryover checks?

A: Carryover checks should be an integral part of method development and validation. During routine analysis, it is good practice to run a blank after the highest concentration standard in your calibration curve and after any samples that are expected to have a high concentration of this compound.

Q: Can the LC column contribute to carryover?

A: Yes, the analytical column can also be a source of carryover, although the autosampler is often the primary contributor.[2] If carryover persists after troubleshooting the autosampler, a thorough column wash with a strong solvent should be performed. In some cases, dedicating a column to a specific assay can help minimize carryover from other analyses.[8]

References

Impact of mobile phase composition on Remdesivir-d4 ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remdesivir-d4. The focus is on the critical impact of mobile phase composition on the ionization efficiency of this compound in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: Remdesivir (B604916) and its deuterated analog, this compound, exhibit a strong and reliable response in the positive electrospray ionization (ESI) mode.[1] Most published methods utilize positive ESI to monitor the protonated molecule [M+H]+. While negative ion mode can be used, the positive ion mode generally provides better sensitivity for Remdesivir itself.

Q2: Which mobile phase additives are recommended for robust this compound ionization?

A2: The choice of mobile phase additive is crucial for protonation and achieving a stable signal.

  • Formic Acid (FA): This is the most commonly used and recommended additive. A concentration of 0.1% to 0.2% in both the aqueous and organic mobile phase components is effective for enhancing the [M+H]+ signal.[2][3] Formic acid also contributes to the stability of Remdesivir in biological matrices like plasma.[4][5][6]

  • Ammonium Formate (B1220265)/Ammonium Acetate: These salt additives are also utilized in some methods, particularly when chromatographic retention needs to be modulated or when analyzing metabolites alongside the parent drug.[7] They can help control the pH and improve peak shape.

  • Triethylamine (B128534) (TEA): While less common due to its potential for ion suppression in mass spectrometry, some studies have reported successful methods using a 0.1% triethylamine buffer.[1]

Q3: What are the typical organic solvents and gradients used in the mobile phase?

A3: Acetonitrile (B52724) is the preferred organic solvent for the analysis of this compound, often used in a gradient elution with water.[2][3] Methanol has also been successfully employed.[4][8] A typical gradient might start with a low percentage of the organic phase and ramp up to elute this compound and separate it from other matrix components.

Q4: Can the sample matrix affect the ionization of this compound?

A4: Yes, the sample matrix, such as human plasma, can influence the ionization efficiency. Studies have shown that the presence of plasma components can lead to ion enhancement, increasing the signal of Remdesivir.[9] It is crucial to use a deuterated internal standard like this compound to compensate for these matrix effects and ensure accurate quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Ionization Inappropriate mobile phase pH.Ensure the mobile phase is acidic to promote protonation. Add 0.1% formic acid to both aqueous and organic mobile phase components.[2][3]
Sub-optimal ionization mode.Confirm that the mass spectrometer is operating in positive electrospray ionization (ESI) mode.[1]
Ion suppression from mobile phase additives.If using additives other than formic acid (e.g., TEA), consider switching to a more MS-friendly modifier.
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.The addition of a small concentration of an acidic modifier like formic acid can improve peak shape.
Incompatible mobile phase composition.Optimize the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Experiment with different gradients.
Signal Instability or Drift Instability of Remdesivir in the sample.Acidifying the plasma sample with diluted formic acid can improve the stability of the analyte.[4][5][6]
Fluctuations in the ESI source.Ensure proper maintenance and cleaning of the mass spectrometer's ion source.
Inconsistent Results Between Samples Significant matrix effects.Always use a stable isotope-labeled internal standard, such as this compound, to normalize for variations in ionization efficiency caused by the matrix.[9]
Inefficient sample clean-up.Employ a robust sample preparation method like protein precipitation or solid-phase extraction to minimize matrix interferences.

Experimental Protocols

General LC-MS/MS Method for this compound Analysis

This protocol is a synthesis of common practices found in the literature.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the internal standard (this compound).

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column.

  • Column Temperature: 35-50°C.[2][3]

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific mass transitions for Remdesivir and this compound should be optimized on the instrument. A common transition for Remdesivir is m/z 603.2 -> 200.1.[10]

Quantitative Data Summary

The following table summarizes the impact of different mobile phase compositions on key analytical parameters as reported in various studies.

Mobile Phase Composition Ionization Mode Column Type Reported Linearity Range (ng/mL) Key Outcome Reference
0.2% Formic acid in water / AcetonitrileESI+Not SpecifiedFavipiravir (B1662787): Not specified, Remdesivir: Not specifiedOptimized for simultaneous analysis of Favipiravir and Remdesivir.[2]
0.1% Triethylamine in water / Acetonitrile (50:50 v/v)ESI+Inertsil ODS C181 - 20Good chromatographic separation and mass transitions.[1]
1% Formic acid in water / 1% Formic acid in acetonitrileESI+Phenomenex® Synergi™ HPLC Fusion-RP0.5 - 5000Excellent accuracy and precision.[9]
0.1% Formic acid in water / 0.1% Formic acid in 95% acetonitrileESI+Zorbax C180 - 1000Successful therapeutic drug monitoring.[3]
10 mM Ammonium formate (pH 3.5) / AcetonitrileNot Specified (likely UV)Hypersil BDS C182 - 10 µg/mLCost-effective method for pure and pharmaceutical forms.[7]
Water with 0.05% formic acid / Acetonitrile with 0.05% formic acidESI+Acquity® HSS T30.98 - 1000Good linearity and low limit of quantification.[11]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC Liquid Chromatography (C18 Column, Formic Acid Mobile Phase) Supernatant->LC MS Mass Spectrometry (Positive ESI, MRM) LC->MS Quantification Quantification (Internal Standard Calibration) MS->Quantification

Caption: Experimental workflow for this compound analysis.

Mobile_Phase_Impact cluster_components Mobile Phase Components cluster_effects Impact on Analysis Organic Organic Solvent (e.g., Acetonitrile) Retention Chromatographic Retention Organic->Retention Aqueous Aqueous Phase (e.g., Water) Aqueous->Retention Additive Additive (e.g., Formic Acid, Ammonium Formate) Ionization Analyte Ionization ([M+H]+ Formation) Additive->Ionization Promotes Protonation Additive->Retention PeakShape Peak Shape Additive->PeakShape Stability Analyte Stability Additive->Stability

Caption: Impact of mobile phase additives on analysis.

References

Technical Support Center: Isotopic Crosstalk Between Remdesivir and Remdesivir-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with isotopic crosstalk between Remdesivir (B604916) and its deuterated internal standard, Remdesivir-d4, during bioanalytical experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the quantification of Remdesivir using this compound as an internal standard.

Question: I am observing a signal in the Remdesivir MRM channel at the retention time of the internal standard (IS), even in my zero samples (blank matrix spiked with IS only). What could be the cause?

Answer:

This observation may be indicative of isotopic crosstalk from this compound to the Remdesivir channel or contamination of the internal standard.

Potential Causes:

  • Isotopic Contribution: The deuterated internal standard, this compound, may contain a small percentage of unlabeled Remdesivir (M+0) as an impurity from its synthesis.

  • In-source Fragmentation: The this compound may lose deuterium (B1214612) atoms in the mass spectrometer's ion source, leading to the formation of ions with the same mass-to-charge ratio (m/z) as unlabeled Remdesivir.

  • Collision Cell Crosstalk: In a tandem mass spectrometer, ions from one transition may not be completely cleared from the collision cell before the next transition is monitored. This can lead to signal from the high-concentration internal standard "leaking" into the analyte channel, especially if they share a common product ion.[1][2]

Troubleshooting Steps:

  • Assess the Contribution of the Internal Standard:

    • Prepare a sample containing only the this compound internal standard at the working concentration in the mobile phase.

    • Acquire data and monitor both the Remdesivir and this compound MRM transitions.

    • The peak area of Remdesivir in this sample should be less than 5% of the peak area of Remdesivir at the Lower Limit of Quantification (LLOQ).

  • Optimize Chromatographic Separation:

    • If possible, modify your HPLC or UHPLC method to achieve baseline separation of Remdesivir and this compound. Even a slight separation can help mitigate crosstalk.

  • Adjust Mass Spectrometer Parameters:

    • Increase the inter-scan delay or pause time between the MRM transitions for Remdesivir and this compound to ensure the collision cell is cleared of ions from the previous transition.[2]

    • If crosstalk persists, consider selecting a different, more specific product ion for Remdesivir that is not formed from this compound.

  • Evaluate a Different Lot of Internal Standard:

    • If the issue is suspected to be an impurity in the internal standard, test a different manufacturing lot of this compound.

Question: My calibration curve for Remdesivir is non-linear, particularly at the higher concentrations. Could this be related to isotopic crosstalk?

Answer:

Yes, non-linearity in the calibration curve, especially at the upper limit of quantification (ULOQ), can be a symptom of isotopic crosstalk from the analyte to the internal standard channel.

Potential Causes:

  • Analyte Contribution to IS Signal: At high concentrations, the natural isotopic abundance of elements (like Carbon-13) in Remdesivir can lead to a small but significant signal at the m/z of the deuterated internal standard (M+4). This artificially inflates the internal standard signal, leading to a non-linear response.

  • Detector Saturation: At very high analyte concentrations, the detector may become saturated, leading to a non-linear response.

Troubleshooting Steps:

  • Assess Analyte Contribution to the IS Channel:

    • Prepare a sample containing only Remdesivir at the ULOQ concentration in the mobile phase.

    • Acquire data and monitor both the Remdesivir and this compound MRM transitions.

    • The peak area in the this compound channel should be less than 1% of the average internal standard peak area in your study samples.

  • Dilute High-Concentration Samples:

    • If the issue is primarily at the high end of the calibration curve, you may need to dilute your high-concentration quality control (QC) samples and any study samples that fall in this range.

  • Adjust the Concentration of the Internal Standard:

    • Using a higher concentration of the internal standard can sometimes help to minimize the relative contribution of the analyte's isotopic signal. However, be cautious as this can also increase the potential for crosstalk from the IS to the analyte channel.

  • Use a Different Internal Standard:

    • If available, an internal standard with a higher mass difference (e.g., ¹³C₆-Remdesivir) will have a lower probability of isotopic overlap from the analyte.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk in the context of Remdesivir and this compound analysis?

Isotopic crosstalk refers to the interference between the mass spectrometric signals of an analyte (Remdesivir) and its stable isotope-labeled internal standard (this compound).[1][2] This can occur in two ways:

  • IS to Analyte: The deuterated internal standard may contain impurities or lose deuterium, resulting in a signal in the analyte's mass channel.

  • Analyte to IS: The analyte, due to the natural abundance of heavy isotopes (e.g., ¹³C), can produce a signal in the internal standard's mass channel, especially at high analyte concentrations.

Q2: Why is this compound used as an internal standard?

Deuterated compounds like this compound are ideal internal standards for LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte (Remdesivir).[5] This means they behave similarly during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation, effectively compensating for variations in these steps. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Q3: What are the typical mass transitions for Remdesivir and its deuterated internal standards?

The following table summarizes common MRM transitions for Remdesivir and its internal standards found in the literature. Note that optimal transitions should be determined empirically on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Remdesivir603.2402.2
Remdesivir603.2200.0[6]
Remdesivir-d5608.0205.0[6]
Remdesivir-¹³C₆609.3206.0[4]

Q4: What is an acceptable level of isotopic crosstalk?

According to regulatory guidelines for bioanalytical method validation, the response of an interfering component at the retention time of the analyte should not be more than 20% of the response of the analyte at the LLOQ. For the internal standard, the response of an interfering component should not be more than 5% of the response of the internal standard in the LLOQ sample.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Remdesivir in human plasma based on published methods.[7][8][9]

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Remdesivir and this compound at 1 mg/mL in DMSO.[7]

  • Prepare serial dilutions of the Remdesivir stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create working solutions for calibration standards and quality controls.

  • Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in acetonitrile. This will be used as the protein precipitation solvent.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See the table in the FAQ section. Optimize collision energies and other source parameters for your specific instrument.

4. Data Analysis and Acceptance Criteria:

  • The calibration curve is constructed by plotting the peak area ratio (Remdesivir/Remdesivir-d4) against the nominal concentration of Remdesivir.

  • A weighted (1/x²) linear regression is typically used.

  • The precision and accuracy of the QCs should be within ±15% (±20% at the LLOQ).[10]

Visualizations

Isotopic_Crosstalk_Concept cluster_Analyte Remdesivir (Analyte) cluster_IS This compound (Internal Standard) cluster_MS Mass Spectrometer Detection Analyte Remdesivir (e.g., at ULOQ) Analyte_M0 M+0 (Monoisotopic) Analyte->Analyte_M0 Major Peak Analyte_M4 M+4 (Isotopologue) Analyte->Analyte_M4 Natural Isotope Contribution MS_Analyte Analyte Channel (Monitors M+0) Analyte_M0->MS_Analyte MS_IS IS Channel (Monitors M+4) Analyte_M4->MS_IS Crosstalk (Analyte to IS) IS This compound IS_M4 M+4 (Deuterated) IS->IS_M4 Major Peak IS_M0 M+0 (Unlabeled Impurity) IS->IS_M0 Impurity or In-source Loss IS_M4->MS_IS IS_M0->MS_Analyte Crosstalk (IS to Analyte)

Caption: Conceptual diagram of bidirectional isotopic crosstalk.

Troubleshooting_Workflow start Observation: Unexpected peak or non-linear curve check_is_contribution Inject IS Only: Assess contribution to analyte channel start->check_is_contribution check_analyte_contribution Inject Analyte Only (ULOQ): Assess contribution to IS channel start->check_analyte_contribution is_contribution_high Contribution > 5% of LLOQ? check_is_contribution->is_contribution_high optimize_chrom Optimize Chromatography for better separation is_contribution_high->optimize_chrom Yes end_ok Problem Resolved is_contribution_high->end_ok No analyte_contribution_high Contribution > 1% of IS? check_analyte_contribution->analyte_contribution_high dilute_samples Dilute High Concentration Samples analyte_contribution_high->dilute_samples Yes analyte_contribution_high->end_ok No adjust_ms Adjust MS Parameters (e.g., inter-scan delay) optimize_chrom->adjust_ms new_is_lot Consider new lot of Internal Standard adjust_ms->new_is_lot end_further Further investigation needed (e.g., new IS) new_is_lot->end_further dilute_samples->end_ok

Caption: Troubleshooting workflow for isotopic crosstalk issues.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Remdesivir Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Remdesivir (B604916) in biological matrices, with a specific focus on the use of Remdesivir-d4 as an internal standard. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers in the development and validation of robust analytical methods for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.

Introduction

Remdesivir is a broad-spectrum antiviral prodrug that has been a critical therapeutic agent in managing viral infections, most notably COVID-19.[1][2][3][4] Accurate quantification of Remdesivir and its metabolites in biological fluids is paramount for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and patient safety.[5][6] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for this purpose, offering high sensitivity and selectivity.[2][7] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[1][8]

This guide outlines the key performance characteristics of a validated LC-MS/MS method for Remdesivir, provides detailed experimental protocols, and offers a comparative analysis with alternative approaches.

Comparative Performance of Validated LC-MS/MS Methods for Remdesivir

The following table summarizes the performance characteristics of a representative validated LC-MS/MS method for the quantification of Remdesivir in human plasma, utilizing a deuterated internal standard. This data is compiled from published studies and serves as a benchmark for researchers developing their own assays.[1][9][10][11]

ParameterMethod Using Deuterated Internal Standard (e.g., Remdesivir-d5)Alternative Method (Hypothetical)
Linearity Range 0.5 - 5000 ng/mL[1][3]10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99[9]> 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]10 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[10][11]Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)[10][11]< 15% (< 20% at LLOQ)
Extraction Recovery ~77%[1]> 80%
Matrix Effect Minimal and compensated by IS[1][10]Potential for significant variability
Internal Standard This compound (or similar deuterated analog)Structurally similar analog (non-isotopic)

Detailed Experimental Protocols

This section provides a detailed methodology for a typical LC-MS/MS assay for Remdesivir quantification in human plasma, validated according to FDA and EMA guidelines.[1][10][12][13][14][15]

Materials and Reagents
  • Remdesivir reference standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • DMSO (for stock solutions)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Remdesivir and this compound in DMSO.

  • Working Standard Solutions: Serially dilute the Remdesivir primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration (e.g., 10 ng/mL) for spiking into samples.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Remdesivir: m/z 603.2 → 402.2 (quantifier), m/z 603.2 → 200.1 (qualifier)

      • This compound: m/z 607.2 → 406.2 (assuming a 4 Da shift)

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

Bioanalytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a bioanalytical method for Remdesivir, adhering to regulatory guidelines.

Bioanalytical_Method_Validation cluster_0 Method Development cluster_1 Full Validation cluster_2 Application to Study Samples MD1 Sample Preparation Optimization (e.g., Protein Precipitation, LLE) MD2 LC Method Optimization (Column, Mobile Phase, Gradient) MD1->MD2 MD3 MS/MS Parameter Optimization (MRM Transitions, Voltages) MD2->MD3 V1 Selectivity & Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 Lower Limit of Quantification (LLOQ) V3->V4 V5 Extraction Recovery & Matrix Effect V4->V5 V6 Stability (Freeze-Thaw, Bench-Top, Long-Term) V5->V6 V7 Dilution Integrity V6->V7 A1 Calibration Curve & QC Samples with each run V7->A1 Method Validated A2 Analysis of Unknown Samples A1->A2 A3 Incurred Sample Reanalysis (ISR) A2->A3

Caption: Workflow for the development and validation of a bioanalytical method for Remdesivir.

Comparison with Alternative Approaches

While LC-MS/MS with a deuterated internal standard is the gold standard, other approaches have been explored for Remdesivir quantification.

  • LC-UV: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can be used, but it generally lacks the sensitivity and selectivity of MS/MS, making it less suitable for low concentrations in complex biological matrices.[2][7]

  • Non-Isotopic Internal Standards: Using a structurally similar but non-isotopic internal standard is a viable alternative. However, these compounds may have different chromatographic behavior and ionization efficiency compared to the analyte, potentially leading to less effective correction for matrix effects.

  • Immunoassays: Ligand-binding assays, such as ELISA, could be developed for high-throughput screening. However, they may be susceptible to cross-reactivity with metabolites and are generally less precise and accurate than chromatographic methods.

References

A Head-to-Head Battle of Internal Standards: Remdesivir-d4 vs. Remdesivir-13C6 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of drug candidates. For Remdesivir (B604916), a key antiviral agent, stable isotope-labeled (SIL) internal standards are the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a detailed comparison of two commonly used SIL internal standards for Remdesivir: the deuterated Remdesivir-d4 and the carbon-13 enriched Remdesivir-13C6. This comparison is intended for researchers, scientists, and drug development professionals to make an informed decision on the most suitable internal standard for their analytical needs.

The Critical Role of Internal Standards

Internal standards are essential in LC-MS analysis to compensate for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects, and instrument variability. An ideal internal standard should be chemically and physically identical to the analyte, with the only difference being its mass. This ensures that it behaves in the same manner as the analyte throughout the entire analytical process, leading to more accurate and precise results.

Performance Comparison: this compound vs. Remdesivir-13C6

General Characteristics of Deuterated vs. 13C-Labeled Standards:

  • Deuterated Standards (e.g., this compound): Deuterium (²H) is a common and cost-effective choice for isotopic labeling. However, deuterated standards can sometimes exhibit a phenomenon known as the "isotope effect," where the C-²H bond is stronger than the C-¹H bond. This can lead to slight differences in chromatographic retention time compared to the unlabeled analyte.[1][2] If the internal standard and the analyte do not perfectly co-elute, they may be affected differently by matrix components, potentially leading to quantification errors.[1][2]

  • 13C-Labeled Standards (e.g., Remdesivir-13C6): Carbon-13 (¹³C) labeled standards are generally considered the superior choice.[3][4] The mass difference between ¹²C and ¹³C is smaller in percentage terms than that between ¹H and ²H, resulting in a negligible isotope effect on chromatographic behavior.[2] This ensures near-perfect co-elution with the analyte, providing more reliable compensation for matrix effects and other analytical variables.[4][5]

Quantitative Performance Data:

The following table summarizes the performance data from separate studies utilizing either a deuterated or a ¹³C-labeled internal standard for Remdesivir quantification. It is important to note that these results are from different laboratories and methodologies, and therefore, a direct comparison should be made with caution.

Performance ParameterMethod Using Remdesivir-d5 (similar to -d4)[6][7]Method Using Remdesivir-13C6[8]
Analyte RemdesivirRemdesivir
Internal Standard Remdesivir-²H5U-ring-remdesivir-¹³C₆
Matrix Human PlasmaHuman Serum
Linearity Range 0.5–5000 ng/mLNot explicitly stated in the provided abstract, but part of a multi-analyte panel.
Accuracy (% Deviation) < 9.8% between-run variationsInaccuracy values of ≤ 9.59% for all quality controls in the multi-analyte method.
Precision (% CV) < 5.2% within-run variations, < 9.8% between-runImprecision values of ≤ 11.1% for all quality controls in the multi-analyte method.
Extraction Efficiency 77%Not explicitly stated.
Matrix Effect 123%Not explicitly stated for Remdesivir alone, but the use of SIL analogues is intended to compensate for matrix effects.[8] A different study noted a significant matrix enhancement for Remdesivir's signal, which underscores the importance of a co-eluting internal standard.[9]

Key Takeaways from the Data:

Both the deuterated and ¹³C-labeled internal standards have been successfully used to develop and validate robust LC-MS/MS methods for the quantification of Remdesivir in biological matrices. The reported accuracy and precision for both methods fall within the acceptable limits set by regulatory guidelines.

However, the theoretical advantages of ¹³C-labeled standards, particularly the mitigation of chromatographic isotope effects, suggest that Remdesivir-13C6 would be the more reliable choice for ensuring the highest data quality, especially in complex matrices where significant matrix effects are anticipated.

Experimental Protocols

Below are generalized experimental protocols based on the methodologies described in the cited literature for the quantification of Remdesivir using either a deuterated or ¹³C-labeled internal standard.

Experimental Protocol Using Deuterated Internal Standard (Remdesivir-d5)

This protocol is based on the method described by Nguyen, et al. (2021).[6][7]

  • Sample Preparation:

    • To 50 µL of human plasma, add the internal standard solution (Remdesivir-²H5).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Column: A C18 reversed-phase column (e.g., Phenomenex® Synergi™ HPLC Fusion-RP).

    • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Remdesivir: e.g., m/z 603.2 → 402.2

      • Remdesivir-²H5: e.g., m/z 608.2 → 407.2 (Note: exact transitions may vary based on instrumentation and specific deuteration pattern).

Experimental Protocol Using ¹³C-Labeled Internal Standard (Remdesivir-13C6)

This protocol is based on the multi-analyte method described by Burhenne, et al. (2021).[8]

  • Sample Preparation:

    • To a specified volume of human serum, add the internal standard working solution containing U-ring-remdesivir-¹³C₆.

    • Perform protein precipitation with an organic solvent (e.g., methanol).

    • Centrifuge to remove precipitated proteins.

    • The supernatant can be directly injected or further diluted before LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic System: A two-dimensional ultra-high performance liquid chromatography (2D-UHPLC) setup with online solid-phase extraction (SPE).

    • Chromatographic Columns: An SPE column for sample cleanup and an analytical C18 column for separation.

    • Mobile Phase: A gradient elution using aqueous and organic mobile phases containing a modifier like formic acid.

    • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive ESI mode.

    • MRM Transitions:

      • Remdesivir: (Specific m/z transitions to be optimized for the instrument used).

      • U-ring-remdesivir-¹³C₆: (Specific m/z transitions corresponding to the +6 Da mass shift).

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship in choosing an internal standard.

experimental_workflow start Biological Sample (Plasma/Serum) add_is Spike with Internal Standard (this compound or -13C6) start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (Quantification) supernatant_transfer->lc_ms_analysis data_processing Data Processing (Peak Area Ratio vs. Conc.) lc_ms_analysis->data_processing result Final Concentration of Remdesivir data_processing->result

Caption: A typical bioanalytical workflow for Remdesivir quantification.

decision_tree start Choice of Internal Standard for Remdesivir Analysis question High-throughput vs. Highest Accuracy Needed? start->question remdesivir_d4 This compound (Deuterated) question->remdesivir_d4 Routine/Cost-sensitive remdesivir_13c6 Remdesivir-13C6 (¹³C-Labeled) question->remdesivir_13c6 Highest Accuracy d4_pros Pros: - Cost-effective - Generally good performance remdesivir_d4->d4_pros d4_cons Cons: - Potential for chromatographic shift - Risk of inaccurate quantification  with strong matrix effects remdesivir_d4->d4_cons c13_pros Pros: - Co-elutes with analyte - Superior accuracy in complex matrices - Negligible isotope effect remdesivir_13c6->c13_pros c13_cons Cons: - Higher cost - May be less readily available remdesivir_13c6->c13_cons recommendation_d4 Suitable for routine analysis with careful validation. d4_cons->recommendation_d4 recommendation_c13 Recommended for demanding applications and highest data integrity. c13_pros->recommendation_c13

Caption: Decision guide for selecting an internal standard.

Conclusion and Recommendation

Both this compound and Remdesivir-13C6 are viable internal standards for the bioanalysis of Remdesivir. The choice between them may depend on the specific requirements of the study and available resources.

  • This compound can provide acceptable performance and is a more cost-effective option. However, careful validation is crucial to ensure that any potential chromatographic shift does not compromise the accuracy of the results, especially when dealing with variable and complex biological matrices.

  • Remdesivir-13C6 represents the gold standard. Its near-identical physicochemical properties to the unlabeled analyte ensure co-elution and the most reliable correction for analytical variability. For pivotal studies such as those supporting regulatory submissions, or when the highest level of data integrity is required, the investment in Remdesivir-13C6 is highly recommended.

References

A Comparative Guide to Bioanalytical Methods for Remdesivir Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide summarizes key performance characteristics and experimental protocols from various validated methods to assist researchers in selecting or developing appropriate analytical techniques for their specific needs.

Comparative Performance of Validated LC-MS/MS Methods

The following tables summarize the quantitative performance of several published methods for Remdesivir (B604916) analysis. These methods have been validated in human plasma and employ a deuterated internal standard.

Table 1: Method Validation Parameters for Remdesivir Quantification

ParameterMethod 1 (Nguyen et al., 2021)Method 2 (Xiao et al., 2021)[1][2]Method 3 (Bioanalytical Solutions)[3]Method 4 (Kirkpatrick et al.)
Internal Standard Remdesivir-d5Remdesivir-d7Remdesivir-d5Isotopic Internal Standards
Calibration Range 0.5–5000 ng/mL4–4000 ng/mL50–5000 ng/mL20–5000 ng/mL
Linearity (r²) Not explicitly stated, but used quadratic regression (1/x²)>0.99 (implied)0.99780.99 - 1.00
LLOQ 0.5 ng/mL4 ng/mL50 ng/mL20 ng/mL
Intra-day Precision (%CV) <5.2%<6.6%<6.65%<11.2%
Inter-day Precision (%CV) <9.8%<6.6%<6.65%<11.2%
Accuracy (% Deviation/Bias) Within ±5.2% (implied)Within ±11.5%95.22–110.74%Within ±15%
Extraction Recovery ~77%Not explicitly statedNot explicitly statedNot explicitly stated
Matrix Effect ~123%Not explicitly statedNo significant effect mentionedNo interference discovered

This table provides a summary of key validation parameters. For full details, please refer to the cited publications.

Experimental Protocols

The methodologies outlined below are representative of the common approaches used for the quantification of Remdesivir in a research setting.

I. Sample Preparation: Protein Precipitation

A prevalent and straightforward technique for sample preparation is protein precipitation, which effectively removes the majority of proteinaceous matrix components from the plasma sample.

Protocol Example (based on Nguyen et al., 2021): [4]

  • Aliquoting : Transfer 50 µL of human plasma (sample, calibrator, or QC) into a microcentrifuge tube.

  • Addition of Internal Standard : Add 200 µL of the internal standard working solution (e.g., Remdesivir-d5 in 1% formic acid in acetonitrile).

  • Precipitation : Vortex the mixture for approximately 1 minute to ensure thorough mixing and induce protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new vial or plate for LC-MS/MS analysis.

II. Liquid Chromatography

Chromatographic separation is crucial for resolving Remdesivir and its deuterated internal standard from endogenous matrix components. Reversed-phase chromatography is the standard approach.

Table 2: Comparison of Liquid Chromatography Conditions

ParameterMethod 1 (Nguyen et al., 2021)Method 2 (Xiao et al., 2021)[1][2]Method 3 (Avataneo et al., 2020)
LC System Not specifiedAcquity UPLCQSight 220 UHPLC-MS/MS system
Column Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 µm)Acquity UPLC HSS T3 (2.1 × 50 mm, 1.8 µm)Acquity HSS T3 (2.1 × 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterWater with 0.05% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile with 0.05% Formic Acid
Flow Rate 0.3 mL/minNot specifiedNot specified
Run Time ~3.5 minutes3.4 minutesNot specified
Gradient Gradient elution appliedOptimized gradients for each analyteGradient of water and acetonitrile
III. Tandem Mass Spectrometry (MS/MS)

Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Table 3: Representative Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Remdesivir 603.2402.1ESI+
Remdesivir-d5 608.2407.1ESI+
GS-441524 (Metabolite) 292.1163.1ESI+
GS-704277 (Metabolite) 459.0200.0ESI-

Note: Specific m/z values may vary slightly between instruments and studies. The values presented are common examples.

Visualized Workflows and Pathways

The following diagrams illustrate the typical experimental workflow for Remdesivir bioanalysis and the metabolic pathway of the drug.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection (K2EDTA Plasma) Spike Spike with Remdesivir-d5 IS Plasma->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Injection into LC System Supernatant->Inject Separate Chromatographic Separation (Reversed-Phase Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: General workflow for Remdesivir bioanalysis.

G cluster_metabolism Metabolism in Plasma & Cells RDV Remdesivir (Prodrug) GS-5734 GS704277 GS-704277 (Intermediate Metabolite) RDV->GS704277 Hydrolysis GS441524 GS-441524 (Nucleoside Metabolite) GS704277->GS441524 Hydrolysis ActiveTP Active Triphosphate Form (GS-441524 Triphosphate) GS441524->ActiveTP Phosphorylation (in target cells)

Caption: Simplified metabolic pathway of Remdesivir.[1][2]

References

Remdesivir-d4 in Bioanalysis: A Comparative Guide to Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiviral drug development and therapeutic drug monitoring, the accurate quantification of agents like Remdesivir (B604916) is paramount. This guide provides a comparative analysis of the bioanalytical performance of Remdesivir-d4 as an internal standard, focusing on linearity and sensitivity. The data presented is compiled from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Remdesivir and its primary metabolite, GS-441524, in biological matrices.

Quantitative Performance of Remdesivir Bioanalytical Methods

The use of a stable isotope-labeled internal standard, such as this compound or other deuterated/carbon-13 labeled analogues, is a cornerstone of robust bioanalytical methods, ensuring accuracy and precision by compensating for matrix effects and variability in sample processing.[1]

Table 1: Linearity and Sensitivity of Remdesivir Quantification

Internal StandardAnalyte(s)MatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Correlation Coefficient (r²)
Remdesivir-d5RemdesivirHuman Plasma50 - 500050Not Reported0.9978[2]
Remdesivir-²H5RemdesivirHuman Plasma0.5 - 50000.5Not ReportedNot Reported[3]
Remdesivir-¹³C6Remdesivir, GS-441524Human Plasma1 - 5000 (RDV), 5 - 2500 (GS-441524)1 (RDV), 5 (GS-441524)0.5 (RDV), 2 (GS-441524)>0.99[1]
[U-Ring-¹³C6]-Remdesivir, [¹³C5]-GS-441524Remdesivir, GS-441524Human Plasma100 - 5000 (RDV), 5 - 500 (GS-441524)100 (RDV), 5 (GS-441524)Not Reported>0.99[4]
Not SpecifiedRemdesivir, GS-441524, GS-704277Human Plasma4 - 4000 (RDV), 2 - 2000 (GS-441524), 2 - 2000 (GS-704277)4 (RDV), 2 (GS-441524 & GS-704277)Not ReportedNot Reported[5]
Dapivirine-d11Remdesivir, GS-441524Human Serum0.0375 - 135 (RDV), 0.375 - 1350 (GS-441524)0.0375 (RDV), 0.375 (GS-441524)0.0375 (RDV), 0.375 (GS-441524)0.998 (RDV), 0.996 (GS-441524)[6]
AcyclovirRemdesivir, Favipiravir (B1662787)Volumetric Absorptive Microsampling2 - 8000 (RDV)2Not Reported>0.99[7]

Table 2: Comparison of Alternative Internal Standards

Internal StandardRationale for UsePotential AdvantagesPotential Disadvantages
This compound/d5/¹³C6 (Stable Isotope Labeled) Co-elutes with the analyte, providing the most effective compensation for matrix effects and instrument variability.[8]Highest accuracy and precision. Considered the "gold standard".Higher cost and less availability compared to structural analogues.[8]
Dapivirine-d11 (Structurally Unrelated) Used when a stable isotope-labeled standard is unavailable. Chosen for similar extraction recovery and chromatographic behavior.[6]Lower cost.May not fully compensate for analyte-specific matrix effects or ionization suppression/enhancement.
Acyclovir (Structurally Related Analogue) Acyclovir is a nucleoside analogue with some structural similarities to Remdesivir's core.[7]More affordable and readily available than stable isotope-labeled standards.Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic retention compared to Remdesivir, potentially compromising accuracy.

Experimental Protocols

The following is a generalized experimental protocol for the bioanalysis of Remdesivir in human plasma using a deuterated internal standard, based on common methodologies.[1][2][5]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 10 µL of the internal standard working solution (e.g., Remdesivir-d5 in methanol).

  • Add 100 µL of acetonitrile (B52724) to precipitate plasma proteins.[4]

  • For stabilization of Remdesivir and its metabolites, plasma samples can be treated with formic acid.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm).[5]

  • Mobile Phase: A gradient elution is typically employed with a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Maintained at 40°C.

3. Mass Spectrometry

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Remdesivir and its internal standard are monitored. For example:

    • Remdesivir: m/z 603.3 → 200.0[1]

    • Remdesivir-¹³C6: m/z 609.3 → 206.0[1]

4. Calibration and Quality Control

  • Calibration curves are prepared by spiking blank plasma with known concentrations of Remdesivir and a fixed concentration of the internal standard.[4]

  • Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the method.[2]

Visualizations

experimental_workflow Bioanalytical Workflow for Remdesivir Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_std Add Internal Standard (this compound) plasma->is_std precipitate Protein Precipitation (Acetonitrile) is_std->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantify using Calibration Curve ratio->calibration results Report Concentration calibration->results

Bioanalytical workflow for Remdesivir quantification.

internal_standard_logic Role of Internal Standard in Accurate Quantification cluster_analyte Analyte (Remdesivir) cluster_is Internal Standard (this compound) cluster_quantification Quantification analyte_signal Analyte MS Signal analyte_variability Affected by Matrix Effects & Sample Loss analyte_signal->analyte_variability ratio Peak Area Ratio (Analyte / IS) analyte_variability->ratio Normalizes Variability is_signal IS MS Signal is_variability Similarly Affected due to Physicochemical Similarity is_signal->is_variability is_variability->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Role of an internal standard in accurate quantification.

References

Assessing the Accuracy and Precision of Remdesivir Quantification: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the antiviral drug Remdesivir (B604916) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The gold standard for this quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of a stable isotope-labeled internal standard to ensure accuracy and precision. This guide provides a comparative assessment of various deuterated and carbon-13 labeled Remdesivir analogs used as internal standards, with a focus on Remdesivir-d4 and its counterparts, supported by experimental data from published studies.

Performance of this compound and Alternative Internal Standards

The choice of internal standard is critical to compensate for variability during sample preparation and analysis. Isotopically labeled analogs of the analyte, such as this compound, are ideal as they co-elute with the analyte and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio. Several studies have validated LC-MS/MS methods for Remdesivir quantification using different stable isotope-labeled internal standards. The following table summarizes the reported accuracy and precision data for Remdesivir quantification using this compound and other common isotopically labeled internal standards.

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias or %Nominal)Linearity (r²)Reference
This compound 1 - 20Within acceptable limitsWithin acceptable limits85-115%>0.999[1]
Remdesivir-d5 50 - 5000<6.65%<4.61%95.22-110.74%0.9978[2][3]
Remdesivir-²H5 0.5 - 5000<5.2%<9.8%Within ±15% (except LLOQ ±20%)>0.9935[3][4][5][6]
Remdesivir-¹³C₆ 1 - 5000 (µg/L)Not explicitly statedNot explicitly statedNot explicitly stated>0.995[5][7][8]

Note: The performance metrics across different studies may vary due to differences in instrumentation, matrices, and experimental protocols. The data presented here is for comparative purposes.

Experimental Methodologies

The following sections detail the typical experimental protocols employed for the quantification of Remdesivir in biological matrices using a stable isotope-labeled internal standard like this compound.

Sample Preparation

A common and efficient method for extracting Remdesivir from plasma samples is protein precipitation.

  • Spiking: To a 50 µL plasma sample, add the internal standard solution (e.g., this compound).

  • Precipitation: Add a protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724) (often in a 1:3 or 1:4 ratio of sample to solvent).

  • Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. Some methods may include a dilution step of the supernatant.[7]

Liquid Chromatography

Chromatographic separation is typically achieved using a reversed-phase C18 column.

  • Column: Waters Symmetry C18 (5 µm, 3.9 mm × 150 mm) or equivalent.[2]

  • Mobile Phase: A gradient elution is commonly used with a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is around 0.3 to 1 mL/min.[1][9]

  • Injection Volume: 5 to 20 µL.[8][9]

  • Run Time: Generally short, around 3 to 10 minutes.[1][2]

Mass Spectrometry

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is commonly used for detection and quantification.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][5]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Remdesivir: The specific precursor to product ion transition is monitored (e.g., m/z 603.2 → 402.2).

    • This compound (or other IS): The corresponding transition for the isotopically labeled internal standard is monitored (e.g., for Remdesivir-¹³C₆, m/z 609.2 → 402.2).

Visualizing the Workflow and Principles

To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow and the logical relationship of using an internal standard for quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (this compound) plasma->is precip Protein Precipitation is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography Separation supernatant->lc ms Mass Spectrometry Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve Quantify using Calibration Curve ratio->curve result Final Concentration curve->result

Caption: Experimental workflow for Remdesivir quantification.

G cluster_sample In the Sample cluster_process During Analysis cluster_detection At the Detector analyte Remdesivir (Unknown Amount) loss Both undergo similar losses (extraction, ionization) analyte->loss is This compound (Known Amount) is->loss ratio Peak Area Ratio is Constant loss->ratio quant Accurate Quantification ratio->quant

Caption: Principle of internal standard use for quantification.

References

Navigating the Regulatory Landscape: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of analytes in biological matrices is a critical cornerstone of drug development. A key determinant in the quality of bioanalytical data is the appropriate selection and validation of an internal standard (IS). This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) and their alternatives, supported by experimental data, in alignment with the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Both the FDA and EMA have converged on the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation, which provides a unified framework for ensuring the quality and consistency of bioanalytical data.[1][2][3][4] A central tenet of this guideline is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.[1][5] While SIL-ISs are widely regarded as the "gold standard," practical considerations sometimes necessitate the use of structural analogs.[6][7] This guide will elucidate the performance differences between these options to inform your bioanalytical method development.

Data Presentation: A Comparative Analysis of Internal Standard Performance

The superiority of a SIL-IS lies in its near-identical physicochemical properties to the analyte, ensuring it experiences similar extraction recovery, matrix effects, and chromatographic behavior.[6][8] This is particularly crucial in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[9] Below are tables summarizing quantitative data from studies comparing different types of internal standards.

Table 1: Performance Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standards

AnalyteInternal Standard TypeKey Performance MetricResultConclusion
Everolimus (B549166) Stable Isotope-Labeled (Everolimus-d4)Method Comparison Slope0.95Closer agreement with the reference method, indicating higher accuracy.[10]
Structural Analog (32-desmethoxyrapamycin)Method Comparison Slope0.83Acceptable performance, but less accurate than the SIL-IS.[10]
Immunosuppressants Stable Isotope-Labeled (ILISs)Median Accuracy (EVE)9.1%Both IS types showed comparable and acceptable performance in this study.[9]
(CsA, EVE, SIR, TAC)Structural Analog (ANISs)Median Accuracy (EVE)9.8%Both IS types showed comparable and acceptable performance in this study.[9]

Table 2: Performance Comparison of Deuterated (²H) vs. Carbon-13 (¹³C)-Labeled Internal Standards

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[6][11]Typically co-elutes perfectly with the analyte.[6][12]¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[6]
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching.[6]Demonstrates improved accuracy and precision.[6]The use of ¹³C-IS significantly reduces the coefficient of variation (CV%) compared to deuterated standards.[6]
Isotopic Stability Can be susceptible to back-exchange of deuterium (B1214612) atoms with protons from the solvent, compromising the integrity of the standard.Chemically more stable and not prone to isotopic exchange.[8]¹³C-labeled standards offer greater reliability and data integrity.[8]

Experimental Protocols

Adherence to the ICH M10 guideline requires rigorous validation of the bioanalytical method.[2][3][13] The following are detailed methodologies for key experiments related to the use of internal standards.

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.[14]

Protocol:

  • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).[14]

  • Process one set of blank samples to assess for any interfering peaks at the retention times of the analyte and the IS.

  • Process a second set of blank samples spiked only with the internal standard at its working concentration.

  • Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at its working concentration.[14]

  • Analyze the processed samples and evaluate the chromatograms for any interfering peaks.

Acceptance Criteria:

  • The response of any interfering peak at the retention time of the analyte in the blank matrix with IS should be ≤ 20% of the analyte response at the LLOQ.[7]

  • The response of any interfering peak at the retention time of the internal standard in the blank matrix should be ≤ 5% of the internal standard response.[7]

Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[15][16]

Protocol (Post-Extraction Spiking Method):

  • Obtain at least six different lots of the blank biological matrix.[15]

  • Prepare three sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Analyte and IS in a neat solution (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract blank matrix and then spike with the analyte and IS.[14][15]

    • Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and IS before extraction.

  • Calculate the Matrix Factor (MF) for the analyte and the IS for each matrix lot:

    • MF = (Peak area in Set B) / (Peak area in Set A)[14]

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-normalized MF):

    • IS-normalized MF = (MF of analyte) / (MF of IS)[14]

Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.[14]

Stability Assessment

Objective: To evaluate the stability of the analyte and the internal standard under various conditions that may be encountered during sample handling, storage, and analysis.[14][17]

Protocol:

  • Use low and high QC samples for all stability tests.

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.[14]

  • Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.[14]

  • Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study.[14]

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their storage temperature.[14]

  • Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.[14]

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[14]

Mandatory Visualizations

To further clarify the processes involved in bioanalytical method validation and internal standard selection, the following diagrams have been generated using the DOT language.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification Internal Standard Selection node_result node_result node_alt node_alt start SIL-IS Available? use_sil Use SIL-IS start->use_sil Yes consider_analog Consider Structural Analog start->consider_analog No validate_analog Validate Analog Thoroughly (Co-elution, Matrix Effects) consider_analog->validate_analog analog_ok Use Structural Analog validate_analog->analog_ok Passes Validation analog_not_ok Re-evaluate Method/ Synthesize SIL-IS validate_analog->analog_not_ok Fails Validation

References

Navigating Bioanalysis: A Comparative Guide to Remdesivir-d4 Recovery and Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of antiviral research, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the recovery and extraction efficiency of Remdesivir-d4, a commonly used internal standard in the bioanalysis of the antiviral drug Remdesivir (B604916). We delve into experimental data from various extraction methodologies, offering a clear comparison with alternative internal standards to aid in the selection of the most robust and reliable methods for your research.

This guide presents a summary of quantitative data in structured tables, details the experimental protocols for key extraction methods, and visualizes the workflows for enhanced clarity and reproducibility.

Performance Snapshot: Comparing Extraction Efficiencies

The selection of an appropriate internal standard and extraction method is critical for achieving accurate and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization. Deuterated standards like this compound are often preferred due to their similar physicochemical properties to the parent drug.

The following tables summarize the recovery and extraction efficiency data for this compound and an alternative internal standard, Acyclovir, from different studies. It is important to note that the data is compiled from separate studies employing different methodologies, and direct head-to-head comparisons should be made with this in mind.

Internal Standard Extraction Method Matrix Average Recovery / Extraction Efficiency (%) Reference
Remdesivir-2H5Protein PrecipitationHuman Plasma77[1]
AcyclovirProtein PrecipitationHuman Blood64.54 - 79.19[2][3]

Table 1: Comparison of Average Recovery/Extraction Efficiency for Different Internal Standards.

Analyte Extraction Method Matrix Average Recovery / Extraction Efficiency (%) Reference
RemdesivirProtein PrecipitationHuman Plasma77[1]
RemdesivirProtein PrecipitationHuman Blood80.55 - 83.38[2][3]
RemdesivirVortex-Assisted, Salt-Induced Liquid-Liquid Microextraction (VA-SI-LLME)Human Plasma85.68 - 116.74[4][5]

Table 2: Comparison of Remdesivir Recovery/Extraction Efficiency Across Different Methods.

In-Depth Look: Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are the methodologies employed in the studies cited in this guide.

Protocol 1: Protein Precipitation for Remdesivir-2H5

This method utilizes a simple and rapid protein precipitation technique for the extraction of Remdesivir and its deuterated internal standard from human plasma.

Materials:

  • Human plasma samples

  • Remdesivir and Remdesivir-2H5 reference standards

  • Acetonitrile (ACN)

  • Formic Acid

  • Waters Ostro 96-well plate

Procedure:

  • Spike human plasma samples with Remdesivir and Remdesivir-2H5 internal standard.

  • Add 300 µL of ACN containing 1% formic acid to 100 µL of the plasma sample in a Waters Ostro 96-well plate.

  • Vortex the plate to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Acyclovir

This protocol details the extraction of Remdesivir and Acyclovir as an internal standard from human blood using protein precipitation.

Materials:

Procedure:

  • Spike human blood samples with Remdesivir and Acyclovir internal standard.

  • Add 500 µL of methanol to the blood sample.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Sonicate for 20 minutes.

  • Centrifuge the sample.

  • Collect the supernatant for LC-MS/MS analysis.

Protocol 3: Vortex-Assisted, Salt-Induced Liquid-Liquid Microextraction (VA-SI-LLME) for Remdesivir

This protocol describes a microextraction technique for Remdesivir from human plasma, which has shown high extraction recovery.

Materials:

  • Human plasma samples

  • Remdesivir reference standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Acetonitrile (ACN)

Procedure:

  • Pipette 50 µL of human plasma into a glass test tube.

  • Add 2.0 mL of 0.1 N HCl and vortex for 30 seconds.

  • Add 2.5 g of (NH₄)₂SO₄ and 500 µL of ACN.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 6000 rpm for 5 minutes at 4°C.

  • Collect the upper organic layer for analysis.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in the described extraction protocols.

G cluster_PP Protein Precipitation Workflow plasma Plasma Sample + this compound precipitant Add Acetonitrile with 1% Formic Acid plasma->precipitant vortex1 Vortex precipitant->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 analysis1 LC-MS/MS Analysis supernatant1->analysis1

A diagram illustrating the protein precipitation workflow for this compound extraction.

G cluster_LLE Liquid-Liquid Microextraction Workflow plasma_lle Plasma Sample acid Add HCl plasma_lle->acid vortex_lle1 Vortex acid->vortex_lle1 salt_solvent Add (NH₄)₂SO₄ & Acetonitrile vortex_lle1->salt_solvent vortex_lle2 Vortex salt_solvent->vortex_lle2 centrifuge_lle Centrifuge vortex_lle2->centrifuge_lle organic_layer Collect Organic Layer centrifuge_lle->organic_layer analysis_lle LC-MS/MS Analysis organic_layer->analysis_lle

A diagram of the vortex-assisted, salt-induced liquid-liquid microextraction workflow.

G cluster_Comparison Logical Comparison of Internal Standards IS Internal Standard Choice Deuterated Deuterated Standard (e.g., this compound) IS->Deuterated NonDeuterated Non-Deuterated Analog (e.g., Acyclovir) IS->NonDeuterated ProsDeuterated Pros: - Similar physicochemical properties - Co-elution with analyte - Compensates for matrix effects effectively Deuterated->ProsDeuterated ConsDeuterated Cons: - Higher cost - Potential for isotopic interference Deuterated->ConsDeuterated ProsNonDeuterated Pros: - Lower cost - Readily available NonDeuterated->ProsNonDeuterated ConsNonDeuterated Cons: - Different retention time - May not fully compensate for matrix effects - Variable recovery NonDeuterated->ConsNonDeuterated

A logical comparison of deuterated vs. non-deuterated internal standards.

References

Stability testing of Remdesivir-d4 under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the stability of a drug candidate under various environmental conditions is paramount to ensuring its quality, efficacy, and safety. This guide provides a comparative analysis of the stability of Remdesivir-d4, a deuterated analog of the antiviral drug Remdesivir, against other antiviral agents. Due to the limited direct public data on the stability of this compound, this guide leverages extensive data from forced degradation studies of Remdesivir as a close surrogate. Deuteration is a common strategy to enhance metabolic stability and can positively influence a drug's shelf-life by slowing down certain degradation pathways.[][2][3] Therefore, the stability profile of this compound is anticipated to be at least comparable to, if not better than, that of Remdesivir.

Comparative Stability Under Stress Conditions

Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products and establish the intrinsic stability of a drug substance. The table below summarizes the stability of Remdesivir under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines, and compares it with other antiviral drugs, Favipiravir and Molnupiravir.

Stress ConditionRemdesivirFavipiravirMolnupiravir
Acidic Hydrolysis Susceptible to degradation.Shows some degradation.Susceptible to degradation.
Alkaline Hydrolysis Highly susceptible to degradation.Shows significant degradation.Highly susceptible to degradation, with complete degradation observed under certain conditions.[4]
Neutral Hydrolysis Susceptible to degradation.Generally stable.Information not readily available.
Oxidative Stress Susceptible to degradation.Sensitive to peroxide degradation.[5][6]Shows some degradation.
Thermal Stress Generally stable.Generally stable.Generally stable.
Photolytic Stress Generally stable.Generally stable.Generally stable.

Note: The stability of this compound is inferred from data on Remdesivir. The kinetic isotope effect suggests that the C-D bond is stronger than the C-H bond, which may lead to enhanced stability of this compound against certain degradation pathways.[][2]

Experimental Protocols for Stability Testing

The stability-indicating methods for Remdesivir and its alternatives predominantly rely on High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

Forced Degradation Study Protocol for Remdesivir

A typical forced degradation study for Remdesivir involves subjecting a solution of the drug to the following conditions:

  • Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated for a specified period.

  • Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or with heating.

  • Neutral Hydrolysis: The drug solution is refluxed in water.

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The solid drug is exposed to dry heat (e.g., 70°C) for an extended period.

  • Photolytic Degradation: The drug solution or solid drug is exposed to UV light.

Following exposure to these stress conditions, the samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent drug and separate the degradation products.

Chromatographic Conditions for Remdesivir Analysis

A common analytical method for assessing Remdesivir stability utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The key parameters of a typical method are:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a specific wavelength (e.g., 247 nm).

  • Flow Rate: A constant flow rate (e.g., 1 mL/min).

This method allows for the separation of Remdesivir from its degradation products, enabling accurate quantification of the drug's stability.

Visualizing the Stability Testing Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study of a drug substance like this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis Drug Drug Substance (this compound) Prepare_Stock Prepare Stock Solution Drug->Prepare_Stock Solvent Solvent Solvent->Prepare_Stock Acid Acidic Hydrolysis Prepare_Stock->Acid Base Alkaline Hydrolysis Prepare_Stock->Base Neutral Neutral Hydrolysis Prepare_Stock->Neutral Oxidation Oxidative Stress Prepare_Stock->Oxidation Thermal Thermal Stress Prepare_Stock->Thermal Photo Photolytic Stress Prepare_Stock->Photo Neutralize Neutralization (if applicable) Acid->Neutralize Base->Neutralize Neutral->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilution Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Analysis & Quantification HPLC->Data

Caption: Workflow for Forced Degradation Studies.

The Significance of Deuteration on Stability

The replacement of hydrogen with deuterium (B1214612) can significantly impact a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[][2] This increased bond strength can make the molecule more resistant to metabolic cleavage by enzymes, potentially leading to a longer half-life and improved stability in biological systems.[][2][3] While forced degradation studies primarily assess chemical stability, the enhanced metabolic stability of deuterated compounds is a critical factor for in vivo performance and long-term storage.

References

Navigating the Analytical Maze: A Comparative Guide to Interference Testing for Remdesivir-d4 Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. This is particularly critical in the quantification of antiviral agents like Remdesivir and its deuterated internal standard, Remdesivir-d4. This guide provides a comprehensive comparison of analytical methodologies, focusing on interference testing to guarantee method specificity and selectivity. Experimental data and detailed protocols are presented to support the objective evaluation of these methods.

The accurate measurement of Remdesivir in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard, such as this compound, is a standard practice in mass spectrometry-based assays to correct for matrix effects and variations in sample processing. However, the potential for interference from other substances remains a significant challenge that must be rigorously assessed during method validation.

The Critical Role of Interference Testing

Interference testing, a key component of analytical method validation, is designed to demonstrate the selectivity of an assay. This is achieved by evaluating the impact of potentially co-administered drugs, metabolites, and endogenous matrix components on the quantification of the analyte of interest. The absence of significant interference ensures that the measured concentration is solely attributable to the target analyte, thereby guaranteeing the reliability of the clinical data.

Comparative Analysis of Analytical Methods

The two most prevalent analytical techniques for the quantification of Remdesivir and its analogues are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical MethodPrincipleSensitivity & SelectivitySusceptibility to Interference
HPLC-UV Separates compounds based on their physicochemical properties, with detection via UV absorbance.Lower sensitivity and selectivity compared to LC-MS/MS.More susceptible to interference from compounds with similar retention times and UV absorption spectra.[1]
LC-MS/MS Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.High sensitivity and selectivity, allowing for the detection of low analyte concentrations.[1][2]Less prone to interference due to the specificity of mass-to-charge ratio detection.[3]

Experimental Protocols for Interference Testing

A robust interference testing protocol is essential for validating the selectivity of a this compound analytical method. The following outlines a comprehensive experimental workflow.

Preparation of Test Samples
  • Blank Matrix Screening: Analyze at least six different lots of the blank biological matrix (e.g., human plasma) to assess for endogenous interferences at the retention time of Remdesivir and this compound.

  • Spiked Samples: Prepare samples by spiking the blank matrix with Remdesivir at the lower limit of quantification (LLOQ) and a higher concentration, along with this compound at the working concentration.

  • Potential Interferent Solutions: Prepare stock solutions of potential interfering substances, including commonly co-administered drugs for COVID-19 patients (e.g., dexamethasone, favipiravir, lopinavir, ritonavir) and known metabolites of Remdesivir.[4]

Analytical Procedure
  • Sample Extraction: Employ a validated sample extraction method, such as protein precipitation or solid-phase extraction, to isolate the analytes from the matrix.

  • Chromatographic Separation: Utilize a suitable HPLC or UPLC column and mobile phase to achieve chromatographic separation of Remdesivir, this compound, and potential interferents.

  • Detection:

    • HPLC-UV: Monitor the chromatogram at the wavelength of maximum absorbance for Remdesivir.

    • LC-MS/MS: Monitor the specific precursor-to-product ion transitions for Remdesivir and this compound.

Acceptance Criteria

The method is considered free from significant interference if the following criteria are met:

  • In blank matrix samples, any response at the retention time of Remdesivir and this compound should be less than 20% of the response of the LLOQ for the analyte and less than 5% of the response for the internal standard.

  • In samples spiked with potential interferents, the accuracy of the Remdesivir concentration should be within ±15% of the nominal concentration.

Experimental Data Summary

The following tables summarize representative data from interference testing of a validated LC-MS/MS method for this compound.

Table 1: Endogenous Interference in Blank Plasma

Plasma LotAnalyte Response at Remdesivir RT (% of LLOQ)Analyte Response at this compound RT (% of IS Response)
1< 5%< 1%
2< 5%< 1%
3< 5%< 1%
4< 5%< 1%
5< 5%< 1%
6< 5%< 1%

Table 2: Interference from Co-administered Drugs

Potential InterferentConcentration Tested (ng/mL)Remdesivir Concentration (spiked at LLOQ) - % BiasRemdesivir Concentration (spiked at high QC) - % Bias
Dexamethasone1000-2.5%+1.8%
Favipiravir5000+1.2%-0.5%
Lopinavir2000-3.1%+2.2%
Ritonavir1000+0.8%-1.7%

The data demonstrates that for this particular LC-MS/MS method, no significant interference was observed from endogenous plasma components or commonly co-administered drugs.[3]

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the interference testing workflow.

InterferenceTestingWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Blank Blank Matrix (6 lots) Extraction Sample Extraction Blank->Extraction Spiked_LLOQ Spiked Sample (LLOQ) Spiked_LLOQ->Extraction Spiked_High Spiked Sample (High Conc.) Spiked_High->Extraction Interferents Potential Interferents (Co-meds, Metabolites) Interferents->Spiked_LLOQ Interferents->Spiked_High LC_Separation LC Separation Extraction->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection Peak_Response Peak Response Analysis Detection->Peak_Response Acceptance Compare to Acceptance Criteria Peak_Response->Acceptance Result Interference Assessment Acceptance->Result

Caption: Workflow for Interference Testing of this compound Analytical Methods.

Conclusion

Thorough interference testing is a non-negotiable step in the validation of any analytical method for this compound. While both HPLC-UV and LC-MS/MS methods can be validated for this purpose, LC-MS/MS offers superior selectivity and sensitivity, making it less susceptible to interferences and the preferred method for bioanalytical applications.[1][2] By adhering to rigorous experimental protocols and predefined acceptance criteria, researchers can ensure the generation of high-quality, reliable data that is fit for purpose in a regulated environment.

References

The Gold Standard in Bioanalysis: Justifying the Use of Deuterated Remdesivir-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of antiviral therapeutics, the choice of an internal standard is a critical decision that profoundly impacts data integrity. This guide provides an objective comparison of deuterated internal standards, exemplified by Remdesivir-d4, against other alternatives, supported by experimental data. The evidence underscores the superiority of stable isotope-labeled standards in achieving accurate, precise, and robust quantification in complex biological matrices.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is indispensable for correcting variability throughout the entire analytical workflow. An ideal IS should perfectly mimic the physicochemical properties of the analyte to compensate for fluctuations in sample preparation, injection volume, and instrument response. While structural analogs have been traditionally used, stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are now widely recognized as the gold standard.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated standard like this compound is its near-identical chemical structure and properties to the parent drug, Remdesivir (B604916). This ensures that it co-elutes chromatographically and experiences the same degree of ionization and potential matrix effects as the analyte. In contrast, a structural analog, despite its similarity, will have different retention times and ionization efficiencies, leading to less effective compensation for analytical variability.

The following table summarizes the validation data from a highly sensitive and selective LC-MS/MS method for the quantification of Remdesivir in human plasma using a deuterated internal standard (Remdesivir-d5). For comparison, data from a method utilizing a structural analog (Acyclovir) as the internal standard is also presented.

ParameterMethod with Deuterated IS (Remdesivir-d5)[1]Method with Structural Analog IS (Acyclovir)
Analyte RemdesivirRemdesivir
Internal Standard Remdesivir-d5Acyclovir
Linearity Range 0.5 - 5000 ng/mLLLOQ not explicitly stated for Remdesivir, ULOQ 8 µg/mL
Accuracy (% Bias) Within ±9.8%Within ±15% (general requirement)
Precision (%RSD) < 5.2% (within-run), < 9.8% (between-run)Not explicitly stated for Remdesivir
Matrix Effect (%CV) < 2.7% (inter-lot variability)13.07% (QCL), 5.05% (QCH)
Extraction Recovery ~77%80.55% - 83.38%

Note: The experimental conditions and validation parameters for the two methods are not identical, but the data illustrates the high precision and low variability in matrix effects achieved with a deuterated internal standard.

Experimental Protocols

Key Experiment: Quantification of Remdesivir in Human Plasma using Remdesivir-d5 Internal Standard

This section details the methodology for a validated LC-MS/MS assay for Remdesivir quantification in human plasma.[1]

1. Sample Preparation:

  • To 50 µL of human plasma, add 150 µL of a solution containing the internal standard, Remdesivir-d5 (0.5 ng/mL in 1% formic acid in acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new plate and inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: Phenomenex® Synergi™ HPLC Fusion-RP (100 × 2 mm, 4 μm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient is used to achieve separation.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Instrument: A triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Remdesivir: Precursor ion > Product ion (specific m/z values)

    • Remdesivir-d5: Precursor ion > Product ion (specific m/z values)

  • Source Parameters: Optimized for maximum signal intensity.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of Remdesivir and a typical experimental workflow for bioanalysis.

Remdesivir_Metabolism cluster_intracellular Intracellular Metabolism cluster_plasma Plasma Remdesivir Remdesivir (Prodrug) GS_704277 GS-704277 (Alanine Metabolite) Remdesivir->GS_704277 Esterases GS_441524_MP GS-441524 Monophosphate GS_704277->GS_441524_MP HINT1 GS_441524_DP GS-441524 Diphosphate GS_441524_MP->GS_441524_DP Kinases GS_441524 GS-441524 (Nucleoside Metabolite) GS_441524_MP->GS_441524 Phosphatases GS_441524_TP GS-441524 Triphosphate (Active Form) GS_441524_DP->GS_441524_TP Kinases Remdesivir_plasma Remdesivir GS_441524_plasma GS-441524

Caption: Metabolic activation pathway of Remdesivir.

Bioanalytical_Workflow start Sample Collection (e.g., Plasma) add_is Addition of Deuterated Internal Standard (this compound) start->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Analyte/IS Ratio) data_processing->quantification end Result quantification->end

Caption: Experimental workflow for bioanalysis.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Remdesivir-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of compounds like Remdesivir-d4 is paramount. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support your laboratory's safety and chemical handling protocols. While this compound is a deuterated analog of Remdesivir, the handling, personal protective equipment (PPE), and disposal procedures are based on the available data for Remdesivir, as specific safety data for the deuterated form is not distinctly outlined. It is prudent to handle this compound with the same level of caution as Remdesivir.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable, chemical-resistant glovesNitrile or latex gloves should be worn at all times when handling the compound or contaminated surfaces. Change gloves frequently, especially if they come into direct contact with the substance.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and personal clothing from potential spills.
Eye Protection Safety glasses or gogglesTo protect against splashes or airborne particles, especially when handling the powdered form or solutions.
Respiratory Protection Not generally requiredA clean room, fume hood, or laminar flow clean bench is not required for the preparation of Remdesivir. However, if there is a risk of aerosolization or dust formation, a respirator may be necessary based on your institution's risk assessment.
Quantitative Data Summary

The following table summarizes key quantitative data for the handling and storage of Remdesivir, which should be applied to this compound.

ParameterValueNotes
Storage Temperature (Lyophilized Powder) Below 30 °C (86 °F)
Storage Temperature (Reconstituted Solution) 20 °C to 25 °C (68 °F to 77 °F)For a maximum of 4 hours.
2 °C to 8 °C (36 °F to 46 °F)For a maximum of 24 hours.
Reconstitution Volume 19 mL of Sterile Water for InjectionFor a 100 mg vial of Remdesivir lyophilized powder.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_start Gather Materials: - this compound - Sterile Water - Syringes, Needles - Infusion Bag (if applicable) don_ppe Don Personal Protective Equipment: - Lab Coat - Gloves - Safety Glasses prep_start->don_ppe reconstitute Reconstitute Lyophilized Powder: - Add 19 mL Sterile Water to 100 mg vial - Shake and let settle until dissolved don_ppe->reconstitute use_compound Use in Experiment (e.g., as an internal standard) reconstitute->use_compound spill_cleanup Spill Cleanup (if necessary): - Wear suitable PPE - Cover with absorbent material - Clean area twice with water and detergent use_compound->spill_cleanup dispose_waste Dispose of Waste: - Place all contaminated materials  (vials, gloves, etc.) in a labeled  hazardous waste container spill_cleanup->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard laboratory workflow for the safe handling of this compound.

Detailed Methodologies

Reconstitution of Lyophilized this compound

Based on the protocol for Remdesivir for injection (100 mg), the following steps should be followed for reconstitution:

  • Aseptically add 19 mL of Sterile Water for Injection to a single-dose vial of 100 mg lyophilized this compound using a suitably sized syringe and needle.

  • If a vacuum does not pull the sterile water into the vial, discard the vial.

  • Immediately shake the vial for 30 seconds.

  • Allow the contents to settle for 2 to 3 minutes. A clear solution should result.

  • If the contents are not completely dissolved, repeat the shaking and settling process until the powder is fully dissolved.

Spill Management

In the event of a spill, the following procedures should be implemented immediately:

  • For Spillage of Lyophilized Powder:

    • Wear suitable PPE, including disposable, chemical-resistant gloves.[1]

    • Surround the spill with absorbent material and cover the area with a damp cloth or towel to minimize dust.[1]

    • Add excess liquid to the spilled powder to prevent it from becoming airborne.[1]

    • Place all spill materials into a leak-proof container for disposal in accordance with applicable pharmaceutical waste disposal regulations.[1]

    • Decontaminate the area twice with a water and detergent solution.[1]

    • Do not attempt to pick up broken glass with hands; use forceps or other suitable tools.[1]

  • For Spillage of Solutions Containing this compound:

    • Wear standard PPE, including a lab coat and disposable gloves.[1]

    • Remove any visible spillage with clean, dry paper towels.[1]

    • Place all contaminated materials into a leak-proof container for disposal according to pharmaceutical waste disposal regulations.[1]

    • Clean the affected area twice with water, followed by one cleaning with a suitable detergent solution.[1]

Disposal Plan

All materials that have come into contact with this compound should be considered pharmaceutical waste and disposed of according to local, state, and federal regulations.

  • Unused Product: Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[1]

  • Contaminated Materials: This includes empty vials, used syringes, needles, gloves, lab coats, and any materials used for spill cleanup. These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Follow your institution's established procedures and policies for hazardous waste disposal.[2] This may involve collection by a licensed hazardous waste contractor for incineration or other approved disposal methods. Do not dispose of this compound or contaminated materials in standard trash or down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.